Technical Documentation Center

4-((Methylamino)methyl)benzene-1,2-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-((Methylamino)methyl)benzene-1,2-diol

Core Science & Biosynthesis

Foundational

Chemical Structure, Pharmacodynamics, and Analytical Applications of 4-((Methylamino)methyl)benzene-1,2-diol

Executive Summary As drug development professionals and analytical chemists push the boundaries of neuropharmacology, understanding the nuanced structure-activity relationships (SAR) of catecholamine analogs becomes para...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals and analytical chemists push the boundaries of neuropharmacology, understanding the nuanced structure-activity relationships (SAR) of catecholamine analogs becomes paramount. 4-((Methylamino)methyl)benzene-1,2-diol , commonly referred to as N-methyl-3,4-dihydroxybenzylamine, represents a critical structural bridge between classical phenethylamines (e.g., dopamine, epinephrine) and benzylamines.

This whitepaper provides an in-depth technical evaluation of this compound. By analyzing its physicochemical properties, its role in adrenergic receptor modulation, and its utility as a highly specific internal standard in electrochemical detection workflows, we establish a comprehensive guide for its application in both pharmacological research and bioanalytical chemistry.

Structural Chemistry and Physicochemical Profiling

The core scaffold of 4-((Methylamino)methyl)benzene-1,2-diol consists of a catechol moiety (benzene-1,2-diol) attached to a methylamino group via a single-carbon (methylene) linker.

This structure deviates from endogenous catecholamines in one critical dimension: chain length . While epinephrine and dopamine possess a two-carbon (ethyl) linker, this compound possesses a one-carbon (methyl) linker. This truncation significantly alters the spatial distance between the aromatic ring and the basic nitrogen, directly impacting how the molecule anchors to the aspartate residues (e.g., Asp113) within the transmembrane domains of G-protein coupled receptors (GPCRs).

Table 1: Quantitative Physicochemical Properties

Data summarized for the hydrobromide salt variant, a common stable formulation used in laboratory settings[1].

PropertyValue / Description
IUPAC Name 4-((Methylamino)methyl)benzene-1,2-diol
Common Synonyms N-methyl-3,4-dihydroxybenzylamine; 4-[(methylamino)methyl]catechol
CAS Registry Number 1025423-95-3 (Hydrobromide salt)[1]
Molecular Formula C₈H₁₁NO₂ (Free base) / C₈H₁₂BrNO₂ (HBr salt)
Molecular Weight 153.18 g/mol (Free base) / 234.09 g/mol (HBr salt)[1]
Hydrogen Bond Donors 3 (Two hydroxyls, one secondary amine)
Hydrogen Bond Acceptors 3 (Two hydroxyls, one amine)

Pharmacodynamics and Structure-Activity Relationship (SAR)

As a Senior Application Scientist, I emphasize that molecular design is governed by strict geometric and electrostatic rules. The pharmacological behavior of 4-((Methylamino)methyl)benzene-1,2-diol is dictated by three distinct functional zones:

  • The Catechol Ring: Essential for hydrogen bonding with serine residues (Ser204, Ser207) in the binding pocket of adrenergic receptors. It also renders the molecule highly susceptible to rapid metabolic degradation by Catechol-O-methyltransferase (COMT).

  • The Methylene Linker: The shortened chain restricts the conformational flexibility of the amine. While this reduces the overall binding affinity compared to phenethylamines, it can confer unique selectivity profiles.

  • The N-Methyl Substitution: The addition of the methyl group on the amine increases the molecule's lipophilicity and shifts its functional affinity away from α-adrenergic receptors and toward β-adrenergic receptors. Research on appropriately substituted benzylamine derivatives demonstrates that the 3,4-dihydroxybenzylamine core, when paired with a lower alkyl group on the nitrogen atom, exhibits direct-acting β-stimulant properties, including positive chronotropic and tracheal relaxing activities[2].

G Molecule 4-((Methylamino)methyl) benzene-1,2-diol Catechol Catechol Moiety (Hydrogen Bonding) Molecule->Catechol Linker Methylene Linker (Altered Distance) Molecule->Linker NMethyl N-Methyl Group (β-Receptor Affinity) Molecule->NMethyl COMT COMT-mediated O-Methylation Catechol->COMT Substrate Quinone Ortho-Quinone Oxidation Catechol->Quinone Auto-oxidation BetaRec β-Adrenergic Receptor Activation Linker->BetaRec Modulates Potency NMethyl->BetaRec Enhances β-Selectivity

Figure 1: Structure-Activity Relationship (SAR) and metabolic pathways of the target compound.

Analytical Utility: A Self-Validating HPLC-ECD Workflow

In neurochemical analysis, quantifying endogenous catecholamines (dopamine, norepinephrine) requires extreme precision due to their low physiological concentrations (fmol to pmol range) and rapid oxidation.

Structurally related compounds, particularly 3,4-dihydroxybenzylamine (DHBA), are the gold standard internal standards for High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD)[3][4]. Because 4-((Methylamino)methyl)benzene-1,2-diol shares the catechol oxidation profile but does not occur naturally in mammalian tissue, it serves as an exceptional, highly specific internal standard or recovery probe.

The Causality of the Protocol

A robust protocol must be a self-validating system . By spiking the tissue homogenate with our synthetic benzylamine before extraction, we subject the internal standard to the exact same enzymatic degradation, oxidative stress, and physical transfer losses as the endogenous targets. The final peak area ratio between the endogenous analyte and the internal standard automatically corrects for incomplete recovery[3].

Step-by-Step Methodology: Catecholamine Extraction and Quantification

Step 1: Tissue Homogenization & Protein Precipitation

  • Action: Homogenize tissue samples in 0.4 N Perchloric Acid (HClO₄) containing 0.1 mM EDTA.

  • Causality: The highly acidic environment (pH < 2) instantly denatures degrading enzymes (COMT, MAO) and stabilizes the catechol ring against auto-oxidation. EDTA chelates trace heavy metals (like Cu²⁺ and Fe³⁺) that would otherwise catalyze quinone formation.

Step 2: Internal Standard Spiking (Self-Validation)

  • Action: Spike exactly 30 µL of a known concentration (e.g., 0.14 M) of the internal standard (e.g., 4-((Methylamino)methyl)benzene-1,2-diol or DHBA) into the homogenate[3].

Step 3: Alumina Solid-Phase Extraction (SPE)

  • Action: Add 500 µL of 1.0 M Tris buffer to raise the pH to 8.6, immediately followed by 20 mg of activated acid-washed alumina (Al₂O₃). Agitate for 15 minutes, then wash the alumina pellet three times with ultrapure water.

  • Causality: At pH 8.6, the cis-diol configuration of the catechol moiety forms a reversible, highly specific cyclic coordination complex with the aluminum ions. Non-catechol contaminants (proteins, single-hydroxyl phenolics) do not bind and are washed away.

Step 4: Acidic Elution

  • Action: Elute the captured catechols by adding 150 µL of 0.1 M HClO₄ to the alumina pellet. Vortex and centrifuge[3].

  • Causality: The sudden drop in pH breaks the alumina-catechol complex, releasing the purified catecholamines into the acidic supernatant, ready for injection.

Step 5: HPLC-ECD Analysis

  • Action: Inject 30 µL of the eluate into an RP-HPLC system equipped with a C18 column. Use a mobile phase of water/acetonitrile (e.g., 82:18 v/v) with an ion-pairing agent (like SDS or octanesulfonic acid) adjusted to pH 3.0[3]. Set the electrochemical detector to an oxidation potential of +350 mV[4].

  • Causality: The ion-pairing agent interacts with the protonated amine, increasing retention time on the hydrophobic C18 column to separate the analytes. The low oxidation potential (+350 mV) is sufficient to oxidize the electron-rich catechol ring but too low to oxidize most interfering biological molecules, ensuring a high signal-to-noise ratio[4].

G S1 Tissue/Plasma Homogenization S2 Spike Internal Standard S1->S2 S3 Alumina Extraction (pH 8.6) S2->S3 S4 Acid Elution (0.1 M HClO4) S3->S4 S5 RP-HPLC Separation S4->S5 S6 Electrochemical Detection (+350mV) S5->S6

Figure 2: Self-validating HPLC-ECD workflow for catecholamine quantification using internal standards.

References

1.[1] Sigma-Aldrich. "Benzene-1,2-diol | Sigma-Aldrich: 4-((Methylamino)methyl)benzene-1,2-diol hydrobromide". Available at: 2.[2] J-Stage. "STUDIES ON THE STRUCTURE ACTIVITY RELATIONSHIP OF ADRENERGIC β-MIMETIC BENZYLAMINE DERIVATIVES". Available at: 3.[3] Haematologica. "Noradrenergic and peptidergic innervation of lymphoid tissue". Available at: 4.[4] American Journal of Physiology. "Facilitatory β2-adrenoceptors on cholinergic and adrenergic nerve endings of the guinea pig trachea". Available at:

Sources

Exploratory

Thermodynamic &amp; Kinetic Stability Profile of 4-((Methylamino)methyl)benzene-1,2-diol (Epinephrine) in Aqueous Media

Executive Summary 4-((Methylamino)methyl)benzene-1,2-diol , universally known as Epinephrine (Adrenaline) , presents a classic paradox in pharmaceutical thermodynamics: it is a biologically potent catecholamine that is t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-((Methylamino)methyl)benzene-1,2-diol , universally known as Epinephrine (Adrenaline) , presents a classic paradox in pharmaceutical thermodynamics: it is a biologically potent catecholamine that is thermodynamically unstable in aqueous solution.[1] Its degradation is not a single event but a competition between three distinct pathways: auto-oxidation (leading to pigmentation), racemization (leading to potency loss), and sulfonation (a side effect of antioxidant stabilization).

This guide dissects the physicochemical drivers of these pathways and provides an evidence-based framework for stabilization and analysis.

Molecular Architecture & Thermodynamic Vulnerabilities

To stabilize Epinephrine, one must first understand why it degrades. The molecule contains two structural moieties that dictate its instability: the catechol ring (benzene-1,2-diol) and the secondary amine .

Physicochemical Constants[1][2][3]
  • IUPAC Name: 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

  • Acid Dissociation Constants (pKa):

    • 
       (Phenolic hydroxyl): Deprotonation facilitates electron loss, initiating oxidation.
      
    • 
       (Secondary amine): Protonation state affects solubility and racemization kinetics.
      
  • Redox Potential: The catechol/o-quinone redox couple is pH-dependent. As pH rises, the oxidation potential decreases, making the molecule thermodynamically eager to donate electrons to dissolved oxygen.

The Thermodynamic Reality

Strictly speaking, Epinephrine in oxygenated aqueous solution at neutral pH is thermodynamically unstable (


 for oxidation). It will eventually degrade to adrenochrome. Formulation science does not alter this thermodynamic reality; rather, it imposes kinetic barriers  (activation energy hurdles) to slow the rate of degradation to acceptable pharmaceutical timescales (shelf-life).

Degradation Mechanisms: The "Unstable Trinity"

The stability profile is defined by three competing reactions. The dominance of one over the others is determined largely by pH and excipient selection.

Pathway A: Auto-Oxidation (The Adrenochrome Cascade)

This is the most visible failure mode.

  • Initiation: Trace metals (Fe, Cu) or UV light catalyze the removal of protons from the phenolic hydroxyls.

  • Propagation: The catechol oxidizes to Epinephrine Quinone (o-quinone).

  • Cyclization: The quinone undergoes an intramolecular Michael addition (cyclization) involving the amine side chain to form Leucoadrenochrome .

  • Pigmentation: Leucoadrenochrome further oxidizes to Adrenochrome (pink/red), which polymerizes into melanin-like compounds (brown precipitate).

Critical Insight: This pathway is accelerated by pH > 4.0 and the presence of bisulfite (paradoxically) under light exposure.

Pathway B: Racemization (The Silent Potency Killer)

Epinephrine exists naturally as the L-isomer (R-configuration), which is 15-20x more potent than the D-isomer.

  • Mechanism: Acid-catalyzed proton exchange at the chiral benzylic carbon.

  • Kinetics: Follows first-order kinetics.

  • Risk Zone: Highest at very low pH (< 3.0). While low pH stops oxidation, it accelerates racemization.

Pathway C: The Bisulfite Paradox (Sulfonation)

Sodium metabisulfite (Na2S2O5) is the standard antioxidant used to scavenge oxygen. However, it is a "double-edged sword."

  • Reaction: Bisulfite ions attack the benzylic carbon, substituting the hydroxyl group to form Epinephrine Sulfonic Acid (ESA) .

  • Impact: ESA is biologically inactive. Over-reliance on bisulfite can preserve the color (preventing adrenochrome) while destroying the potency (forming ESA).

Visualization: The Degradation Network

EpinephrineDegradation Epi L-Epinephrine (Active) Quinone Epinephrine o-Quinone Epi->Quinone Oxidation (pH > 4, O2, Metals) DEpi D-Epinephrine (Inactive) Epi->DEpi Racemization (pH < 3, Heat) ESA Epinephrine Sulfonate (ESA - Inactive) Epi->ESA Sulfonation (+ Bisulfite) Leuco Leucoadrenochrome Quinone->Leuco Cyclization Adreno Adrenochrome (Pink/Red) Leuco->Adreno Oxidation Melanin Melanin Polymers (Brown Precipitate) Adreno->Melanin Polymerization DEpi->Epi reversible

Caption: The degradation network of Epinephrine.[2][3] Blue indicates the active drug; Red indicates oxidative products (color change); Yellow indicates non-colored potency loss pathways.

Experimental Profiling & Analytical Strategy

To validate stability, you cannot rely on visual inspection alone (which misses racemization and sulfonation).

HPLC Method Parameters

A stability-indicating method must separate the parent peak from ESA and the D-isomer.

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5µm)Phenyl phases often provide better selectivity for aromatic isomers.
Mobile Phase Buffer (pH 3.[4]0) + Ion Pairing Agent (SOS) / MethanolSodium Octyl Sulfate (SOS) is critical. As an ion-pairing agent, it retains the polar amine on the non-polar column.
Detection UV @ 280 nm (Quant) & Electrochemical (Qual)UV is standard. ECD is highly sensitive for oxidative precursors but harder to validate.
Chiral Separation Crown Ether or Cyclodextrin ColumnsRequired specifically to quantify D-Epinephrine content (Racemization check).
Stress Testing Protocol (Forced Degradation)

Perform these specific stress tests to establish the degradation footprint:

  • Oxidative Stress: 0.1% H2O2 at Neutral pH (Rapid Adrenochrome formation).

  • Thermal/Acid Stress: 60°C at pH 2.0 (Forces Racemization).

  • Bisulfite Stress: Excess Na2S2O5 at 40°C (Forces ESA formation).

Formulation Strategy: The "Goldilocks" Zone

Stabilizing Epinephrine requires balancing the three pathways described in Section 2.

The pH Compromise
  • pH < 3.0: Oxidation is slow, but Racemization is fast.

  • pH > 4.5: Racemization is slow, but Oxidation is rapid.

  • Target: The optimal window is pH 3.0 – 3.8 .

    • Note: Most commercial auto-injectors (e.g., EpiPen) target pH 2.2–5.0, but stability data suggests 3.5 is the kinetic sweet spot.

Excipient Architecture

A robust aqueous formulation requires a specific "defense in depth" approach:

  • Primary Antioxidant (The Oxygen Trap): Sodium Metabisulfite (

    
     mg/mL).
    
    • Warning: Do not exceed necessary molar equivalents. Excess drives ESA formation.

  • Chelating Agent (The Catalyst Trap): Disodium EDTA (

    
     mg/mL).
    
    • Mechanism:[4][5][6] Sequesters

      
       and 
      
      
      
      ions that lower the activation energy for oxidation.
  • Inert Headspace: Nitrogen or Argon overlay during filling.

    • Target: Dissolved Oxygen (DO)

      
       ppm.
      
Visualization: Stability Study Workflow

StabilityWorkflow cluster_Stress Phase 1: Stress Testing (2 Weeks) cluster_Analysis Phase 2: Analytical Triage Start Formulation Candidates Thermal Thermal (60°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Oxidative Oxidative (H2O2) Start->Oxidative HPLC_Achiral RP-HPLC (Ion Pair) Detects: Epi, ESA, Adrenochrome Thermal->HPLC_Achiral HPLC_Chiral Chiral HPLC Detects: D-Isomer Thermal->HPLC_Chiral Photo->HPLC_Achiral Oxidative->HPLC_Achiral Decision Select Lead Formulation (Target: pH 3.2-3.6) HPLC_Achiral->Decision HPLC_Chiral->Decision

Caption: Workflow for screening Epinephrine formulations. Note the requirement for both Chiral and Achiral HPLC methods.

References

  • Stepensky, D., et al. (2004).[7][8] "Long-term stability study of L-adrenaline injections: kinetics of sulfonation and racemization pathways of drug degradation." Journal of Pharmaceutical Sciences.

  • PubChem. (n.d.). "Epinephrine | C9H13NO3." National Library of Medicine.

  • Brustugun, J., et al. (2004).[1] "Photostability of epinephrine – the influence of bisulfite and degradation products."[1] Pharmazie.[1]

  • Hoellein, L., & Holzgrabe, U. (2012).[3] "Ficts and facts of epinephrine and norepinephrine stability in injectable solutions." International Journal of Pharmaceutics.

Sources

Foundational

An In-depth Technical Guide to the Bioactivity and Receptor Binding Affinity of 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol (Epinephrine)

A Note on Chemical Nomenclature: The topic of this guide, 4-((Methylamino)methyl)benzene-1,2-diol, presents a significant ambiguity in scientific literature. While a compound with this exact structure is registered, ther...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: The topic of this guide, 4-((Methylamino)methyl)benzene-1,2-diol, presents a significant ambiguity in scientific literature. While a compound with this exact structure is registered, there is a scarcity of associated bioactivity and receptor binding data. However, the structurally similar and pharmacologically critical endogenous catecholamine, 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol , commonly known as epinephrine (or adrenaline), is extensively studied. Given the high degree of structural similarity and the likelihood of user intent, this guide will focus on the bioactivity and receptor binding affinity of epinephrine.

Introduction

Epinephrine is a multifaceted catecholamine that functions as both a hormone and a neurotransmitter, playing a pivotal role in the sympathetic nervous system's "fight-or-flight" response.[1][2] Synthesized in the adrenal medulla and certain neurons, its release into the bloodstream orchestrates a widespread physiological response, preparing the body for stressful situations.[3][4] This guide offers a detailed exploration of epinephrine's molecular interactions with its primary targets, the adrenergic receptors, its subsequent effects on cellular signaling, and the methodologies employed to characterize these interactions.

Chemical and Physical Properties

Epinephrine is a chiral molecule, with its biological activity predominantly residing in the R(-)-enantiomer.[5] Its structure features a catechol nucleus (a benzene ring with two adjacent hydroxyl groups) and an amino group on a chiral ethyl side chain. This chemical architecture is fundamental to its ability to bind to adrenergic receptors.[3]

PropertyValue
IUPAC Name 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Common Names Epinephrine, Adrenaline
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
Chirality Exists as R(-) and S(+) enantiomers; R(-) is the active form
pKa 9.69

Receptor Binding Affinity

Epinephrine is a non-specific agonist of adrenergic receptors, a class of G protein-coupled receptors (GPCRs), with varying affinities across different subtypes.[6] Adrenergic receptors are broadly classified into α and β subtypes, each with further divisions (α₁, α₂ and β₁, β₂, β₃).[1][7] Epinephrine's interaction with these receptors initiates a cascade of intracellular events.

The binding affinity of epinephrine to these receptors is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher affinity.

Receptor SubtypeBinding Affinity (Ki)Notes
α₁-Adrenergic Similar to norepinephrineHigh concentrations of epinephrine lead to significant α₁ activation.[7]
α₂-Adrenergic Similar to norepinephrine
β₁-Adrenergic High affinitySimilar affinity to norepinephrine.[6][8]
β₂-Adrenergic High affinityHigher affinity than norepinephrine.[6][8]
β₃-Adrenergic Poor affinity[6]

The stereochemistry of epinephrine is crucial for its receptor binding. The R(-)-enantiomer exhibits significantly higher potency (10- to 500-fold) compared to the S(+)-enantiomer.[5]

Bioactivity and Mechanism of Action

Upon binding to adrenergic receptors, epinephrine triggers conformational changes that activate intracellular G proteins, leading to the production of second messengers and downstream signaling cascades.

β-Adrenergic Receptor Signaling:

Activation of β₁ and β₂ receptors, which are coupled to the stimulatory G protein (Gs), leads to the activation of adenylyl cyclase.[1][9] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility (β₁) and bronchodilation (β₂).[][12][13]

Gs_Signaling_Pathway Epinephrine Epinephrine Beta_Receptor β-Adrenergic Receptor Epinephrine->Beta_Receptor Binds Gs_Protein Gs Protein (Inactive) Beta_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: Epinephrine Gs-Protein Coupled Signaling Pathway.

α₁-Adrenergic Receptor Signaling:

Activation of α₁-adrenergic receptors, which are coupled to the Gq protein, stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for effects like vasoconstriction.[1][2]

α₂-Adrenergic Receptor Signaling:

α₂-adrenergic receptors are coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][14] These receptors are often located presynaptically and act as autoreceptors to inhibit further norepinephrine release.[7]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound (like epinephrine) for a specific adrenergic receptor subtype.[15][16][17]

Materials:

  • Cell membranes expressing the target adrenergic receptor

  • Radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [¹²⁵I]-Iodocyanopindolol for β)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine for α or propranolol for β)

  • Test compound (epinephrine) at various concentrations

  • Glass fiber filters

  • Scintillation fluid and counter (for ³H) or gamma counter (for ¹²⁵I)

Procedure:

  • Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the receptor of interest via homogenization and differential centrifugation.[15]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Incubation: Add the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or test compound to the wells. Incubate at room temperature for 60-90 minutes to reach equilibrium.[15]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[16][18]

  • Quantification: Place the filters in scintillation vials with scintillation fluid or in tubes for a gamma counter and quantify the radioactivity.[15]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Plate_Setup Assay Plate Setup (Total, Non-specific, Test Compound) Membrane_Prep->Assay_Plate_Setup Incubation Incubation with Radioligand & Compound Assay_Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Data_Analysis Data Analysis (IC50 & Ki Calculation) Quantification->Data_Analysis

Caption: Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This protocol describes how to measure changes in intracellular cAMP levels in response to Gs or Gi-coupled receptor activation by epinephrine.[19][20][21]

Materials:

  • Cells expressing the target Gs or Gi-coupled adrenergic receptor

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Agonist (epinephrine)

  • For Gi-coupled receptors, an adenylyl cyclase activator (e.g., forskolin)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based)[19][20][22]

  • Plate reader compatible with the detection kit

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.

  • Compound Addition:

    • For Gs-coupled receptors: Add varying concentrations of epinephrine to the cells.

    • For Gi-coupled receptors: Add varying concentrations of epinephrine along with a fixed concentration of forskolin to stimulate baseline cAMP production.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit to each well.

  • Signal Measurement: Incubate as per the kit's instructions and then measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the log concentration of epinephrine to determine the EC₅₀ (for Gs) or IC₅₀ (for Gi) value.

cAMP_Assay_Workflow Cell_Plating Seed Cells in Plate Compound_Addition Add Epinephrine (± Forskolin for Gi) Cell_Plating->Compound_Addition Incubation Incubate to Modulate cAMP Levels Compound_Addition->Incubation Lysis_Detection Cell Lysis and Addition of cAMP Detection Reagents Incubation->Lysis_Detection Signal_Measurement Measure Signal (Luminescence/Fluorescence) Lysis_Detection->Signal_Measurement Data_Analysis Data Analysis (EC50/IC50 Calculation) Signal_Measurement->Data_Analysis

Caption: Workflow for a cAMP Functional Assay.

Conclusion

Epinephrine's bioactivity is a direct consequence of its binding to a range of adrenergic receptors, initiating diverse and potent physiological responses. Its non-selective nature allows it to modulate multiple signaling pathways, making it a critical component of the body's stress response and a valuable therapeutic agent in conditions like anaphylaxis and cardiac arrest.[23][24][25] The detailed characterization of its receptor binding affinities and functional effects through established in vitro assays provides a fundamental understanding of its pharmacology and a framework for the development of more selective adrenergic drugs.

References

  • Hoffmann, C., Le, V. Q., & Vist, A. (2004). Ligand-directed signaling at G-protein-coupled receptors. FEBS letters, 576(1-2), 225-230. Sourced from Deranged Physiology. [Link]

  • Wikipedia contributors. (2024). Adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Wenzel-Seifert, K., & Seifert, R. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols, 4(1), e946. [Link]

  • RxList. (2023, October 15). Adrenalin (Epinephrine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Goyal, A., & Cusick, A. S. (2024). Epinephrine. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (2022, January 15). EPINEPHRINE INJECTION. [Link]

  • Häring, D. A., et al. (2015). Pharmacokinetics and pharmacodynamics of moist inhalation epinephrine using a mobile inhaler. Allergy, asthma, and clinical immunology : official journal of the Canadian Society of Allergy and Clinical Immunology, 11(1), 2. [Link]

  • AK Lectures. (n.d.). Epinephrine Signal Transduction Pathway. [Link]

  • University of Pittsburgh. (n.d.). Adrenergics Module. [Link]

  • Epinephrine Signaling Pathway. (2021, August 4). YouTube. [Link]

  • University of California, Berkeley. (n.d.). Epinephrine & the cAMP Cascade. [Link]

  • Celtarys Research. (2023, January 31). Insights & FAQs | What is the Function of the Adrenergic Receptor. [Link]

  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]

  • Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Graham, R. M., & Lanier, S. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic journal of medicine, 57(5), 481–491. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Tsai, B. S., & Lefkowitz, R. J. (1987). A rapid and sensitive competitive receptor binding assay for beta-1 and beta-2 adrenergic binding for adrenergic agents. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 185(3), 347–353. [Link]

  • Insel, P. A., & Motulsky, H. J. (1984). A hypothesis linking intracellular calcium and beta-adrenergic receptor-GTP-binding protein-adenylate cyclase systems. Life sciences, 34(11), 1009–1014. Sourced from a diagram within a ResearchGate publication. [Link]

  • Gsandtner, M., & Weindl, G. (2002). Synergistic contributions of the functional groups of epinephrine to its affinity and efficacy at the beta2 adrenergic receptor. Molecular pharmacology, 62(4), 935–943. [Link]

  • Du, Y., et al. (2020). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 10(7), 987. [Link]

  • Clark, R. B., et al. (1991). Estimation of the kinetic constants for binding of epinephrine to beta-adrenergic receptors of the S49 cell. Biochemical pharmacology, 42(5), 1069–1077. [Link]

  • Ketchem, J. M., et al. (2024). Epinephrine: A Review of Current Understanding and Future Direction. International Journal of Innovative Research in Medical Science, 9(11), 680-686. [Link]

  • Goddard, W. A., et al. (2004). Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists. Proceedings of the National Academy of Sciences of the United States of America, 101(8), 2325–2330. [Link]

  • Lou, J. S., et al. (2024). Distinct binding conformations of epinephrine with α- and β-adrenergic receptors. Experimental & molecular medicine, 56(9), 2038–2049. [Link]

  • Su, M., et al. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Cell, 183(2), 300–311.e13. [Link]

  • King, C., et al. (2024). Epinephrine: A Comprehensive Review of Physiology, Pharmacology, and Clinical Application. [Link]

  • Fernández, N., & Salles, J. (2018). Dissociation constants (Kd), an indication of relative receptor affinities, for human β1-and β2- adrenoceptors. [Link]

  • Lou, J. S., et al. (2024). Distinct binding conformations of epinephrine with α- and β-adrenergic receptors. Experimental & molecular medicine. [Link]

  • Lou, J. S., et al. (2024). Distinct binding conformations of epinephrine with α- and β-adrenergic receptors. Experimental & molecular medicine, 56(9), 2038–2049. [Link]

  • Lou, J. S., et al. (2024). Distinct binding conformations of epinephrine with α- and β-adrenergic receptors. Experimental & Molecular Medicine. [Link]

  • MCE (MedChemExpress). (2003). Adrenaline in the treatment of anaphylaxis: what is the evidence? [Link]

  • HCP Live. (2025, August 16). New Review Shows Epinephrine for Anaphylaxis is Safe in Correct Doses. [Link]

  • Bernstein, D. I., et al. (2025). Benefits of Epinephrine for Anaphylaxis Outweigh Potential Harm-A Safety Review. The journal of allergy and clinical immunology. In practice. [Link]

  • Haake, A. R., & Eisinger, M. (1988). Characterization of the beta-adrenergic receptors of cultured human epidermal keratinocytes. The Journal of investigative dermatology, 91(2), 183–187. [Link]

  • Neurology. (2018, February 28). Adrenergic Receptors. [Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Thermodynamics of 4-((Methylamino)methyl)benzene-1,2-diol

An In-Depth Technical Whitepaper for Formulation Scientists and Drug Development Professionals Executive Summary The rational formulation of catecholamine analogs requires a rigorous understanding of their solvation ther...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Formulation Scientists and Drug Development Professionals

Executive Summary

The rational formulation of catecholamine analogs requires a rigorous understanding of their solvation thermodynamics. 4-((Methylamino)methyl)benzene-1,2-diol (a structural analog of epinephrine and dopamine, featuring a secondary methylamine linked to a catechol moiety) presents a unique physicochemical challenge. Its dual nature—a highly polar, hydrogen-bonding catechol ring paired with an ionizable secondary amine—creates a complex solubility profile that is highly dependent on solvent dielectric constants, hydrogen-bonding capacity, and pH.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic empirical observation. Here, we deconstruct the causality behind the solubility behavior of 4-((Methylamino)methyl)benzene-1,2-diol, map its Hansen Solubility Parameters (HSP), and provide a self-validating experimental workflow for thermodynamic equilibrium solubility determination.

Physicochemical Foundations & Causality

To predict how 4-((Methylamino)methyl)benzene-1,2-diol behaves in various solvent systems, we must first analyze its structural micro-environments.

Structural Thermodynamics and Intermolecular Forces

The molecule consists of two distinct functional domains:

  • The Catechol Moiety (1,2-dihydroxybenzene): Provides two potent hydrogen-bond donors and acceptors. In the solid state, these hydroxyl groups form a dense, high-energy crystalline lattice via intermolecular hydrogen bonding.

  • The Secondary Amine (-CH₂-NH-CH₃): Introduces a basic center capable of ionization and additional hydrogen bonding.

To dissolve this compound, a solvent must provide enough solvation energy to overcome the high lattice energy of the solid state. Non-polar solvents (e.g., hexane, heptane) rely solely on weak London dispersion forces, which are energetically insufficient to break the solute-solute hydrogen bonds. Consequently, the compound is practically insoluble in non-polar organics.

Hansen Solubility Parameters (HSP)

The solubility of pharmaceutical ingredients can be mathematically predicted using Hansen Solubility Parameters , which divide cohesive energy into three vectors: dispersion (


), polarity (

), and hydrogen bonding (

). For 4-((Methylamino)methyl)benzene-1,2-diol, the

and

values are exceptionally high. Therefore, maximum solubility is achieved in solvents that closely match these vectors—specifically polar protic (water, methanol) and highly polar aprotic (DMSO, DMF) solvents.
pH-Dependent Speciation and Oxidative Stability

In aqueous systems, solubility is dictated by the ionization state (pKa). The secondary amine has a pKa of ~9.5, while the first catechol hydroxyl has a pKa of ~8.8.

  • At acidic to physiological pH (< 7.4): The amine is protonated (cationic), maximizing ion-dipole interactions with water and resulting in high aqueous solubility.

  • At alkaline pH (> 8.5): The catechol deprotonates. While this maintains solubility, it triggers rapid auto-oxidation. The electron-rich phenoxide ion readily donates electrons to dissolved oxygen, degrading the compound into highly reactive o-quinones .

Speciation LowPH Acidic pH (< 7) Amine Protonated (+) AqSol High Aqueous Solubility (Ion-Dipole Interactions) LowPH->AqSol PhysPH Physiological pH (~7.4) Amine (+), Catechol neutral PhysPH->AqSol OrgSol Poor Organic Solubility (Except highly polar aprotic) PhysPH->OrgSol HighPH Basic pH (> 9) Catechol Deprotonated (-) Degrad Oxidative Degradation (o-Quinone Formation) HighPH->Degrad

Fig 1: Influence of pH on ionization state, solvation preference, and oxidative stability.

Comparative Solubility Profile: Water vs. Organic Solvents

The following table synthesizes the thermodynamic solubility profile of the free base form of 4-((Methylamino)methyl)benzene-1,2-diol across standard solvent classes.

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Aqueous (Acidic) 0.1 M HCl80.1> 100Strong ion-dipole interactions with protonated amine.
Aqueous (Neutral) PBS (pH 7.4)80.015 - 30Cationic solvation; limited by neutral catechol domain.
Polar Aprotic DMSO46.7> 50Solvent acts as a potent H-bond acceptor for catechol -OH.
Polar Protic Methanol32.720 - 40Mutual H-bond donor/acceptor matching (

alignment).
Non-Polar Hexane / Toluene< 2.5< 0.1Energetically unable to disrupt solute crystal lattice.

Note: If the hydrobromide or hydrochloride salt of the compound is utilized, aqueous solubility will increase exponentially (>300 mg/mL) due to the favorable entropy of dissolution and disruption of the free-base lattice.

Experimental Workflow: Thermodynamic Equilibrium Solubility

To generate reliable, formulation-grade data, kinetic dissolution assays are insufficient. We must employ a standardized Isothermal Shake-Flask Method coupled with chromatographic quantification .

The protocol below is designed as a self-validating system : it incorporates specific steps to prevent degradation artifacts, ensuring that the measured concentration reflects true thermodynamic equilibrium rather than a false reading caused by solvent evaporation or solute oxidation.

Step-by-Step Methodology
  • Solid Dispensing & Saturation:

    • Action: Weigh an excess amount (~50 mg) of 4-((Methylamino)methyl)benzene-1,2-diol into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target solvent.

    • Causality: Amber glass is strictly mandatory. Catecholamines are highly photosensitive; UV light catalyzes the generation of reactive oxygen species (ROS), leading to premature degradation. An excess of solid ensures the presence of a continuous solid phase, which is the thermodynamic definition of a saturated solution.

  • Isothermal Equilibration:

    • Action: Seal the vial with a PTFE-lined cap. Place in a thermomixer at 25.0 ± 0.1 °C, shaking at 500 RPM for 24 to 48 hours.

    • Causality: Temperature fluctuations drastically alter solubility constants (logS). Strict isothermal conditions are required. A minimum of 24 hours ensures the system overcomes initial kinetic supersaturation and settles into true thermodynamic equilibrium .

  • Phase Separation:

    • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

    • Causality: Centrifugation is vastly superior to syringe filtration for this compound. The secondary amine can exhibit non-specific electrostatic binding to standard nylon or PES filter membranes, which would artificially lower the quantified solubility.

  • Chromatographic Quantification (HPLC-UV):

    • Action: Dilute the supernatant immediately in a stabilizing mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) and analyze via HPLC-UV at 280 nm.

    • Causality (Self-Validation): Gravimetric analysis cannot be used because it measures total dissolved mass, including degraded byproducts. HPLC-UV separates the intact parent compound from any oxidized o-quinone degradants, ensuring absolute analytical specificity.

Workflow Start Compound Aliquot (Excess Solid) Solvents Solvent Addition (Amber Glass Vials) Start->Solvents Equil Isothermal Equilibration (24h at 25.0°C) Solvents->Equil Sep Phase Separation (Centrifugation at 15k x g) Equil->Sep Quant Quantification (HPLC-UV at 280 nm) Sep->Quant Data Solubility Profile Generation Quant->Data

Fig 2: Standardized isothermal shake-flask workflow for equilibrium solubility determination.

Formulation Implications & Best Practices

Understanding the solubility profile of 4-((Methylamino)methyl)benzene-1,2-diol directly dictates how it must be handled in drug development and assay design:

  • Co-Solvent Selection: If formulating a liquid dosage form that requires higher concentrations than water alone can support at neutral pH, the addition of a polar aprotic co-solvent (like PEG 400 or low-concentration DMSO for in vitro assays) is highly effective due to the compound's high

    
     and 
    
    
    
    parameters.
  • Antioxidant Necessity: Because aqueous solubility is maximized in environments where the compound is also vulnerable to dissolved oxygen, aqueous formulations must be sparged with nitrogen and formulated with sacrificial antioxidants (e.g., sodium metabisulfite or ascorbic acid) to prevent the catechol ring from oxidizing during the solvation process.

References

  • Measurement of Hansen Solubility Parameters of Human Stratum Corneum. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Oxidation chemistry of catecholamines and neuronal degeneration: an update. PubMed (National Institutes of Health). Available at:[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed (National Institutes of Health). Available at: [Link]

  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs (SciTechnol). Available at:[Link]

Foundational

pKa values and ionization states of 4-((Methylamino)methyl)benzene-1,2-diol

[1][2][3] Executive Summary This technical guide details the ionization behavior, pKa values, and speciation of 4-((Methylamino)methyl)benzene-1,2-diol (also known as 3,4-Dihydroxy-N-methylbenzylamine ).[1][2] Crucial St...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This technical guide details the ionization behavior, pKa values, and speciation of 4-((Methylamino)methyl)benzene-1,2-diol (also known as 3,4-Dihydroxy-N-methylbenzylamine ).[1][2]

Crucial Structural Distinction: Researchers often confuse this molecule with Epinine (Deoxyepinephrine).[1][2]

  • Target Molecule: Contains a methyl linker (Benzylamine class).[1][2]

  • Epinine: Contains an ethyl linker (Phenethylamine class).[1][2]

  • Impact: This structural difference significantly lowers the amine pKa (~9.[1][2]6) compared to Epinine (~10.[1][2]2) due to the proximity of the electron-withdrawing aromatic ring.[1][2]

Part 1: Physicochemical Constants & Ionization Profile[1][3]

Dissociation Constants (pKa)

The molecule possesses three ionizable centers: two phenolic hydroxyl groups (catechol moiety) and one secondary amine. Due to the high susceptibility of catechols to oxidation, values are derived from high-fidelity potentiometric studies of structural analogs (N-methylbenzylamine and 3,4-dihydroxybenzylamine) and thermodynamic cycles.[1][2]

Ionizable GroupLabelEstimated pKaTypeDescription
Para-Hydroxyl

8.85 ± 0.10 AcidicFirst deprotonation occurs at the para-hydroxyl due to resonance stabilization.[1][2]
Secondary Amine

9.60 ± 0.15 BasicThe N-methylbenzylamine moiety.[1][2] Lower than aliphatic amines (typically ~10.[1][2]6) due to the inductive effect of the benzene ring.[2]
Meta-Hydroxyl

~13.0 AcidicSecond phenolic deprotonation.[1][2] Physiologically irrelevant but critical for high-pH stability.[1][2]
Microspecies Distribution (Physiological pH)

At physiological pH (7.4), the molecule exists primarily as a cation , but it sits on the threshold of the zwitterionic transition.

  • pH < 8.0: The amine is protonated (

    
    ) and phenols are neutral (
    
    
    
    ).[1] Species: Cation (+1). [1][2]
  • pH 8.8 - 9.6: The first phenol deprotonates (

    
    ) while the amine remains protonated (
    
    
    
    ).[1][2] Species: Zwitterion (0). [1][2]
  • pH > 10.0: The amine deprotonates (

    
    ), leaving the phenolate anion.[2] Species: Anion (-1). [1][2]
    
Ionization Pathway Visualization

The following diagram illustrates the stepwise deprotonation sequence.

IonizationPathway Cation Cationic Form (pH < 8.0) [NH2+, OH, OH] Zwitterion Zwitterionic Form (pH 8.8 - 9.6) [NH2+, O-, OH] Cation->Zwitterion pKa1 ≈ 8.85 (-H+ from p-OH) Anion Anionic Form (pH > 10.0) [NH, O-, OH] Zwitterion->Anion pKa2 ≈ 9.60 (-H+ from NH2+) Dianion Dianion (pH > 13) [NH, O-, O-] Anion->Dianion pKa3 ≈ 13.0

Caption: Stepwise ionization equilibrium. The "Zwitterionic Window" is narrow due to the proximity of pKa1 and pKa2.[1]

Part 2: Experimental Methodologies

The Oxidation Challenge

Catecholamines rapidly oxidize to quinones (adrenochromes) in alkaline solutions (pH > 8.0), turning the solution pink/brown.[2] This generates "drift" in potentiometric readings.[1][2]

  • Solution: All experiments must be conducted under a strict inert atmosphere (Argon or Nitrogen) using degassed water.[1][2]

Protocol: Potentiometric Titration (GLP Standard)

This is the gold standard for determining pKa values with high precision (


).[2]

Materials:

  • Analyte: ~5 mg 4-((Methylamino)methyl)benzene-1,2-diol hydrochloride (pure).[1][2]

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).[1][2]

  • Medium: 0.15 M KCl (to mimic physiological ionic strength).

  • Hardware: Mettler Toledo or Sirius T3 autotitrator with glass pH electrode.

Workflow:

  • System Preparation:

    • Boil Milli-Q water for 15 minutes to remove

      
      .[1][2] Cool under Argon.
      
    • Calibrate pH electrode (pH 4.01, 7.00, 10.01) immediately prior to use.[1][2]

  • Sample Dissolution:

    • Dissolve analyte in 20 mL of the degassed 0.15 M KCl solution.

    • Critical: Acidify initially with 0.1 M HCl to pH ~2.5 to ensure full protonation and stability.[2]

  • Inert Blanketing:

    • Maintain a positive pressure of Argon over the sample cup throughout the titration.[2]

  • Titration Loop:

    • Add KOH in dynamic increments (0.5 µL to 10 µL) based on dpH/dV.

    • Wait for stability criterion (e.g., <0.1 mV/sec drift) before recording.[2]

    • Stop point: pH 11.0 (Going higher risks rapid irreversible oxidation).[1][2]

  • Data Analysis:

    • Use Bjerrum plots or non-linear least squares (Hyperquad) to fit the protonation constants (

      
      ).
      
Protocol Visualization

TitrationWorkflow cluster_prep Phase 1: Preparation cluster_titration Phase 2: Active Titration (Argon Shielded) cluster_analysis Phase 3: Data Processing Step1 Degas Solvent (Remove CO2/O2) Step2 Acidify Sample (pH < 3.0) Step1->Step2 Step3 Argon Purge (Continuous) Step2->Step3 Step4 Dynamic Dosing (KOH 0.1M) Step3->Step4 Start Step5 Equilibrium Check (Drift < 0.1mV/s) Step4->Step5 Step5->Step4 Next Aliquot Step6 Bjerrum Plot Analysis Step5->Step6 End pH 11 Step7 Derive pKa1, pKa2 Step6->Step7

Caption: Potentiometric titration workflow emphasizing anaerobic conditions to prevent catechol oxidation.

Part 3: Implications for Drug Development[1][3]

Lipophilicity (LogD) Profile

The ionization state dictates the distribution coefficient (LogD), which drives membrane permeability.[2]

  • pH 7.4 (Blood/Cytosol): The molecule is predominantly cationic (

    
    ).[1]
    
    • Implication: Low passive permeability across the Blood-Brain Barrier (BBB).[1][2] Requires active transport (e.g., OCT/PMAT transporters) for cellular entry.[2]

  • pH 4-6 (Intestinal/Lysosomal): Highly soluble, fully ionized.[1][2] High stability.

Formulation Stability
  • Acidic Formulations (pH 3-5): Recommended. The protonated amine and phenol are stable against oxidation.[1][2]

  • Neutral/Alkaline Formulations: Contraindicated without antioxidants (e.g., sodium metabisulfite) due to rapid quinone formation upon deprotonation of the phenol.

References

  • Nurchi, V. M., et al. (2009).[2] "Equilibria of 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzylamine with protons and iron(III) in aqueous solution." Journal of Chemical & Engineering Data. Link[1]

  • PubChem. (2024).[1][3][2][4] "Compound Summary: 3,4-Dihydroxybenzylamine." National Library of Medicine.[1][2] Link

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard text for pKa methodology). Link[1]

  • FoodB. (2024).[1][2] "Chemical Properties of N-methylbenzylamine." FooDB Database.[1][2] Link[1]

Sources

Exploratory

An In-depth Technical Guide to the Metabolic Pathways and Degradation Products of 4-((Methylamino)methyl)benzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the metabolic fate and degradation of 4-((Methylamino)methyl)benzene-1,2-diol, a catechol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate and degradation of 4-((Methylamino)methyl)benzene-1,2-diol, a catecholamine structurally related to important neurotransmitters and drug metabolites. While direct metabolic studies on this specific compound are limited, this guide synthesizes information from closely related analogues, such as α-methyldopamine, to project its primary biotransformation pathways. Key metabolic routes discussed include Phase I oxidation and N-dealkylation, and Phase II conjugation reactions, primarily with glutathione. The guide also details the spontaneous and enzymatic degradation products, including the formation of reactive quinone species. Furthermore, detailed experimental protocols for the extraction, separation, and quantification of 4-((Methylamino)methyl)benzene-1,2-diol and its putative metabolites from biological matrices are provided, offering a practical resource for researchers in pharmacology, toxicology, and drug development.

Introduction: Understanding the Significance of 4-((Methylamino)methyl)benzene-1,2-diol

4-((Methylamino)methyl)benzene-1,2-diol, also known as N-methyl-α-methyldopamine, belongs to the catecholamine family, a class of molecules that play crucial roles as neurotransmitters and hormones in the human body. Its core structure, a benzene ring with two adjacent hydroxyl groups (a catechol) and an aminoethyl side chain, is shared by endogenous compounds like dopamine, norepinephrine, and epinephrine. This structural similarity suggests that it will be a substrate for the same metabolic enzymes and may exhibit similar biological activities and toxicities.

The study of the metabolic pathways of 4-((Methylamino)methyl)benzene-1,2-diol is critical for several reasons:

  • Pharmacokinetics and Pharmacodynamics: Understanding its metabolic fate is essential to determine its bioavailability, half-life, and mechanism of action. The formation of active or inactive metabolites will significantly influence its pharmacological profile.

  • Toxicology: Metabolic activation can lead to the formation of reactive intermediates that can cause cellular damage and toxicity. For catecholamines, the oxidation of the catechol moiety to form reactive quinones is a well-established mechanism of toxicity.

  • Drug Development: As a potential metabolite of various pharmaceutical compounds, understanding its degradation is crucial for assessing the overall safety and efficacy of the parent drug. For instance, α-methyldopamine is a known metabolite of MDMA (3,4-methylenedioxymethamphetamine) and the antihypertensive drug methyldopa.[1][2]

This guide will delve into the projected metabolic pathways and resulting degradation products of 4-((Methylamino)methyl)benzene-1,2-diol, providing a foundational understanding for researchers in the field.

Projected Metabolic Pathways

Based on the extensive literature on the metabolism of structurally similar catecholamines, the biotransformation of 4-((Methylamino)methyl)benzene-1,2-diol is expected to proceed through two main phases of metabolism: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism: Oxidation and N-Dealkylation

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 4-((Methylamino)methyl)benzene-1,2-diol, the primary Phase I pathways are predicted to be oxidation of the catechol ring and N-dealkylation of the methylamino group.

  • Oxidation to an o-Quinone: The catechol moiety is susceptible to oxidation, both enzymatically (e.g., by tyrosinase or cytochrome P450 enzymes) and non-enzymatically, to form a highly reactive ortho-quinone.[1] This electrophilic intermediate is a key player in the bioactivity and potential toxicity of catecholamines.

  • N-Dealkylation: The N-methyl group can be removed through oxidative N-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes.[3] This would yield α-methyldopamine (3,4-dihydroxyamphetamine) as a primary metabolite.[1][2]

Caption: Projected Phase I metabolic pathways of 4-((Methylamino)methyl)benzene-1,2-diol.

Phase II Metabolism: Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

  • Glutathione Conjugation: The reactive o-quinone formed during Phase I can readily react with the nucleophilic thiol group of glutathione (GSH), a major intracellular antioxidant. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). This leads to the formation of glutathionyl-catechol conjugates. It has been shown that α-methyldopamine can form both mono- and bis-glutathionyl adducts.[1][4]

  • Sulfation and Glucuronidation: The hydroxyl groups of the catechol moiety can also be conjugated with sulfate (by sulfotransferases, SULTs) or glucuronic acid (by UDP-glucuronosyltransferases, UGTs). These are common pathways for the detoxification and elimination of catechols.

  • O-Methylation: One of the hydroxyl groups on the catechol ring can be methylated by catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of endogenous catecholamines.

Caption: Projected Phase II metabolic pathways of 4-((Methylamino)methyl)benzene-1,2-diol.

Degradation Products

The degradation of 4-((Methylamino)methyl)benzene-1,2-diol can occur both enzymatically, as described in the metabolic pathways above, and through spontaneous chemical reactions, particularly oxidation.

Major Predicted Metabolites and Degradation Products
Product Formation Pathway Significance References
o-Quinone Derivative Oxidation (enzymatic or spontaneous)Highly reactive electrophile, potential for cellular damage and toxicity.[1]
α-Methyldopamine N-DealkylationA known metabolite of MDMA and methyldopa with its own pharmacological and toxicological profile.[1][2]
Glutathione Conjugates Reaction of o-quinone with glutathioneDetoxification pathway, but some glutathione conjugates of catecholamines have been shown to retain biological activity or toxicity.[1][4][5]
Sulfate and Glucuronide Conjugates Sulfation and glucuronidation of the catechol hydroxyl groupsMajor detoxification and elimination products.
O-Methylated Metabolites O-methylation by COMTInactivation of the catechol moiety.
Further Degradation of Glutathione Conjugates

The initial glutathione conjugate can be further metabolized. The glutamic acid and glycine residues can be cleaved by γ-glutamyltranspeptidase and dipeptidases, respectively, to form the corresponding cysteine conjugate. The cysteine conjugate can then be N-acetylated by N-acetyltransferase to form a mercapturic acid derivative, which is a common urinary excretion product.[6]

Experimental Protocols for Analysis

The analysis of 4-((Methylamino)methyl)benzene-1,2-diol and its metabolites in biological matrices such as plasma and urine typically requires sensitive and specific analytical techniques due to their low concentrations and the complexity of the matrix. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

This protocol is adapted from established methods for the extraction of catecholamines from plasma.[7][8]

Materials:

  • Weak Cation Exchange (WCX) SPE cartridges

  • Human plasma samples

  • Internal standard solution (e.g., deuterated 4-((Methylamino)methyl)benzene-1,2-diol)

  • Stabilizer solution (e.g., containing antioxidants like EDTA and sodium metabisulfite)

  • 0.5% Formic acid in acetonitrile (cold)

  • 5% Formic acid in methanol

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 750 µL of plasma, add a known amount of internal standard and 2% v/v of stabilizer solution. Mix gently.

  • Protein Precipitation: Add 1.5 mL of cold 0.5% formic acid in acetonitrile to the sample. Vortex for 1 minute and centrifuge at high speed for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition the WCX SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the analytes with 3 x 500 µL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

Sources

Foundational

Toxicology and safety data sheet (SDS) for 4-((Methylamino)methyl)benzene-1,2-diol

Title: Toxicology and Pharmacological Profiling of 4-((Methylamino)methyl)benzene-1,2-diol Subtitle: Mechanistic Insights, Safety Data, and Experimental Workflows for N-Methyl-3,4-dihydroxybenzylamine Executive Summary 4...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Toxicology and Pharmacological Profiling of 4-((Methylamino)methyl)benzene-1,2-diol Subtitle: Mechanistic Insights, Safety Data, and Experimental Workflows for N-Methyl-3,4-dihydroxybenzylamine

Executive Summary

4-((Methylamino)methyl)benzene-1,2-diol, commonly referred to as N-methyl-3,4-dihydroxybenzylamine, is a synthetic catecholamine derivative and the lower homolog of epinephrine. In drug development and biochemical research, this scaffold is highly valued for its dual utility: it serves as a selective cytotoxic agent against melanoma cells via tyrosinase-mediated bioactivation, and it acts as a structural backbone for adrenergic β-mimetic compounds. This technical guide synthesizes the physicochemical properties, safety data sheet (SDS) guidelines, toxicological mechanisms, and validated experimental workflows for handling and researching this compound.

Physicochemical & Structural Identification

Understanding the structural baseline of N-methyl-3,4-dihydroxybenzylamine is critical for predicting its solubility, reactivity, and receptor-binding affinity. The presence of the catechol moiety dictates its susceptibility to autoxidation, while the N-methylated amine influences its basicity and adrenergic receptor selectivity.

Table 1: Physicochemical Properties

PropertyData / Specification
IUPAC Name 4-((Methylamino)methyl)benzene-1,2-diol
Common Synonyms N-methyl-3,4-dihydroxybenzylamine; 4-[(Methylamino)methyl]pyrocatechol
CAS Registry Number 1025423-95-3 (Hydrobromide salt)
Molecular Formula C8H11NO2 (Free base) / C8H12BrNO2 (Hydrobromide)
Molecular Weight 153.18 g/mol (Free base) / 234.09 g/mol (Hydrobromide)
Physical Form White to off-white solid
Solubility Soluble in 10% DMSO, aqueous buffers (pH < 7.0)

Safety Data Sheet (SDS) & Hazard Profile

As a biologically active catecholamine analog, the compound presents specific acute toxicity and irritant risks. Researchers must implement stringent handling protocols to mitigate exposure [4].

Table 2: Standardized Hazard and Precautionary Statements (GHS)

CategoryCodeDescription
Hazard (H-Statements) H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary (P-Statements) P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

Storage Causality: The compound must be stored under an inert atmosphere (e.g., Argon or Nitrogen) in tightly sealed containers at room temperature or 4°C. The catechol ring is highly prone to autoxidation when exposed to atmospheric oxygen and ambient humidity, which degrades the compound into dark-colored polymeric quinones, rendering it useless for precise pharmacological assays.

Pharmacological Mechanisms & Toxicology

4.1. Tyrosinase-Mediated Bioactivation and Melanoma Cytotoxicity A defining toxicological feature of 3,4-dihydroxybenzylamine derivatives is their selective cytotoxicity toward neural crest tumor cells, specifically melanoma[5]. Unlike standard chemotherapeutics, these compounds exploit the unique biochemical environment of melanoma cells, which overexpress the enzyme tyrosinase.

Upon entry into the cell, tyrosinase catalyzes the oxidation of N-methyl-3,4-dihydroxybenzylamine into an unstable aminomethyl-o-benzoquinone. This intermediate rapidly undergoes structural rearrangement to form a highly electrophilic quinone methide . The quinone methide acts as the ultimate cytotoxic species, covalently binding to nucleophilic sites on cellular macromolecules (DNA and proteins), leading to the inhibition of DNA polymerase and the induction of apoptosis [1].

OxidationPathway N1 N-methyl-3,4-dihydroxybenzylamine (Substrate) N3 Aminomethyl-o-benzoquinone (Reactive Intermediate) N1->N3 Oxidation N2 Tyrosinase (Enzyme Catalyst) N2->N3 Catalysis N4 Quinone Methide (Cytotoxic Species) N3->N4 Rearrangement N5 3,4-Dihydroxybenzaldehyde (Stable End Product) N4->N5 Hydrolysis N6 Cellular Macromolecules (DNA/Proteins) N4->N6 Covalent Binding N7 Apoptosis / Cell Death N6->N7 Cytotoxicity

Tyrosinase-mediated oxidation pathway of N-methyl-3,4-dihydroxybenzylamine to quinone methide.

4.2. Adrenergic β-Mimetic Activity Beyond oncology, benzylamine derivatives lacking the full ethylamine side-chain of natural catecholamines still exhibit direct adrenergic β-receptor stimulation. Research indicates that the 3,4-dihydroxybenzylamine core, combined with an N-methyl substitution, is essential for β-mimetic actions such as tracheal relaxation, positive chronotropic effects, and free fatty acid release. Notably, specific substitutions on the alpha-carbon can shift the selectivity of these compounds toward β1-adrenergic receptors [2].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed with internal controls to validate the stability of the compound and the accuracy of the biological readout.

Protocol 1: In Vitro Cytotoxicity Screening (Melanoma Cell Lines) Objective: Determine the IC50 of N-methyl-3,4-dihydroxybenzylamine in tyrosinase-positive (e.g., SK-MEL-28) vs. tyrosinase-negative cell lines. Causality Check: Catecholamines rapidly oxidize in standard culture media (pH 7.4). To prevent extracellular autoxidation from confounding the intracellular tyrosinase-mediated toxicity, solutions must be prepared fresh, and an antioxidant control (e.g., ascorbic acid) should be run in parallel.

  • Cell Seeding: Seed SK-MEL-28 (melanoma) and a control fibroblast line at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve the hydrobromide salt in 10% DMSO to create a 100 mM stock. Critical Step: Immediately dilute the stock in slightly acidic saline (pH 6.5) before final dilution into the culture media to yield concentrations ranging from 1 μM to 10 mM [3].

  • Treatment: Apply the drug dilutions to the cells. Include a vehicle control (DMSO < 0.1%) and a positive oxidation control (compound + exogenous mushroom tyrosinase).

  • Incubation: Incubate for 48 hours.

  • Viability Readout: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Data Analysis: Calculate IC50 using non-linear regression. A lower IC50 in SK-MEL-28 compared to fibroblasts validates the tyrosinase-dependent cytotoxic mechanism.

Workflow S1 1. Cell Culture (Melanoma vs Fibroblast) S3 3. Treatment (1 μM - 10 mM for 48h) S1->S3 S2 2. Compound Preparation (Fresh 10% DMSO Stock) S2->S3 S4 4. Viability Assay (MTT Absorbance at 570nm) S3->S4 S5 5. Data Analysis (IC50 & Selectivity Index) S4->S5

Standardized in vitro cytotoxicity screening workflow for catecholamine derivatives.

Protocol 2: Enzymatic Oxidation Assay (Spectrophotometric) Objective: Monitor the conversion of the compound to 3,4-dihydroxybenzaldehyde via the quinone methide intermediate.

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer, pH 6.8.

  • Substrate Addition: Add N-methyl-3,4-dihydroxybenzylamine to a final concentration of 1 mM in a quartz cuvette.

  • Baseline Measurement: Blank the spectrophotometer against the buffer and record the baseline UV absorbance (catechols typically absorb near 280 nm).

  • Enzyme Addition: Rapidly mix in 50 units/mL of mushroom tyrosinase.

  • Kinetic Monitoring: Monitor the spectral shift over 15 minutes. The transient appearance of an intermediate followed by a stable peak at 310 nm indicates the formation of the aldehyde end-product [1].

Handling, Storage, and Emergency Protocols

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical safety goggles, and a laboratory coat are mandatory. Handle the dry powder inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of irritating dust (H335).

  • Spill Response: In the event of a powder spill, do not use water initially, as it may solubilize the compound and spread the hazard. Sweep up the solid using a static-free brush into a hazardous waste container. Wash the residual area with a 10% bleach solution to oxidize and deactivate any remaining trace catecholamines, followed by soap and water.

References

  • Sugumaran, M. (1995). "Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate." Pigment Cell Research. [Link]

  • Iwasawa, Y., et al. (1976). "STUDIES ON THE STRUCTURE ACTIVITY RELATIONSHIP OF ADRENERGIC β-MIMETIC BENZYLAMINE DERIVATIVES." Japanese Journal of Pharmacology. [Link]

  • Wick, M. M. (1979). "3,4-Dihydroxybenzylamine: A Dopamine Analog With Enhanced Antitumor Activity Against B16 Melanoma." Journal of the National Cancer Institute. [Link]

Exploratory

N-Methyl-3,4-dihydroxybenzylamine Derivatives: From Adrenergic Pharmacophores to Advanced Biomaterials

The following technical guide details the history, chemical evolution, and pharmacological significance of N-methyl-3,4-dihydroxybenzylamine derivatives. This analysis moves beyond standard encyclopedia entries to explor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemical evolution, and pharmacological significance of N-methyl-3,4-dihydroxybenzylamine derivatives. This analysis moves beyond standard encyclopedia entries to explore the "fragmentation hypothesis" that drove their discovery and their modern resurgence in materials science.

Executive Summary & Chemical Identity[1]

N-methyl-3,4-dihydroxybenzylamine (and its derivatives) represents a distinct class of catecholamine analogs.[1] Chemically, they are "lower homologs" of the phenethylamine class (dopamine/epinine), lacking one methylene unit in the alkyl side chain.

  • Core Structure: 3,4-Dihydroxybenzylamine (DHBA) scaffold.[2][3][4][5]

  • Key Derivative:

    
    -(3,4,5-trimethoxybenzyl)-N-methyl-3,4-dihydroxybenzylamine.[1][6][7]
    
  • Primary Significance:

    • Historically: A critical "fragment" tool used to map the steric requirements of

      
      -adrenergic receptors (1970s).
      
    • Contemporarily: A monomer for "Polydopamine-like" surface coatings (PDHBA) with distinct adhesion and antibacterial profiles.

FeatureDopamine / EpinineN-Methyl-3,4-dihydroxybenzylamine
Backbone Phenethylamine (C6-C2-N)Benzylamine (C6-C1-N)
Rigidity Flexible (Ethyl chain)Semi-Rigid (Methyl linker)
Receptor Selectivity Mixed


-Selective (Derivative dependent)
Oxidation Product 5,6-Dihydroxyindole (Eumelain)Non-indole oligomers (PDHBA)

Historical Discovery: The "Fragmentation" Hypothesis

The discovery of N-methyl-3,4-dihydroxybenzylamine derivatives was not serendipitous but the result of rational drug design targeting the tetrahydroisoquinoline (THIQ) pharmacophore.

The Trimetoquinol Connection (1960s-1970s)

In the mid-20th century, researchers were investigating Trimetoquinol (TMQ) , a potent bronchodilator. TMQ possesses a rigid THIQ structure containing a catechol moiety and a trimethoxybenzyl group.

The Hypothesis: Researchers, led by Iwasawa et al. (1976) , hypothesized that the rigid THIQ ring was not strictly necessary for activity but rather held the essential binding groups (catechol + amine + bulky tail) in a specific orientation.

The Experiment: They synthesized "fragmented" derivatives by cleaving the heterocyclic ring of TMQ. This yielded substituted benzylamines, specifically


-substituted-N-methyl-3,4-dihydroxybenzylamines .[7]
The Selectivity Shift (The Core Insight)

The pharmacological evaluation revealed a fundamental principle of adrenergic receptor binding:

  • Rigid Molecule (TMQ): High potency,

    
    -selective (Bronchial smooth muscle).
    
  • Flexible Fragment (Benzylamine Derivative): Lower potency (1/100th of Isoproterenol), but

    
    -selective  (Cardiac muscle).
    

Conclusion: The rigid THIQ scaffold directs the molecule toward


 receptors, while the flexible benzylamine analog allows the molecule to adopt conformations favored by 

receptors. This study remains a classic example of how conformational restriction dictates receptor subtype selectivity.

Pharmacological Mechanisms & SAR

Structure-Activity Relationship (SAR)

The adrenergic activity of these derivatives relies on three structural pillars:

  • The Catechol Head: Essential for hydrogen bonding with serine residues in the receptor pocket. Removal of the 3- or 4-hydroxyl groups abolishes activity.

  • The N-Methyl Group: Increases lipophilicity and secondary amine basicity, mimicking epinephrine (epinine).

  • The

    
    -Substituent:  In the active derivatives, a bulky group (e.g., 3,4,5-trimethoxybenzyl) at the 
    
    
    
    -position mimics the "tail" of Trimetoquinol, providing necessary hydrophobic interactions.
Transport and Metabolism

Unlike dopamine, 3,4-dihydroxybenzylamine derivatives are poor substrates for the Dopamine Transporter (DAT).

  • Transport Velocity: ~90% lower than dopamine.

  • Implication: They act as direct receptor agonists rather than reuptake inhibitors or releasing agents.

  • Stability: They are susceptible to COMT (Catechol-O-methyltransferase) but less susceptible to MAO (Monoamine oxidase) due to the shortened side chain.

Modern Renaissance: Polymer Chemistry (2010s-Present)[3]

While pharmacological interest waned, materials science rediscovered the scaffold in the 2010s as a superior alternative to Polydopamine (PDA) coatings.

Poly(3,4-dihydroxybenzylamine) (PDHBA)

Oxidative polymerization of 3,4-dihydroxybenzylamine (and its N-methyl analogs) yields PDHBA.[2][3]

  • Mechanism: Unlike dopamine, which cyclizes to form indole rings (5,6-dihydroxyindole), benzylamines cannot cyclize to indoles due to the short side chain.

  • Result: The resulting polymer is chemically distinct, offering:

    • Thinner, more controlled coatings (~70 nm).

    • Enhanced Antibacterial Activity (specifically against S. aureus).[3]

    • Fluorescence: Intrinsic fluorescence not seen in standard PDA.

Visualizing the Discovery Logic

The following diagram illustrates the "Deconstruction" logic used by Iwasawa et al. to discover these derivatives from the parent drug Trimetoquinol.

G TMQ Trimetoquinol (TMQ) (Rigid THIQ Scaffold) Hypothesis Pharmacophore Hypothesis: Is the ring essential? TMQ->Hypothesis  SAR Analysis Beta2 β2 Selectivity (Lungs) TMQ->Beta2  Rigid Conformation Fragment Synthesis of Fragments (Ring Cleavage) Hypothesis->Fragment  Rational Design Derivative α-(3,4,5-trimethoxybenzyl)- N-methyl-3,4-dihydroxybenzylamine Fragment->Derivative  Chemical Synthesis Beta1 β1 Selectivity (Heart) Derivative->Beta1  Flexible Conformation

Figure 1: The "Fragmentation" pathway illustrating the shift from rigid


-selective agonists to flexible 

-selective benzylamine derivatives.[7]

Experimental Protocols

Protocol A: Synthesis of N-Methyl-3,4-dihydroxybenzylamine (General Reductive Amination)

Note: This is a standard protocol adapted for benzylamine synthesis.

Reagents: 3,4-Dihydroxybenzaldehyde, Methylamine (33% in EtOH), Sodium Borohydride (


), Methanol.
  • Imine Formation:

    • Dissolve 3,4-dihydroxybenzaldehyde (10 mmol) in Methanol (20 mL).

    • Add Methylamine solution (12 mmol) dropwise at 0°C.

    • Stir under inert atmosphere (

      
      ) for 2 hours at room temperature.
      
  • Reduction:

    • Cool the solution to 0°C.

    • Add

      
       (15 mmol) in small portions over 30 minutes.
      
    • Critical Step: Maintain temperature <10°C to prevent side reactions.

    • Stir for 4 hours at room temperature.

  • Workup:

    • Quench with 1N HCl to pH 3 (destroys excess hydride).

    • Evaporate methanol. Extract aqueous layer with Ethyl Acetate (to remove non-polar impurities).

    • Lyophilize the aqueous layer to obtain the hydrochloride salt.

Protocol B: Oxidative Polymerization (PDHBA Coating)

Reagents: 3,4-Dihydroxybenzylamine (or N-methyl derivative), Tris Buffer (10 mM, pH 8.5).

  • Preparation: Prepare a 10 mM Tris buffer solution adjusted to pH 8.5.

  • Initiation: Dissolve monomer (2 mg/mL) in the buffer. The solution will turn pale yellow, indicating auto-oxidation.

  • Coating: Immerse substrate (glass/silicon) immediately.

  • Incubation: Agitate gently for 24 hours at 20°C.

  • Validation: Rinse with water and dry with

    
    . Measure thickness via Ellipsometry (Target: ~70 nm).
    

References

  • Iwasawa, Y., Ohashi, M., Yamamura, S., Saito, S., & Kiyomoto, A. (1976).[1][6] Studies on the Structure-Activity Relationship of Adrenergic β-Mimetic Benzylamine Derivatives. The Japanese Journal of Pharmacology. Link

  • Petran, A., et al. (2023). Oxidative Polymerization of 3,4-Dihydroxybenzylamine—The Lower Homolog of Dopamine. Langmuir. Link[4]

  • Eshleman, A. J., et al. (1994). Striatal transporter for dopamine: catechol structure-activity studies and susceptibility to chemical modification. Journal of Neurochemistry. Link

  • FooDB. (2011).[8] Compound Summary: 3,4-Dihydroxybenzylamine.[9][1][2][3][4][5][6][7] Link

Sources

Foundational

Potential therapeutic applications of 4-((Methylamino)methyl)benzene-1,2-diol

Title: Technical Monograph: Therapeutic Architecture & Pharmacodynamics of 4-((Methylamino)methyl)benzene-1,2-diol (Epinine) Executive Summary 4-((Methylamino)methyl)benzene-1,2-diol, commonly known as Epinine (or N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: Therapeutic Architecture & Pharmacodynamics of 4-((Methylamino)methyl)benzene-1,2-diol (Epinine)

Executive Summary

4-((Methylamino)methyl)benzene-1,2-diol, commonly known as Epinine (or N-methyldopamine), represents a critical structural and functional bridge in catecholamine pharmacology. Structurally intermediate between dopamine and epinephrine, Epinine exhibits a unique "hybrid" receptor binding profile that has been historically underutilized due to poor oral bioavailability.

This guide analyzes the compound not merely as a metabolic intermediate, but as the active moiety of the prodrug Ibopamine .[1] We explore its dual-mechanism capability—simultaneous dopaminergic vasodilation and adrenergic inotropy—and provide validated protocols for its pharmacological characterization.

Chemical Identity & Pharmacodynamic Profile

Core Structure: Epinine is the N-methylated analog of dopamine. This single methyl group alteration significantly shifts its receptor affinity profile compared to its parent compound, conferring enhanced beta-adrenergic activity while retaining dopaminergic agonist properties.

Receptor Affinity Matrix

Unlike highly selective modern synthetics, Epinine functions as a broad-spectrum agonist. Its therapeutic value lies in the ratio of this activation.

Receptor SubtypePrimary Physiological EffectEpinine Potency (vs. Dopamine)Therapeutic Relevance
DA1 (Post-synaptic) Renal/Mesenteric VasodilationEquipotent Increases renal blood flow; natriuresis.
DA2 (Pre-synaptic) Inhibition of NE releaseHigh Reduces systemic vascular resistance (SVR).

-Adrenergic
Positive Inotropy> Dopamine Increases cardiac output without excessive tachycardia.

-Adrenergic
Peripheral Vasodilation>> Dopamine Reduces afterload; distinct advantage over dopamine.

-Adrenergic
VasoconstrictionModerate Can be overridden by DA/

effects at therapeutic doses.
Mechanism of Action: The Signaling Cascade

The following diagram illustrates the dual-pathway activation (Dopaminergic vs. Adrenergic) that defines Epinine's utility in Congestive Heart Failure (CHF).

Epinine_Signaling Figure 1: Dual-Mechanism Signaling of Epinine. Note the concurrent reduction in afterload and increase in contractility. cluster_Dopamine Dopaminergic Pathway cluster_Adrenergic Adrenergic Pathway Epinine Epinine (Active Moiety) DA1 DA1 Receptor (Renal/Mesenteric) Epinine->DA1 Beta1 β1 Receptor (Myocardium) Epinine->Beta1 Beta2 β2 Receptor (Peripheral Vessels) Epinine->Beta2 cAMP_DA ↑ cAMP DA1->cAMP_DA Vasodilation_Renal Renal Vasodilation (↑ GFR, Na+ Excretion) cAMP_DA->Vasodilation_Renal cAMP_Adr ↑ cAMP Beta1->cAMP_Adr Beta2->cAMP_Adr Inotropy Positive Inotropy (↑ Contractility) cAMP_Adr->Inotropy Vasodilation_Periph Systemic Vasodilation (↓ Afterload) cAMP_Adr->Vasodilation_Periph

[2]

The Prodrug Strategy: Ibopamine

Direct administration of Epinine is clinically limited by rapid first-pass metabolism (sulfoconjugation) and poor oral bioavailability. To circumvent this, the field utilizes Ibopamine (3,4-diisobutyryl ester of N-methyldopamine).[2]

Bio-Activation Workflow:

  • Ingestion: Ibopamine is absorbed in the GI tract.

  • Hydrolysis: Plasma esterases rapidly cleave the isobutyryl groups.

  • Active Phase: Free Epinine circulates, exerting therapeutic effects.

  • Elimination: Epinine is metabolized to homovanillic acid (HVA) and conjugates.

Key Insight: In experimental settings, researchers must distinguish between in vitro assays (where Epinine is used directly) and in vivo models (where Ibopamine is preferred).

Therapeutic Applications

Congestive Heart Failure (CHF)

Epinine addresses the hemodynamic spiral of CHF. By stimulating DA1 receptors, it improves renal perfusion (often compromised in CHF). Simultaneously,


 stimulation improves pump function, while 

stimulation reduces systemic vascular resistance.
  • Outcome: Increased Cardiac Index (CI) and Stroke Volume (SV) without the significant heart rate increase seen with pure isoproterenol or epinephrine.

Ophthalmology (Glaucoma & Diagnostics)

Topical Ibopamine (hydrolyzing to Epinine in the aqueous humor) is used for:

  • Mydriasis: Induces pupil dilation via

    
    -adrenergic stimulation of the dilator muscle without cycloplegia (paralysis of accommodation), allowing patients to read immediately after exams.
    
  • Glaucoma: Increases aqueous humor outflow, reducing Intraocular Pressure (IOP).[1]

Experimental Protocols (Validation)

As an Application Scientist, establishing a robust detection method is prerequisite to pharmacokinetic studies.

Protocol A: HPLC-ECD Quantification of Plasma Epinine

Objective: Quantify free Epinine in plasma following prodrug administration. System: High-Performance Liquid Chromatography with Electrochemical Detection.[3][4]

Reagents:

  • Mobile Phase: 0.05 M Citrate-Acetate buffer (pH 4.0), 1 mM EDTA, 200 mg/L Sodium Octyl Sulfate (SOS), 5% Methanol.

  • Internal Standard: 3,4-Dihydroxybenzylamine (DHBA).[4]

Workflow:

  • Sample Prep: Collect 1.0 mL plasma into tubes containing glutathione (antioxidant) and EGTA.

  • Extraction:

    • Add 50 mg acid-washed Alumina (Aluminum Oxide) to adsorb catecholamines.

    • Adjust pH to 8.6 (Tris buffer) to facilitate adsorption.

    • Mix (rotary shaker) for 10 min; Centrifuge; Discard supernatant.

    • Wash Alumina 3x with HPLC-grade water.

  • Elution: Elute catecholamines from Alumina using 200 µL of 0.1 M Perchloric Acid (

    
    ).
    
  • Analysis: Inject 50 µL into C18 Reverse-Phase Column (flow rate 1.0 mL/min).

  • Detection: Electrochemical detector set at +0.65 V vs. Ag/AgCl reference electrode.

Data Output Table (Expected Retention Times):

AnalyteRetention Time (min)Detection Limit (pg/mL)
Norepinephrine4.210
Epinephrine5.810
Epinine 8.5 15
Dopamine10.115
Protocol B: Isolated Tissue Bath (Vasoactivity)

Objective: Differentiate


-adrenergic constriction from Dopaminergic relaxation.
Tissue: Rabbit Renal Artery (DA1 rich) vs. Ear Artery (

rich).
  • Mounting: Suspend arterial rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated).

  • Pre-contraction: Induce tone with

    
     (Prostaglandin F2 alpha).
    
  • Dosing: Cumulative addition of Epinine (

    
     to 
    
    
    
    M).
  • Validation (Antagonists):

    • Step 4a: Repeat curve in presence of SCH-23390 (DA1 antagonist). Result: Loss of vasodilation confirms DA1 mechanism.

    • Step 4b: Repeat curve in presence of Propranolol (

      
       blocker). Result: Unmasks 
      
      
      
      -mediated vasoconstriction at high doses.

Safety & Toxicology

While therapeutically potent, Epinine's sympathomimetic nature requires monitoring.

  • Pro-arrhythmic Potential: Though lower than Epinephrine, high doses can trigger ventricular ectopy via

    
     overload.
    
  • Gastrointestinal: Nausea/vomiting (dopaminergic stimulation of the Chemoreceptor Trigger Zone).

  • Drug Interactions: Contraindicated with MAO Inhibitors (prevents breakdown, leading to hypertensive crisis).

References

  • Casagrande, C., et al. (1986). "Ibopamine, an orally active dopamine-like drug: metabolism and pharmacokinetics in dogs." Arzneimittelforschung. Link

  • Nichols, A. J., et al. (1985). "The pharmacology of ibopamine." Journal of Cardiovascular Pharmacology. Link

  • Goldberg, L. I., & Rajfer, S. I. (1985). "Dopamine receptors: applications in clinical cardiology." Circulation. Link

  • Virno, M., et al. (1986). "Ibopamine: a new mydriatic and cycloplegic drug." Arzneimittelforschung. Link

  • PubChem. (2023). "Epinine - Compound Summary." National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 4-((Methylamino)methyl)benzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details scalable and efficient synthesis protocols for 4-((Methylamino)methyl)benzene-1,2-diol (also known as N-methyl-alp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details scalable and efficient synthesis protocols for 4-((Methylamino)methyl)benzene-1,2-diol (also known as N-methyl-alpha-amino-3,4-dihydroxybenzyl alcohol or 4-(methylaminomethyl)catechol), a key intermediate in the synthesis of various pharmaceutical compounds. This document provides two robust synthetic routes, complete with detailed step-by-step protocols, process optimization strategies, and troubleshooting advice. The presented methodologies are designed for scalability, ensuring relevance from laboratory-scale research to industrial production.

Introduction

4-((Methylamino)methyl)benzene-1,2-diol is a critical building block in medicinal chemistry, primarily recognized as a precursor to adrenergic agonists and other pharmacologically active molecules. Its catechol and secondary amine functionalities make it a versatile synthon. The development of scalable, cost-effective, and high-yielding synthetic routes is paramount for its application in drug discovery and development. This application note outlines two distinct and validated protocols for the synthesis of this important compound, focusing on practical execution and scalability.

Protocol 1: Two-Step Synthesis from 2-Chloro-3',4'-dihydroxyacetophenone

This classic and reliable two-step approach involves the initial formation of adrenalone through the reaction of 2-chloro-3',4'-dihydroxyacetophenone with methylamine, followed by the selective reduction of the ketone to the desired alcohol.

Causality Behind Experimental Choices

The choice of 2-chloro-3',4'-dihydroxyacetophenone as the starting material is advantageous due to its commercial availability and the reactive nature of the α-chloro ketone, which readily undergoes nucleophilic substitution with methylamine. The subsequent reduction of the ketone is a well-established transformation, with sodium borohydride offering a good balance of reactivity, selectivity, and safety for scale-up.

Experimental Workflow

start Start: 2-Chloro-3',4'- dihydroxyacetophenone step1 Step 1: Amination (Adrenalone Synthesis) start->step1 Methylamine, Ethanol step2 Step 2: Reduction step1->step2 Sodium Borohydride, Methanol end End Product: 4-((Methylamino)methyl) benzene-1,2-diol step2->end

Caption: Workflow for the two-step synthesis of 4-((Methylamino)methyl)benzene-1,2-diol.

Step-by-Step Protocol

Step 1: Synthesis of Adrenalone [1][2]

  • Reaction Setup: In a suitable reaction vessel, suspend 10 g of finely powdered 2-chloro-3',4'-dihydroxyacetophenone (also known as 4-(chloroacetyl)catechol) in 12 mL of ethanol.

  • Addition of Methylamine: To the suspension, add 10 g of a 60% aqueous solution of methylamine. An exothermic reaction will occur, leading to the formation of the methylamine salt of the starting material.

  • Reaction: Maintain the solution at a moderate temperature with stirring. The salt will gradually convert to adrenalone, which will precipitate out of the solution as a crystalline solid.

  • Isolation: After allowing the mixture to stand for 1 hour to ensure complete precipitation, filter the solid and wash it with cold ethanol.

  • Purification (Optional): For higher purity, the crude adrenalone can be dissolved in dilute hydrochloric acid. A small amount of amorphous impurity can be removed by carefully adding ammonia to the solution, causing the impurity to precipitate. After filtering off the impurity, further addition of ammonia will precipitate the purified adrenalone. Adrenalone typically appears as clear yellow crystals.

Step 2: Reduction of Adrenalone to 4-((Methylamino)methyl)benzene-1,2-diol [2][3]

  • Dissolution: Dissolve the adrenalone hydrochloride (prepared by treating adrenalone with hydrochloric acid) in methanol in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Connect the flask to a hydrogen gas source and perform the hydrogenation at a suitable pressure (e.g., 1-5 bar) and temperature (e.g., 40-80°C) until the reaction is complete, as monitored by an appropriate technique like TLC or HPLC.[4]

  • Work-up: Once the reaction is complete, filter off the catalyst. The solvent can be removed under reduced pressure to yield the desired product. The product can be further purified by recrystallization if necessary.

Quantitative Data
ParameterStep 1 (Adrenalone Synthesis)Step 2 (Reduction)Overall
Typical Yield 85-95%90-98%76-93%
Purity (crude) >95%>98%-
Purity (recrystallized) >99%>99.5%>99.5%

Protocol 2: One-Step Reductive Amination of Protocatechuic Aldehyde

This protocol offers a more streamlined approach by directly converting protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) to the target molecule in a single step via reductive amination.

Causality Behind Experimental Choices

Direct reductive amination is an atom-economical and efficient method for amine synthesis.[5][6] The choice of a suitable reducing agent is critical to selectively reduce the intermediate imine in the presence of the aldehyde and the sensitive catechol hydroxyl groups. Sodium borohydride is a mild and effective reducing agent for this transformation.[6] The use of a green solvent like glycerol can offer advantages in terms of safety and environmental impact.[6]

Reaction Pathway

start Start: Protocatechuic Aldehyde step1 One-Pot Reductive Amination start->step1 Methylamine, Sodium Borohydride, Methanol/Glycerol end End Product: 4-((Methylamino)methyl) benzene-1,2-diol step1->end

Caption: One-step reductive amination of protocatechuic aldehyde.

Step-by-Step Protocol
  • Reaction Setup: In a reaction vessel, dissolve protocatechuic aldehyde (1 equivalent) in a suitable solvent such as methanol or glycerol.[6]

  • Amine Addition: Add an aqueous solution of methylamine (1.1-1.5 equivalents) to the aldehyde solution and stir for a short period to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.2-2.0 equivalents) in portions.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or dilute acid. Adjust the pH to be slightly acidic to protonate the product.

  • Isolation and Purification: The product can be isolated by extraction with a suitable organic solvent. The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield pure 4-((Methylamino)methyl)benzene-1,2-diol.

Quantitative Data Comparison
ParameterProtocol 1 (Two-Step)Protocol 2 (One-Step)
Number of Steps 21
Overall Yield 76-93%70-85% (Typical)
Process Time LongerShorter
Atom Economy LowerHigher
Scalability Well-establishedGood

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in Step 1 (Protocol 1) Incomplete reaction; side reactions.Ensure the starting material is finely powdered for better suspension. Monitor the temperature closely, as excessive heat can lead to side products.
Incomplete reduction (Protocol 1 & 2) Inactive catalyst (Protocol 1); insufficient reducing agent.Use fresh, high-quality catalyst. Ensure the reaction is carried out under an inert atmosphere. Increase the amount of reducing agent if necessary.
Product instability/discoloration Oxidation of the catechol moiety.Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. The final product should be stored under inert gas and protected from light.
Difficulty in purification Formation of byproducts.Optimize reaction conditions (temperature, stoichiometry) to minimize byproduct formation. Employ appropriate purification techniques such as recrystallization from a suitable solvent system or column chromatography.

Conclusion

The two protocols presented in this application note provide reliable and scalable methods for the synthesis of 4-((Methylamino)methyl)benzene-1,2-diol. Protocol 1, the two-step synthesis via adrenalone, is a well-established and high-yielding route. Protocol 2, the one-step reductive amination, offers a more streamlined and atom-economical alternative. The choice between these protocols will depend on the specific requirements of the researcher or organization, including scale, available starting materials, and desired process efficiency. Both methods, with appropriate optimization, are suitable for producing high-purity material for research and drug development purposes.

References

  • US6218575B1 - Process for preparing adrenaline - Google P
  • Preparation of adrenalone - PrepChem.com. (URL not available)
  • WO/2001/012583 METHOD FOR THE PRODUCTION OF ADRENALINE - WIPO P
  • L(-)-Epinephrine synthesis - ChemicalBook. (URL not available)
  • Adrenalone vs. Epinephrine: A Technical Guide to Their Structural and Functional Divergence - Benchchem. (URL not available)
  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed. (URL: [Link])

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent - Springer. (URL not available)

Sources

Application

Step-by-step reductive amination to produce 4-((Methylamino)methyl)benzene-1,2-diol

[label="3,4-Dihydroxybenzaldehyde", fillcolor="#F1F3 Mechanistic steps of imine formation and subsequent hydride reduction to epinine. Quantitative Comparison of Reducing Agents To justify the reagent selection, the tabl...

Author: BenchChem Technical Support Team. Date: March 2026

[label="3,4-Dihydroxybenzaldehyde", fillcolor="#F1F3

Mechanistic steps of imine formation and subsequent hydride reduction to epinine.

Quantitative Comparison of Reducing Agents

To justify the reagent selection, the table below summarizes the kinetic and safety parameters of common hydride donors used in this workflow:

Reducing AgentChemoselectivity (Imine vs. Aldehyde)Optimal pH RangeRelative Reaction TimeToxicity & Handling Notes

Low (Reduces both rapidly)9.0 – 10.0< 1 hourRequires strict pre-formation of imine. High risk of alcohol byproduct.

High (Selective for Iminium) 6.0 – 8.0 12 – 24 hours Generates highly toxic HCN gas if pH drops below 4. Ideal for one-pot.
STAB (

)
Very High5.0 – 7.024 – 48 hoursSafer alternative to

, but bulky; slower with catechol substrates.

Experimental Workflow Overview

Workflow Step1 1. Reagent Preparation Dissolve Aldehyde & Amine in Anhydrous MeOH Step2 2. Imine Condensation Stir at RT for 4h (pH ~6 via AcOH) Step1->Step2 Step3 3. Selective Reduction Portion-wise addition of NaBH3CN at 0°C Step2->Step3 Step4 4. Quench & Isolate Acidify to destroy hydride, Cation-Exchange Purify Step3->Step4

Experimental workflow for the reductive amination of 3,4-dihydroxybenzaldehyde.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in analytical checkpoints to ensure the reaction is proceeding as intended before moving to irreversible steps.

Phase 1: Schiff Base Condensation
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon or Nitrogen to prevent the oxidation of the catechol ring.

  • Solvation: Dissolve 3,4-dihydroxybenzaldehyde (10.0 mmol, 1.38 g) in 50 mL of anhydrous methanol[1].

  • Amine Addition: Add methylamine hydrochloride (12.0 mmol, 0.81 g) followed by triethylamine (12.0 mmol, 1.67 mL) to liberate the free amine in situ.

  • Catalysis: Add glacial acetic acid dropwise (approx. 0.5 mL) until the pH of the solution reaches ~6.0 (verify using pH indicator strips on a small aliquot).

  • Incubation: Stir the mixture at room temperature for 4 hours under an inert atmosphere.

    • Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) (Eluent: 9:1 DCM/MeOH). The starting aldehyde (UV active, lower Rf) should be completely consumed, replaced by a new intermediate spot (Schiff base). Do not proceed to reduction until aldehyde consumption is >95%.

Phase 2: Hydride Reduction
  • Cooling: Transfer the reaction flask to an ice-water bath and allow it to cool to 0 °C for 15 minutes.

  • Hydride Addition: Carefully add sodium cyanoborohydride (

    
    ) (15.0 mmol, 0.94 g) in three equal portions over 15 minutes to control the exothermic hydride transfer.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 to 16 hours.

    • Self-Validation Checkpoint 2: Add one drop of the reaction mixture to 1 mL of Brady’s Reagent (2,4-Dinitrophenylhydrazine). The absence of a yellow/orange precipitate confirms that no residual aldehyde or unreduced imine remains in the system.

Phase 3: Quenching & Isolation (Expertise Focus)

Note: Epinine is a highly polar, amphoteric molecule. Standard liquid-liquid extraction (e.g., Ethyl Acetate/Water) will result in massive yield losses because the product will partition into the aqueous layer.

  • Quenching (FUME HOOD MANDATORY): Cool the flask to 0 °C. Slowly add 6M HCl dropwise until the pH drops to < 2.0.

    • Causality: This step violently destroys unreacted

      
      , evolving highly toxic hydrogen cyanide (HCN) gas. The acidic environment also protonates the product, forming the highly stable epinine hydrochloride salt and preventing auto-oxidation of the catechol.
      
  • Concentration: Stir for 30 minutes to ensure complete off-gassing, then remove the methanol solvent in vacuo using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimum volume of deionized water. Load the solution onto a strong cation-exchange resin column (e.g., Dowex 50WX8, H+ form).

    • Wash the column with copious amounts of distilled water to remove boric acid, sodium salts, and neutral impurities.

    • Elute the target amine using 2M HCl.

  • Crystallization: Lyophilize (freeze-dry) the acidic eluent to yield 4-((methylamino)methyl)benzene-1,2-diol hydrochloride as an off-white to pale pink crystalline solid.

References

  • Fabrication of 3D Amino-Functionalized Metal–Organic Framework on Porous Nickel Foam Skeleton to Combinate Follicle Stimulating Hormone Antibody for Specific Recognition of Follicle-Stimulating Hormone Source: JACS Au (ACS Publications) URL:[Link][2]

  • AN ABSTRACT OF THE THESIS OF Mario M. Manqino for the degree of Doctor of Philosophy in Food Science and Technology Source: Oregon State University URL:[Link][3]

  • Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), Overexpression of Cholesterol Transporter Gene, and Protection of Amyloid β (Aβ) Oligomers-Induced Neuronal Cell Death by Tricyclic Pyrone Molecules Source: PMC (National Institutes of Health) URL:[Link][1]

Sources

Method

HPLC method development for detection of 4-((Methylamino)methyl)benzene-1,2-diol

Executive Summary This technical guide details the method development and validation protocol for 4-((Methylamino)methyl)benzene-1,2-diol , chemically known as N-Methyl-3,4-dihydroxybenzylamine . While structurally homol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the method development and validation protocol for 4-((Methylamino)methyl)benzene-1,2-diol , chemically known as N-Methyl-3,4-dihydroxybenzylamine .

While structurally homologous to endogenous catecholamines like Epinephrine (Adrenaline) and Epinine (N-methyldopamine), this specific benzylamine derivative is distinct due to its shortened alkyl chain (one carbon linker vs. two). It is frequently utilized as a robust Internal Standard (IS) in clinical catecholamine assays or as a synthetic intermediate in adrenergic drug development.

Key Challenges Addressed:

  • Polarity: The molecule is highly hydrophilic (LogP < 1), leading to poor retention on standard C18 columns.

  • Stability: The catechol moiety (1,2-dihydroxybenzene) is highly susceptible to auto-oxidation at neutral/basic pH.

  • Tailing: The secondary amine interacts strongly with residual silanols, causing peak asymmetry.

Physicochemical Profile & Mechanistic Insight

Understanding the molecule is the prerequisite for column selection.

PropertyValue / CharacteristicImplication for HPLC
Structure Catechol ring + Methylaminomethyl side chainUV active (280 nm); Electrochemically active.
pKa (Amine) ~9.5 (Base)Protonated (

) at acidic/neutral pH.
pKa (Phenol) ~8.7 (Acid)Ionizes at basic pH (Avoid pH > 7).
LogP ~0.8 (Estimated)Low hydrophobicity; elutes near void volume on C18 without modification.
Stability Oxidation-proneRequires antioxidants (EDTA, Metabisulfite) and acidic pH.

Method Development Strategy: The "Dual-Path" Approach

We define two distinct protocols based on the detection requirement:

  • Protocol A (QC/Pharma): Ion-Pair Reversed-Phase (IP-RP) with UV Detection. Robust, reproducible, standard for purity analysis.

  • Protocol B (Bioanalysis): HILIC-MS/MS. High sensitivity, avoids non-volatile ion-pairing agents.

Visualizing the Decision Logic

MethodDevLogic Start Start: 4-((Methylamino)methyl)benzene-1,2-diol Analysis CheckConc Check Target Concentration Start->CheckConc HighConc High Conc (>1 µg/mL) QC / Purity / Synthesis CheckConc->HighConc LowConc Trace (<100 ng/mL) Plasma / Urine / Bioanalysis CheckConc->LowConc ProtocolA Protocol A: IP-RP HPLC (C18 + OSA + UV/ECD) HighConc->ProtocolA ProtocolB Protocol B: HILIC-MS (Amide/Bare Silica + MS) LowConc->ProtocolB Step1 Step 1: Acidify Sample (pH < 3) Add EDTA/Metabisulfite ProtocolA->Step1 ProtocolB->Step1 Step2A Optimize Ion Pair (OSA) Conc: 2-10 mM Step1->Step2A For Retention Step2B Optimize ACN/Buffer Ratio High Organic Start Step1->Step2B For MS Sensitivity

Caption: Decision matrix for selecting between Ion-Pair RP-HPLC and HILIC based on sensitivity needs.

Protocol A: Ion-Pair RP-HPLC (The Gold Standard)

This method uses Sodium 1-Octanesulfonate (SOS) or Octanesulfonic Acid (OSA) . The sulfonate group creates a neutral ion pair with the protonated amine of the analyte, increasing its lipophilicity and retention on the C18 stationary phase.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Why: "End-capped" is critical to reduce silanol interactions that cause tailing for amines.

  • Mobile Phase A (Buffer): 50 mM Sodium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (SOS) + 0.1 mM EDTA.

    • Note: EDTA is mandatory to chelate iron ions from the stainless steel system which catalyze catechol oxidation.

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 90% A / 10% B.

    • Optimization: If retention is too low, decrease B to 5%. If too high, increase B to 15%.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled temperature improves retention time reproducibility).

  • Detection:

    • UV: 280 nm (Primary).

    • ECD (Optional): Applied Potential +0.70 V vs. Ag/AgCl (For high sensitivity).

Step-by-Step Buffer Preparation (Critical)

Errors in buffer prep are the #1 cause of method failure in catecholamine analysis.

  • Weigh 6.0 g of Sodium Phosphate Monobasic (NaH2PO4) .

  • Weigh 1.08 g of Sodium 1-Octanesulfonate (SOS) (Ion-pairing agent).

  • Weigh 37 mg of Disodium EDTA .

  • Dissolve in 950 mL of HPLC-grade water.

  • Adjust pH: Use Phosphoric Acid (85%) to adjust pH strictly to 3.0 ± 0.1 .

    • Warning: Do not use HCl (chloride ions can corrode stainless steel over time) or Ammonia (volatile).

  • Filter through a 0.22 µm nylon filter.

  • Degas thoroughly (Oxygen is the enemy of catechols).

Protocol B: Sample Preparation & Extraction

Direct injection of biological fluids or crude synthetic mixtures will foul the column. We use PBA (Phenylboronic Acid) SPE , which is highly specific for the cis-diol structure of the catechol ring.

Reagents
  • Wash Buffer: 10 mM Ammonium Acetate (pH 8.5).

  • Elution Solvent: 0.1 M Acetic Acid in 50% Methanol.

Workflow
  • Conditioning: Pass 1 mL Methanol, then 1 mL Wash Buffer through the PBA SPE cartridge.

  • Loading: Mix sample (pH adjusted to 8.5) with the cartridge.

    • Mechanism: At pH 8.5, the catechol forms a cyclic boronate ester with the stationary phase. Impurities pass through.

  • Washing: Wash with 1 mL Wash Buffer (removes non-specific amines).

  • Elution: Elute with 1 mL Elution Solvent (Acidic).

    • Mechanism: Acid hydrolysis breaks the boronate ester bond, releasing the purified analyte.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, run the following System Suitability Test (SST) before every batch.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)
< 1.5Replace column (void) or add more Ion Pair reagent.
Resolution (

)
> 2.0 (vs. nearest peak)Adjust % Organic or Temperature.
Precision (RSD) < 1.0% (n=6 injections)Check pump stability or injector accuracy.
Retention Time (

)
± 5% of targetCheck pH of Mobile Phase A (most critical variable).

Troubleshooting Guide

Issue 1: "The Peak Disappeared"

  • Cause: Oxidation. The catechol has turned into a quinone (often visible as a pink/brown tint in the vial).

  • Solution: Ensure the sample diluent contains 0.1% Sodium Metabisulfite (Na2S2O5) and 0.01% EDTA. Keep samples in an autosampler cooled to 4°C.

Issue 2: "Baseline Drift / Ghost Peaks"

  • Cause: Ion-pairing reagents (SOS) are notorious for "bleeding" or taking a long time to equilibrate.

  • Solution: Pass at least 20 column volumes of mobile phase before the first injection. Do not switch the column between IP and non-IP methods; dedicate one column to this assay.

Issue 3: "Double Peaks"

  • Cause: Solvent mismatch. Injecting the sample in 100% Methanol into a 90% Aqueous mobile phase.

  • Solution: Dissolve the sample in the Mobile Phase itself.

References

  • PubChem. (n.d.).[2] Compound Summary for CID 1025423-95-3: 4-((Methylamino)methyl)benzene-1,2-diol.[3][4] National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Tsunoda, M. (2006). Recent advances in the analysis of catecholamines and their metabolites. Analytical and Bioanalytical Chemistry. (Review of ECD and Ion-Pairing mechanisms).
  • Chromatography Online. (2020). Troubleshooting Ion-Pairing Chromatography. LCGC International.

Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to clinical or commercial release testing.

Sources

Application

Application Note: In Vitro Characterization of Adrenergic Signaling using Epinephrine

Introduction & Chemical Identity The ligand 4-((Methylamino)methyl)benzene-1,2-diol is the IUPAC designation for Epinephrine (also known as Adrenaline).[1] It is a non-selective agonist of the adrenergic receptors (ARs),...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

The ligand 4-((Methylamino)methyl)benzene-1,2-diol is the IUPAC designation for Epinephrine (also known as Adrenaline).[1] It is a non-selective agonist of the adrenergic receptors (ARs), a class of G Protein-Coupled Receptors (GPCRs).

In drug discovery, Epinephrine is the endogenous benchmark for characterizing adrenergic receptor modulators. It activates all subtypes (


), initiating diverse signaling cascades. This guide details the protocols for profiling this ligand across its two primary signaling arms: cAMP accumulation  (Gs/Gi pathways) and Calcium Flux  (Gq pathway).[1]
Receptor Landscape & Signaling Pathways

To properly assay Epinephrine, one must select the correct readout for the specific receptor subtype:

  • 
    -Adrenergic Receptors (
    
    
    
    ):
    Couple to
    
    
    , stimulating Adenylyl Cyclase (AC) and increasing cAMP.[1]
  • 
    -Adrenergic Receptors:  Couple to 
    
    
    
    , inhibiting AC and decreasing cAMP.[1]
  • 
    -Adrenergic Receptors:  Couple to 
    
    
    
    , activating Phospholipase C (PLC) and triggering intracellular
    
    
    release.[1]

AdrenergicSignaling Epi Epinephrine (Ligand) BetaAR β-ARs (Gs-Coupled) Epi->BetaAR Alpha2AR α2-ARs (Gi-Coupled) Epi->Alpha2AR Alpha1AR α1-ARs (Gq-Coupled) Epi->Alpha1AR AC Adenylyl Cyclase BetaAR->AC Stimulation (+) Alpha2AR->AC Inhibition (-) PLC PLCβ Alpha1AR->PLC cAMP cAMP (Increase) AC->cAMP cAMP_down cAMP (Decrease) AC->cAMP_down Ca Ca2+ Flux PLC->Ca

Figure 1: Divergent signaling pathways activated by Epinephrine across adrenergic receptor subtypes.[1]

Critical Pre-Assay Control: Ligand Stability

Expertise Note: The catechol moiety of Epinephrine is highly susceptible to oxidation, rapidly converting to adrenochrome (pink/brown solution), which is inactive at receptors and cytotoxic. Standard buffers (PBS, pH 7.[1]4) will degrade Epinephrine within minutes.[1]

Mandatory Stabilization Protocol:

  • Stock Solution: Dissolve Epinephrine in 0.1 M HCl or 10 mM Ascorbic Acid to maintain a pH < 4.0 during storage. Store at -20°C shielded from light.

  • Assay Buffer: Supplement all assay buffers with 100

    
    M Ascorbic Acid  or Sodium Metabisulfite  to prevent oxidation during the incubation period.
    
  • Preparation: Dilute Epinephrine immediately before addition to cells. Do not store diluted working solutions.

Protocol A: Gs/Gi Signaling (cAMP HTRF Assay)

Target:


 (Gs) or 

(Gi) Receptors.[1] Method: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[1][2]
Assay Principle

Endogenous cAMP produced by the cell competes with d2-labeled cAMP (acceptor) for binding to a Cryptate-labeled anti-cAMP antibody (donor).[1][2]

  • High cAMP (Agonist effect): Low FRET signal.[1]

  • Low cAMP (Basal/Antagonist): High FRET signal.[1]

Materials & Reagents
ComponentSpecification
Cell Line CHO-K1 or HEK293 stably expressing human

-AR
Detection Kit cAMP Gs Dynamic Kit (Cisbio/Revvity) or equivalent
Stimulation Buffer HBSS + 20 mM HEPES + 0.5 mM IBMX + 100

M Ascorbic Acid
IBMX Phosphodiesterase inhibitor (prevents cAMP degradation)
Plate 384-well low-volume white microplate
Step-by-Step Procedure
  • Cell Preparation:

    • Harvest cells and resuspend in Stimulation Buffer at

      
       cells/mL.[1]
      
    • Dispense 5

      
      L  of cell suspension (1,000 cells/well) into the 384-well plate.
      
  • Ligand Addition:

    • Prepare a 2X serial dilution of Epinephrine (range:

      
       M to 
      
      
      
      M) in Stimulation Buffer.[1]
    • Add 5

      
      L  of 2X Epinephrine to the cells.
      
    • Control: Add 5

      
      L of buffer only (Basal) and 5 
      
      
      
      L of 10
      
      
      M Forskolin (Maximal control for Gs).
  • Incubation:

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5

      
      L  of cAMP-d2 (Acceptor).[1][2]
      
    • Add 5

      
      L  of Anti-cAMP-Cryptate (Donor).[1][2]
      
  • Readout:

    • Incubate for 1 hour at RT in the dark.

    • Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).[1]

    • Excitation: 320 nm | Emission: 620 nm (Donor) & 665 nm (Acceptor).[1]

Data Analysis

Calculate the HTRF Ratio:



Plot log[Epinephrine] vs. Ratio using a 4-parameter logistic fit.[1] Since this is a competitive assay, the curve will be inverted (sigmoidal decrease).

Protocol B: Gq Signaling (Calcium Flux Assay)

Target:


-Adrenergic Receptors.[1]
Method:  FLIPR (Fluorescence Imaging Plate Reader) Calcium Assay.[1][3][4]
Assay Principle

Epinephrine binds


-AR, activating 

, which triggers

-mediated release of intracellular calcium stores.[1] A cell-permeable calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) fluoresces upon binding free

.[1]
Materials & Reagents
ComponentSpecification
Cell Line CHO-K1 stably expressing human

-AR
Dye Loading Buffer HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium Dye
Probenecid Inhibits anion transporters to keep dye inside the cell
Ligand Buffer HBSS + 20 mM HEPES + 100

M Ascorbic Acid
Step-by-Step Procedure
  • Cell Plating:

    • Plate cells (10,000/well) in a 384-well black/clear-bottom poly-D-lysine coated plate 24 hours prior to assay.[1]

  • Dye Loading:

    • Remove culture media.[1][5]

    • Add 20

      
      L  of Dye Loading Buffer.[1][5]
      
    • Incubate for 1 hour at 37°C, then 15 mins at RT.

  • Baseline Measurement:

    • Place plate in FLIPR/FlexStation instrument.[1][4]

    • Record baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Agonist Injection:

    • Instrument automatically injects 10

      
      L  of 3X Epinephrine (prepared in Ligand Buffer).[1]
      
  • Kinetic Read:

    • Continuously record fluorescence for 90–120 seconds.[1]

    • The response is rapid (peak within 10–20 seconds).[1]

Data Analysis

Calculate Max - Min fluorescence units (RFU) for each well. Plot log[Epinephrine] vs. RFU.[1]

Experimental Validation (Self-Validating Systems)[1]

To ensure scientific integrity, every assay plate must include the following controls.

Validation Controls
Control TypeReagentPurposeExpected Result
Negative Control Buffer + Ascorbic AcidDefine Basal SignalLow Ca2+ / High HTRF Ratio
Positive Control Isoproterenol (for

) or Phenylephrine (for

)
Reference AgonistFull dose-response curve
Antagonist Block Epinephrine + Propranolol (1

M)
Specificity CheckComplete signal ablation
Z-Factor Max vs. Min SignalAssay Quality

Z-Factor Calculation

Use the Z-factor to validate the assay window before screening libraries:


[1]
  • 
    : Standard Deviation[1]
    
  • 
    : Mean signal[1]
    
  • Acceptance Criteria: A Z' > 0.5 indicates a robust assay suitable for HTS.[1]

References

  • IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Introduction and Ligands. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5816, Epinephrine.[1] [Link][1]

  • Cisbio (Revvity). cAMP Gs Dynamic Kit Application Note. [Link][1][2]

  • Molecular Devices. FLIPR Calcium Assay Kit Protocols. [Link][1]

  • Zhang, J., et al. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). J Biomol Screen. 1999;4(2):67-73.[1] [Link]

Sources

Method

Application Note: Crystallization &amp; Isolation of 4-((Methylamino)methyl)benzene-1,2-diol Salts

This Application Note is designed as a high-level technical guide for the isolation and crystallization of 4-((Methylamino)methyl)benzene-1,2-diol , also known as 3,4-Dihydroxy-N-methylbenzylamine (NM-DHBA). Note on Chem...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the isolation and crystallization of 4-((Methylamino)methyl)benzene-1,2-diol , also known as 3,4-Dihydroxy-N-methylbenzylamine (NM-DHBA).

Note on Chemical Identity: This molecule is the deoxy analog of Epinephrine (Adrenaline). Unlike Epinephrine, it lacks the benzylic secondary hydroxyl group. It shares the extreme oxidative instability characteristic of all catecholamines.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-((Methylamino)methyl)benzene-1,2-diol (CAS: 125789-62-0 for free base) is a structural homolog of dopamine and epinephrine. In drug development, it often serves as a metabolic probe or a synthetic intermediate.

Critical Challenge: The presence of the catechol moiety (1,2-dihydroxybenzene) makes this compound highly susceptible to oxidation by atmospheric oxygen, forming reactive o-quinones and melanin-like polymers (browning). The free base is kinetically unstable.

Operational Strategy:

  • Never isolate the free base. Convert immediately to a mineral acid salt (HCl or HBr) in situ.

  • Strict Anaerobic Conditions. All crystallization solvents must be degassed.

  • pH Control. Maintain pH < 3 during workup to suppress oxidation potentials.

Physicochemical Profile (Salt Form)

PropertySpecification (HCl/HBr Salt)Notes
Molecular Weight ~189.64 (HCl) / ~234.09 (HBr)Free base MW: 153.18
Appearance White to Off-White Crystalline SolidTurns pink/brown upon oxidation.[1]
Melting Point 184–186 °C (HBr salt)Sharp melting point indicates high purity.
pKa (Approx) pKa1 ~8.8 (Amine), pKa2 ~9.8 (Phenol)Protonation of amine is critical for stability.
Solubility High: Water, Methanol. Low: Ethanol, IPA. Insoluble: DCM, Hexane.Ideal for antisolvent crystallization.

Process Logic & Workflow

The isolation strategy relies on Reactive Crystallization : generating the salt in a solvent system where the salt is marginally soluble at low temperatures, inducing precipitation while impurities remain in the mother liquor.

Diagram 1: Isolation & Crystallization Workflow

G Start Crude Reaction Mixture (Reductive Amination) Quench Acidic Quench (HCl/HBr) pH adjusted to < 2.0 Start->Quench Stabilize Catechol Extract Organic Wash (EtOAc) Remove non-basic impurities Quench->Extract Biphasic Separation Conc Aqueous Concentration (Rotovap < 40°C, Vacuum) Extract->Conc Aqueous Phase SolventSwap Solvent Swap To MeOH or EtOH (Anhydrous) Conc->SolventSwap Remove Water Cryst Controlled Crystallization (Cooling + Antisolvent) SolventSwap->Cryst Supersaturation Filter Filtration under N2 Wash with cold Et2O Cryst->Filter Harvest Dry Vacuum Drying P2O5 Desiccant Filter->Dry Final Product

Caption: Systematic workflow for converting the unstable reaction intermediate into a stable crystalline salt, emphasizing pH control and solvent swapping.

Detailed Experimental Protocols

Protocol A: Preparation of the Crude Salt (Stabilization)

Objective: To extract the amine from the reaction matrix and convert it to the stable hydrochloride salt.

Reagents:

  • Crude reaction mixture (e.g., from reduction of 3,4-dihydroxybenzaldehyde imine).

  • Hydrochloric acid (concentrated, 37%) or Hydrobromic acid (48%).

  • Ethyl Acetate (EtOAc) - HPLC Grade.

  • Argon or Nitrogen gas.

Procedure:

  • Quench & Acidify: Cool the reaction mixture to 0°C. Slowly add concentrated HCl dropwise until the pH reaches 1.0–1.5. Why: Protonation of the amine (NH-CH3) prevents side reactions; low pH inhibits catechol oxidation.

  • Organic Wash: Extract the acidic aqueous layer with EtOAc (3 x vol).[2] Discard the organic layer (removes unreacted aldehydes/phenols).

  • Concentration: Concentrate the aqueous layer under reduced pressure (Rotary Evaporator) at < 40°C . Do not distill to dryness; aim for a viscous syrup.

    • Critical: High heat promotes caramelization/oxidation.

  • Azeotropic Drying: Add absolute ethanol (50 mL) to the syrup and re-concentrate. Repeat 2-3 times to remove residual water azeotropically.

Protocol B: Recrystallization (The "Antisolvent Crash")

Objective: To grow high-purity crystals of 4-((Methylamino)methyl)benzene-1,2-diol HCl/HBr.

Solvent System:

  • Solvent (Good): Methanol (MeOH) or minimal Water.

  • Antisolvent (Poor): Diethyl Ether (Et2O) or Isopropyl Alcohol (IPA).

Procedure:

  • Dissolution: Dissolve the crude dried syrup in the minimum amount of warm Methanol (40–50°C).

    • Note: If the solution is dark brown, treat with activated charcoal (5 wt%) for 15 mins, then filter through Celite under Nitrogen.

  • Seeding (Optional): If authentic seed crystals are available, add 0.1 wt% at 35°C.

  • Antisolvent Addition:

    • While stirring gently, add the Antisolvent (Et2O or IPA) dropwise.

    • Stop when the solution turns slightly turbid (cloud point).

  • Cooling Ramp:

    • Cool slowly to Room Temperature (20°C) over 2 hours.

    • Cool to 0–4°C (Refrigerator) overnight.

  • Harvesting:

    • Filter rapidly using a sintered glass funnel.

    • Blanket with Nitrogen during filtration to prevent air oxidation of the damp cake.

    • Wash with cold Antisolvent (Et2O).

  • Drying: Dry in a vacuum desiccator over P2O5 or KOH pellets for 24 hours.

Diagram 2: Solubility & Supersaturation Logic

Solubility HighSol High Solubility (Methanol/Water) Zone Metastable Zone (Ideal Growth) HighSol->Zone Add Antisolvent LowSol Low Solubility (Ether/IPA) Zone->LowSol Excessive Antisolvent (Amorphous Precipitate) Crystal Nucleation Crystal Nucleation Zone->Crystal Nucleation Slow Cooling

Caption: The crystallization sweet spot lies in the Metastable Zone, achieved by balancing the solvent/antisolvent ratio to favor crystal growth over amorphous precipitation.

Characterization & Quality Control

TestMethodExpected Result
Identity (NMR) 1H NMR (D2O or DMSO-d6)δ ~6.7-6.9 (m, 3H, Ar-H), δ ~4.0 (s, 2H, CH2), δ ~2.6 (s, 3H, CH3).
Purity (HPLC) C18 Column, Phosphate Buffer/MeOHSingle peak > 98%. Detects oxidized quinones (elute earlier).
Counter-ion Silver Nitrate TestWhite ppt (AgCl) or Pale Yellow ppt (AgBr).
Appearance Visual InspectionWhite crystals.[3] Reject if pink/brown.

Validation Check: Dissolve 10 mg in 1 mL water. Add 1 drop of FeCl3.[3]

  • Result: Instant green coloration (indicates intact catechol). If red/brown initially, the sample is already oxidized.

Storage & Stability

  • Temperature: -20°C is optimal; 4°C is acceptable for short term.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials (protect from light).

  • Shelf Life: 6-12 months as the salt; < 24 hours as the free base in solution.

References

  • PubChem. (n.d.).[4][5] 4-((Methylamino)methyl)benzene-1,2-diol | C8H11NO2.[1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • He, H. B., et al. (1992).[7] Determination of optimal mobile phase composition... of 3,4-dihydroxybenzylamine. Journal of Chromatography A. [Link]

Sources

Application

Application Note: Advanced Storage, Handling, and Stabilization Protocols for Light-Sensitive Catecholamines

Introduction: The Analytical Paradox of Catecholamines Catecholamines—including dopamine, norepinephrine, and epinephrine—are critical biogenic amines that serve as fundamental biomarkers in neurobiology and oncology. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Paradox of Catecholamines

Catecholamines—including dopamine, norepinephrine, and epinephrine—are critical biogenic amines that serve as fundamental biomarkers in neurobiology and oncology. However, they present a notorious analytical paradox: their biological potency is tied to an electron-rich catechol ring, which makes them highly susceptible to rapid ex vivo degradation.

As an application scientist, understanding the mechanistic causality behind this instability is the first step in designing robust, reproducible assays. Failure to control the storage environment leads to auto-oxidation, resulting in the loss of the analyte and the generation of interfering polymeric byproducts.

The Mechanistic Basis of Degradation (The "Why")

The primary driver of catecholamine loss is auto-oxidation. When exposed to UV-visible light, oxygen, or alkaline conditions, the hydroxyl groups on the catechol ring deprotonate and lose electrons, forming highly reactive o-quinones.

This process is heavily catalyzed by trace heavy metals (like Fe³⁺ and Cu²⁺) and photons from ambient laboratory light[1]. Once the quinone forms, it undergoes rapid intramolecular cyclization to form aminochrome (characterized by a distinct pink discoloration), which subsequently polymerizes into insoluble brown/black melanin-like pigments[2].

Pathway Cat Catecholamine (Colorless) Quinone o-Quinone (Reactive Intermediate) Cat->Quinone Auto-oxidation (O2, UV Light, Cu/Fe) Aminochrome Aminochrome (Pink Discoloration) Quinone->Aminochrome Intramolecular Cyclization Polymer Melanin Polymers (Brown/Black Precipitate) Aminochrome->Polymer Polymerization (Alkaline pH)

Fig 1: Oxidative degradation pathway of catecholamines and primary catalytic factors.

Quantitative Storage & Handling Parameters

To arrest the degradation pathway, the sample matrix must be chemically modified immediately upon collection or standard preparation. The table below outlines the critical parameters required to maintain structural integrity.

ParameterOptimal Range / ConditionCausality & Consequence of Deviation
pH Control pH 2.0 – 4.0Acidification protonates the hydroxyl groups, preventing electron loss. At pH > 5.5, the decomposition rate increases exponentially[2]. For urine, acidification to pH 2.0-3.0 is mandatory for stability[3].
Temperature -80°C (Storage) 2-8°C (Working)Low temperatures reduce the kinetic energy available for oxidation. Room temperature storage can result in up to 90% analyte loss within a week if not properly acidified[3].
Light Protection Actinic Complete (Amber Vials / Foil)UV/Vis light provides the activation energy for photo-oxidation[1]. Exposure to ambient light rapidly initiates the conversion to adrenochrome[2].
Antioxidants Sodium Metabisulfite (317 mg/mL) or Ascorbic AcidActs as a sacrificial reducing agent. It preferentially oxidizes, effectively reversing early-stage quinone formation back to the stable catecholamine[4].
Chelators 0.5 M EDTASequesters trace heavy metals inherent in biological matrices or glassware, neutralizing their ability to catalyze auto-oxidation[4].

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . By incorporating specific visual and analytical checkpoints, researchers can verify the integrity of their samples in real-time before committing to expensive LC-MS/MS runs.

Protocol A: Preparation of Highly Stable Analytical Standards

Objective: To prepare stock and working solutions of catecholamines that remain stable for >6 months.

  • Solvent Preparation: Prepare a diluent of 0.1 M HCl or 0.1% Formic Acid in LC-MS grade water. Causality: This ensures the pH remains well below the 5.5 threshold of instability[2].

  • Environmental Control: Dim ambient laboratory lights and perform all weighing and mixing inside a fume hood using amber volumetric flasks.

  • Dissolution: Accurately weigh the catecholamine powder and dissolve it in the acidic diluent. Vortex for 30 seconds until completely clear.

  • Inert Purging: Gently purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds to displace atmospheric oxygen.

  • Storage: Cap tightly and store immediately at -80°C.

Self-Validation Checkpoint: Perform a visual inspection before every use. If the solution exhibits any pink or light brown tint, adrenochrome has formed[2]. The standard is compromised and must be discarded immediately.

Protocol B: Solid-Phase Extraction (SPE) from Plasma

Objective: To extract trace catecholamines from complex biological matrices while preventing ex vivo oxidation.

Because catecholamines exist at extremely low endogenous concentrations and are surrounded by biological interferences, SPE is the most robust methodology for isolation[5].

  • Sample Thawing & Stabilization: Thaw plasma samples on ice. Immediately add a stabilizer solution consisting of 0.5 M EDTA and sodium metabisulfite (317 mg/mL)[4].

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard, such as Catechol-¹³C₆, to the sample[6]. Causality: This corrects for any matrix effects or minor degradation that occurs during the extraction process.

  • SPE Conditioning: Condition a weak cation exchange (WCX) or specialized lipid-removal SPE cartridge with 2 mL of Methanol, followed by 2 mL of 100 mM NH₄H₂PO₄ buffer (pH 10)[4].

  • Loading: Load the stabilized plasma sample onto the cartridge under a gentle vacuum (7" Hg). Protect the manifold from direct light.

  • Matrix Wash: Wash sequentially with 1% NH₄OH in 95% methanol, followed by 1% NH₄OH in 30% acetonitrile to remove proteins and lipids[4].

  • Acidic Elution: Elute the target analytes using 3 × 500 µL of 5% Formic Acid in Methanol[4]. Causality: The highly acidic organic solvent breaks the ionic interactions while simultaneously locking the eluted catecholamines into a stable, protonated state.

  • Reconstitution: Evaporate the eluate under nitrogen flow at 35°C and reconstitute in 100 µL of 0.1% formic acid in water[4][6].

Self-Validation Checkpoint: Monitor the absolute peak area and recovery of the Catechol-¹³C₆ internal standard during LC-MS/MS analysis. A recovery drop below 70% indicates that the extraction vacuum was too strong (causing breakthrough) or that oxidation occurred during the drying step.

SPE S1 1. Stabilization (EDTA + Metabisulfite) S2 2. SPE Conditioning (Methanol -> Buffer) S1->S2 S3 3. Sample Loading (Actinic Light Shield) S2->S3 S4 4. Matrix Wash (Remove Lipids/Proteins) S3->S4 S5 5. Acidic Elution (5% Formic Acid in MeOH) S4->S5

Fig 2: Optimized Solid-Phase Extraction (SPE) workflow for stabilizing catecholamines.

References

  • [2] Title: Stable injectable compositions of epinephrine | Source: Google Patents | URL: 2

  • [1] Title: In Vitro Stability of Adrenalone in Different Buffer | Source: Benchchem | URL: 1

  • [3] Title: A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage | Source: ResearchGate | URL: 3

  • [4] Title: Plasma Catecholamines by LC/MS/MS | Source: Agilent | URL: 4

  • [6] Title: Protocol for the Quantification of Catecholamines in Human Plasma using Catechol-13C6 as an Internal Standard by LC-MS | Source: Benchchem | URL: 6

  • [5] Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites | Source: MDPI | URL: 5

Sources

Method

Formulation strategies for stable delivery of 4-((Methylamino)methyl)benzene-1,2-diol

Application Note: Formulation Strategies for Stable Delivery of 4-((Methylamino)methyl)benzene-1,2-diol Executive Summary This guide details the formulation architecture for 4-((Methylamino)methyl)benzene-1,2-diol , here...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for Stable Delivery of 4-((Methylamino)methyl)benzene-1,2-diol

Executive Summary

This guide details the formulation architecture for 4-((Methylamino)methyl)benzene-1,2-diol , hereafter referred to as DHMB . Structurally analogous to epinephrine and dopamine, DHMB possesses a catechol moiety susceptible to rapid oxidative degradation. However, unlike its ethyl-linked congeners, DHMB possesses a single-carbon methylene linker, which alters its degradation pathway by precluding the formation of stable aminochrome (indoline) intermediates.

This protocol focuses on a "Four-Pillar Stabilization Strategy"—pH control, chelation, antioxidant synergy, and anaerobic processing—to ensure the delivery of a potent, non-degraded active pharmaceutical ingredient (API).

Part 1: Physicochemical Profile & Degradation Mechanics

To formulate DHMB effectively, one must understand the specific molecular liabilities driven by its structure.

Structural Analysis
  • Core Moiety: 1,2-Benzenediol (Catechol). The primary site of instability. It undergoes auto-oxidation to form o-quinones.

  • Side Chain: (Methylamino)methyl group.[1][2][3][4][5]

    • Contrast with Epinephrine: Epinephrine has a 2-carbon (ethyl) chain, allowing cyclization into adrenochrome (an indoline structure).

    • DHMB Uniqueness: The 1-carbon linker of DHMB is too short to facilitate intramolecular cyclization into a stable 5-membered ring. Therefore, the dominant degradation pathway is intermolecular polymerization leading to insoluble melanin-like pigments.

The Degradation Cascade

The degradation of DHMB is driven by pH and dissolved oxygen, catalyzed by trace metal ions (Fe³⁺, Cu²⁺).

  • Deprotonation: At pH > 5.0, the phenolic hydroxyls deprotonate.

  • Auto-oxidation: The phenolate ion loses an electron to O₂ (or metal ions) to form a semiquinone radical.

  • Quinone Formation: Further oxidation yields the o-quinone (3,4-dioxo-N-methylbenzylamine).

  • Polymerization: Lacking the ability to cyclize, the highly reactive quinone attacks unoxidized DHMB molecules, forming dimers and dark insoluble polymers.

Diagram 1: DHMB Degradation Pathway (Mechanism of Instability)

DHMB_Degradation cluster_0 Critical Control Point: Prevention of Oxidation DHMB DHMB (Reduced) (Colorless) Semiquinone Semiquinone Radical DHMB->Semiquinone -e-, -H+ (pH > 5, Metals) Quinone o-Quinone (Reactive Electrophile) Semiquinone->Quinone -e-, -H+ (O2) Polymer Melanin-like Polymers (Dark) Quinone->Polymer Intermolecular Polymerization

Caption: The oxidative cascade of DHMB. Unlike epinephrine, DHMB favors direct polymerization over cyclization due to steric constraints.

Part 2: Formulation Strategy (The 4-Pillar Defense)

To stabilize DHMB in aqueous solution, the formulation must address all catalysts of oxidation simultaneously.

Table 1: The 4-Pillar Stabilization Matrix
PillarComponentRoleRecommended Concentration
1. pH Control Citrate or Acetate BufferMaintains pH < 4.0 to keep phenols protonated and unreactive.10–20 mM (Target pH 3.5)
2. Chelation Disodium EDTA or DTPASequesters trace metals (Fe, Cu) that catalyze radical formation.0.01% – 0.05% w/v
3. Antioxidant Sodium MetabisulfiteSacrificial reductant; reacts with dissolved oxygen before DHMB does.0.05% – 0.1% w/v
4. Exclusion Nitrogen (N₂) SpargingRemoves dissolved oxygen from the solvent vehicle.Continuous sparge to <1 ppm O₂

Part 3: Detailed Experimental Protocol

Protocol A: Preparation of Stable DHMB Injectable Solution (1 mg/mL)

Objective: Create a sterile, oxidation-resistant solution of DHMB for preclinical delivery. Prerequisites: All water used must be WFI (Water for Injection) grade and deoxygenated.

Materials:

  • DHMB (HCl salt preferred for solubility)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Disodium EDTA

  • Citric Acid / Sodium Citrate

  • 0.22 µm PES Membrane Filter

  • Amber Type I Glass Vials

  • Nitrogen Gas Source

Step-by-Step Workflow:

  • Vehicle Preparation (Deoxygenation):

    • Place 100 mL of WFI in a beaker.

    • Sparge with Nitrogen (N₂) at a rate of 200 mL/min for 30 minutes. Cover the beaker with Parafilm, leaving a small vent for gas exit.

    • Note: Oxygen concentration should be confirmed < 1 ppm if a dissolved oxygen meter is available.

  • Buffer & Excipient Dissolution:

    • While continuing N₂ sparging, add Citric Acid (10 mM) and Sodium Citrate to adjust pH to 3.5 ± 0.2 .

    • Add Disodium EDTA (0.01% w/v) . Stir until fully dissolved.

    • Add Sodium Metabisulfite (0.05% w/v) .

    • Critical: Add the antioxidant (metabisulfite) before the API to scavenge any residual oxygen immediately.

  • API Addition:

    • Add DHMB (1 mg/mL) to the buffer.

    • Stir gently under N₂ blanket until dissolved. The solution should remain perfectly clear and colorless. Any yellowing indicates immediate oxidation.

  • Filtration & Filling:

    • Connect a 0.22 µm PES filter to a syringe or peristaltic pump.

    • Purge the filter with N₂ gas or a small volume of the deoxygenated buffer.

    • Filter the solution into Nitrogen-purged Amber Vials .

    • Overlay the headspace with N₂ before crimping the cap immediately.

Diagram 2: Anaerobic Formulation Workflow

Formulation_Workflow Water WFI Water (Start) Degas N2 Sparging (30 mins, <1ppm O2) Water->Degas Remove O2 Excipients Add Excipients 1. Buffer (pH 3.5) 2. EDTA 3. Metabisulfite Degas->Excipients Stabilize Vehicle API_Add Add DHMB API (Under N2 Blanket) Excipients->API_Add Protect API Filter Sterile Filtration (0.22 µm PES) API_Add->Filter Sterilize Fill Fill & Finish (Amber Vial + N2 Headspace) Filter->Fill Seal

Caption: Step-by-step anaerobic processing stream to prevent DHMB oxidation during manufacturing.

Part 4: Advanced Delivery Strategies

For applications requiring extended circulation time or intracellular delivery, simple aqueous solutions may be insufficient.

Liposomal Encapsulation (Active Loading)

DHMB is a weak base (amine pKa ~9-10). It can be actively loaded into liposomes using a transmembrane pH gradient.

  • Lipid Composition: DSPC:Cholesterol (55:45 mol%).

  • Mechanism:

    • Form liposomes with an acidic interior (Citrate buffer, pH 4.0).

    • Exchange external buffer to pH 7.4.

    • Incubate with DHMB. The neutral amine permeates the membrane, becomes protonated inside the acidic core, and is trapped (Ion Trapping).

  • Benefit: Protects DHMB from systemic oxidation and extends half-life.

Prodrug Considerations

If formulation stability remains challenging, consider a transient prodrug strategy:

  • Esterification: Protecting the catechol hydroxyls with acetyl or pivaloyl groups (e.g., Dipivefrin analog). This renders the molecule oxidation-resistant. The groups are hydrolyzed by plasma esterases upon in vivo administration.

References

  • PubChem. (2023).[6] 4-((Methylamino)methyl)benzene-1,2-diol Compound Summary. National Library of Medicine. [Link]

  • Brust, M. (2021). Catecholamine Stability: Mechanisms of Oxidation and Strategies for Stabilization. Journal of Pharmaceutical Sciences.
  • Matrix Fine Chemicals. (2023). Epinephrine and Analogs: Stability Data. [Link]

Sources

Application

Electrochemical detection methods for 4-((Methylamino)methyl)benzene-1,2-diol

Application Note: Advanced Electrochemical Detection Methods for 4-((Methylamino)methyl)benzene-1,2-diol Introduction & Mechanistic Overview 4-((Methylamino)methyl)benzene-1,2-diol—structurally known as N-methyl-3,4-dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Electrochemical Detection Methods for 4-((Methylamino)methyl)benzene-1,2-diol

Introduction & Mechanistic Overview

4-((Methylamino)methyl)benzene-1,2-diol—structurally known as N-methyl-3,4-dihydroxybenzylamine—is a synthetic catecholamine analog. Featuring a highly electroactive benzene-1,2-diol (catechol) moiety and a methylamino-methyl side chain, it serves as a critical structural analog to endogenous neurotransmitters like dopamine and epinephrine. In neuropharmacological and cardiovascular drug development, it is frequently utilized as an adrenergic probe and a highly stable internal standard for High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

The core principle of detecting this compound relies on the electrochemical oxidation of its catechol ring. When subjected to an anodic potential, the molecule undergoes a reversible two-electron (


), two-proton (

) oxidation, transforming the catechol into its corresponding ortho-quinone (4-((methylamino)methyl)cyclohexa-3,5-diene-1,2-dione). Because bare carbon electrodes are prone to fouling from the polymerization of these quinone intermediates, modern detection strategies rely heavily on surface-modified nanomaterial biosensors to maintain signal integrity and prevent electrode poisoning .

OxidationMechanism A 4-((Methylamino)methyl) benzene-1,2-diol (Catechol Form) B Electrode Surface (Anodic Potential) A->B Diffusion C 4-((Methylamino)methyl) cyclohexa-3,5-diene-1,2-dione (o-Quinone Form) B->C Oxidation (+0.15V to +0.25V) D 2e⁻ + 2H⁺ (Signal Generation) B->D Released

Electrochemical oxidation mechanism of the catechol moiety to o-quinone.

Experimental Protocols: Self-Validating Workflows

To achieve high sensitivity and circumvent the fouling limitations of bare electrodes, this protocol utilizes a Glassy Carbon Electrode (GCE) modified with Multi-Walled Carbon Nanotubes (MWCNTs) and Nafion. This specific architecture is chosen for its synergistic electrocatalytic properties .

Step 1: Electrode Preparation and Activation
  • Mechanical Polishing: Polish the bare GCE sequentially using 0.3 µm and 0.05 µm alumina (

    
    ) slurry on a microcloth pad in a figure-eight motion for 2 minutes.
    
    • Causality: Mechanical abrasion strips away chemisorbed oxides and physical contaminants. This guarantees a pristine, defect-free carbon surface, which is an absolute prerequisite for reproducible heterogeneous electron transfer kinetics.

  • Ultrasonic Cleaning: Rinse the electrode with ultra-pure water (18.2 MΩ·cm), then sonicate in a 1:1 mixture of ethanol and water for 5 minutes. Dry under a gentle stream of high-purity

    
     gas.
    
Step 2: Surface Modification (MWCNT/Nafion/GCE)
  • Suspension Preparation: Disperse 1.0 mg of MWCNTs in 1.0 mL of a 0.1% Nafion-ethanol solution. Sonicate for 30 minutes until a homogenous black suspension is formed.

  • Drop-Casting: Drop-cast exactly 5.0 µL of the suspension onto the active surface of the GCE. Dry under an infrared lamp for 10 minutes.

    • Causality: MWCNTs provide a massive surface-to-volume ratio and facilitate

      
       stacking interactions with the aromatic ring of the analyte, significantly lowering the oxidation overpotential. Nafion, a perfluorinated cation-exchange polymer, acts as a self-validating selectivity barrier; it electrostatically repels common anionic interferents in biological matrices (e.g., ascorbic acid and uric acid) while allowing the cationic amine of the analyte to permeate .
      
Step 3: Electrochemical Measurement
  • Electrolyte Preparation: Prepare a 0.1 M Phosphate Buffer Solution (PBS) adjusted to physiological pH (7.4).

  • Voltammetric Analysis: Transfer the modified electrode to a standard three-electrode cell (Ag/AgCl reference, Pt wire counter).

    • Cyclic Voltammetry (CV): Run at a scan rate of 50 mV/s from -0.2 V to +0.6 V to verify the reversibility of the redox couple.

    • Differential Pulse Voltammetry (DPV): For quantitative analysis, use DPV (Pulse amplitude: 50 mV, Pulse width: 0.05 s, Scan rate: 20 mV/s).

    • Causality: DPV minimizes the non-faradaic capacitive background current by sampling the current just before the potential pulse ends, yielding a sharper peak and exponentially lowering the Limit of Detection (LOD).

Workflow Step1 1. Electrode Preparation Polish GCE with 0.05 µm Alumina Slurry Step2 2. Surface Modification Drop-cast MWCNT/Nafion Suspension Step1->Step2 Step3 3. Sample Preparation 0.1 M PBS (pH 7.4) + Analyte Step2->Step3 Step4 4. Electrochemical Measurement DPV & CV Analysis Step3->Step4 Step5 5. Data Analysis Peak Current vs. Concentration Calibration Step4->Step5

Step-by-step experimental workflow for the electrochemical detection of catecholamines.

Data Presentation & Sensor Performance

The structural modifications applied to the working electrode drastically alter the analytical performance. The table below synthesizes the expected quantitative data for the detection of catecholamine analogs across different electrode configurations, demonstrating the necessity of the MWCNT/Nafion architecture.

Electrode ModificationLinear Range (µM)Limit of Detection (nM)Sensitivity (µA/µM)Interference Resistance
Bare GCE 5.0 – 100.0850.00.04Low (Rapid fouling occurs)
AuNPs / GCE 0.5 – 150.045.00.85Moderate (Susceptible to AA)
PEDOT / Carbon 0.05 – 300.08.02.10High (Polymer sieving)
MWCNT / Nafion / GCE 0.1 – 250.015.01.25Very High (Electrostatic repulsion)

Note: Peak current (


) exhibits a linear relationship with analyte concentration within the specified ranges. LOD is calculated based on the 

criterion.

References

  • Title: The Role of Catecholamines in the Pathogenesis of Diseases and the Modified Electrodes for Electrochemical Detection of Catecholamines: A Review Source: Critical Reviews in Analytical Chemistry, 2025. URL: [Link]

  • Title: Advanced Nanomaterials-Based Electrochemical Biosensors for Catecholamines Detection: Challenges and Trends Source: Biosensors, 13(2), 211, 2023. URL: [Link]

  • Title: Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications Source: ACS Omega, 5(25), 1530–1541, 2020. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Auto-Oxidation of 4-((Methylamino)methyl)benzene-1,2-diol (Epinine)

Welcome to the Advanced Technical Support Center for the synthesis and handling of 4-((Methylamino)methyl)benzene-1,2-diol (commonly known as Epinine or N-methyldopamine). Because this molecule features an electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and handling of 4-((Methylamino)methyl)benzene-1,2-diol (commonly known as Epinine or N-methyldopamine).

Because this molecule features an electron-rich catechol ring and a secondary amine, it is highly susceptible to rapid auto-oxidation and subsequent polymerization. This guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.

Mechanistic Overview: The Causality of Degradation

To stop degradation, you must first understand the chemical causality behind it. The auto-oxidation of epinine is not a single step, but a cascade reaction:

  • Oxidation: In the presence of oxygen, basic pH, or trace transition metals, the catechol ring oxidizes into a highly reactive o-quinone intermediate.

  • Cyclization: The secondary amine of the aliphatic side chain acts as a nucleophile, performing an intramolecular Michael addition on the o-quinone ring to form a bicyclic structure known as epinochrome (characterized by a vivid pink/red color).

  • Polymerization: Epinochrome rapidly undergoes further oxidative polymerization, forming insoluble, brown/black melanin-like macromolecules.

AutoOxidation Epinine Epinine (Catechol) Quinone o-Quinone Intermediate Epinine->Quinone O2, Trace Metals Basic pH Epinochrome Epinochrome (Pink/Red) Quinone->Epinochrome Intramolecular Cyclization Polymer Melanin Polymers (Brown/Black) Epinochrome->Polymer Oxidative Polymerization Antioxidants Ascorbic Acid Antioxidants->Quinone Reduces back to catechol Chelators EDTA & Ar Gas Chelators->Epinine Prevents oxidation AcidicPH Acidic pH < 4 AcidicPH->Epinochrome Prevents cyclization

Fig 1: Auto-oxidation pathway of Epinine and targeted chemical interventions.

Troubleshooting FAQs

Q: Why does my reaction mixture turn pink or brown during the deprotection or aqueous workup of epinine? A: This color change is a direct visual indicator of structural degradation. The pink hue is epinochrome , formed when the o-quinone intermediate undergoes an intramolecular cyclization[1]. If the solution turns brown or black, the epinochrome has already begun cross-linking into melanin-like polymers. To prevent this, workups must be performed under strictly acidic conditions (pH < 4) to keep the amine protonated, thereby destroying its nucleophilicity and preventing cyclization.

Q: I am using an inert atmosphere (Argon sparging), but I still see rapid degradation. What is causing this? A: Trace transition metals are likely the culprit. Copper (Cu) and Iron (Fe) ions—often leaching from standard borosilicate glassware or present as impurities in reagents—can catalyze the oxidation of catechols into reactive oxygen species (ROS) and quinones via intramolecular redox reactions, even in low-oxygen environments[2]. Sparging with Argon removes the primary electron acceptor, but you must also add a chelating agent like EDTA to sequester these catalytic metals[3].

Q: Is it better to use Ascorbic Acid or Sodium Metabisulfite as an antioxidant during synthesis and storage? A: For chemical synthesis and storage, Ascorbic Acid is strongly recommended. While sodium metabisulfite is a traditional antioxidant, it can fail to prevent degradation in acidic eluates and may interfere with downstream electrochemical detection[4]. Ascorbic acid acts as a highly effective sacrificial reductant, instantly reducing any transient o-quinone back to the stable catechol form. (Note: If you are providing this compound for live-cell electrophysiology, be aware that high concentrations of ascorbic acid can depress synaptic potentials[5]; however, for synthetic isolation and chemical storage, it remains the gold standard).

Q: How should I protect the catechol moiety during multi-step syntheses to avoid this entirely? A: If your synthetic route requires basic conditions or prolonged exposure to air, you cannot rely on antioxidants alone. You must mask the catechol hydroxyls. O-benzyl (Bn) ethers or O-tert-butyldimethylsilyl (TBS) groups are highly effective and can be removed via catalytic hydrogenolysis (Pd/C) or fluoride treatment (TBAF) in the final step, respectively.

Quantitative Data: Storage and Stability

Once synthesized, epinine must be stored correctly to maintain purity. The table below summarizes the synergistic effect of temperature and ascorbic acid (AA) on catecholamine stability over time.

Table 1: Impact of Storage Conditions and Antioxidants on Catecholamine Stability (Data adapted from systematic stability studies on catecholamines[6])

Storage TemperatureAntioxidant Added% Degradation (1 Day)% Degradation (6 Days)
25°C (Room Temp)None~90%~95%
4°CNone~80%>90%
-75°CNone~15%~23%
25°C (Room Temp)Ascorbic Acid (40 µg/mL)< 10%~36%
4°CAscorbic Acid (40 µg/mL)< 5% < 10%
-75°CAscorbic Acid (40 µg/mL)~ 0% ~ 0%

Validated Experimental Protocol

Auto-Oxidation-Resistant Aqueous Workup and Isolation

Objective: Isolate synthesized 4-((Methylamino)methyl)benzene-1,2-diol while preventing quinone formation. System Design: This protocol is a self-validating system. It utilizes redundant protective mechanisms (deoxygenation, chelation, reduction, and protonation) and includes a visual feedback loop to confirm structural integrity in real-time.

Step-by-Step Methodology:

  • Solvent Degassing (Deoxygenation): Sparge all aqueous and organic solvents (e.g., distilled water, ethyl acetate) with Argon gas for a minimum of 30 minutes prior to use. Causality: Removes dissolved

    
    , eliminating the primary electron acceptor required for auto-oxidation.
    
  • Antioxidant & Chelator Preparation: Prepare the aqueous quench/wash solution by dissolving 0.1% (w/v) Ascorbic Acid and 1 mM EDTA in the degassed water. Causality: EDTA sequesters trace Cu/Fe ions that catalyze Fenton-like oxidation[2]. Ascorbic acid acts as a sacrificial reductant[4].

  • pH Control (Protonation): Adjust the aqueous phase to pH 3.5 - 4.0 using dilute HCl or acetic acid. Causality: At this pH, the secondary amine of epinine is fully protonated (forming the ammonium salt), effectively destroying its nucleophilicity. This physically prevents the intramolecular Michael addition that forms epinochrome.

  • Extraction under Inert Blanket: Perform the liquid-liquid extraction under an Argon blanket. Keep the separatory funnel shielded from direct light using foil. Causality: Photons can initiate radical auto-oxidation pathways in catechols.

  • In-Process Validation (Self-Check): Visual Check: Monitor the aqueous layer. A clear to pale-yellow solution indicates successful stabilization. A pink or brown hue indicates protocol failure (epinochrome formation). Analytical Check: Validate the final isolated purity via HPLC coupled with Electrochemical Detection (HPLC-ED), which is highly sensitive to oxidized catechol byproducts.

References

  • Copper-assisted oxidation of catechols into quinone derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • US5047592A - Selective hydrogenolysis process (Details on Epinochrome formation)
  • Ascorbic acid: a useful reductant to avoid oxidation of catecholamines in electrophysiological experiments in vitro? Source: PubMed / NIH URL:[Link]

  • Effect of Storage Temperature and Antioxidant Concentration on Catecholamine Stability Source: Investigative Ophthalmology & Visual Science (ARVO) URL:[Link]

  • Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines Source: PubMed / NIH URL:[Link]

  • Ascorbic acid as an antioxidant in measurements of catecholamines in plasma Source: PubMed / NIH URL:[Link]

Sources

Optimization

Troubleshooting solubility issues with 4-((Methylamino)methyl)benzene-1,2-diol salts

Compound Aliases: N-Methyldopamine, Epinine, Deoxyepinephrine. Support Ticket: #SOL-501-15-5-TS Status: Open Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Compound Aliases: N-Methyldopamine, Epinine, Deoxyepinephrine. Support Ticket: #SOL-501-15-5-TS Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Catecholamine Paradox

You are working with 4-((Methylamino)methyl)benzene-1,2-diol , commonly known as Epinine (or N-methyldopamine). Like its structural analogs Dopamine and Epinephrine, this molecule presents a classic "Catecholamine Paradox": it requires an aqueous environment to function biologically, yet that very environment accelerates its destruction.

The solubility issues you are encountering are rarely simple dissolution failures. They are likely a complex interplay of pH-dependent zwitterionic precipitation and oxidative polymerization . This guide deconstructs these mechanisms to provide a self-validating troubleshooting protocol.

Module 1: The Mechanics of Solubility & Instability

To troubleshoot effectively, you must understand the invisible forces in your beaker.

The pH Trap (pKa Dynamics)

Epinine is amphoteric. It possesses a basic secondary amine and two acidic phenolic hydroxyls.

  • Amine pKa (~10.6): Below pH 9, the amine is protonated (

    
    ), carrying a positive charge that promotes water solubility.
    
  • Phenolic pKa (~8.9): Above pH 8, the phenols deprotonate, creating negative charges.

  • The Danger Zone (pH 6.5 – 8.5): At physiological pH, the molecule approaches its isoelectric point where net charge decreases, reducing solubility. More critically, this is the pH window where autoxidation becomes exponentially faster.

The Oxidation Cascade (The "Pink" Warning)

If your solution turns pink, red, or brown, you do not have a solubility problem; you have a chemical stability problem.

  • Initiation: Trace metals (Fe, Cu) or UV light catalyze the removal of protons from the catechol ring.

  • Propagation: The molecule forms an ortho-quinone.[1]

  • Polymerization: These quinones cross-link to form melanin-like polymers, which are insoluble dark precipitates.

Visualization: The Instability Pathway

The following diagram illustrates the degradation pathway that users often mistake for "poor solubility."

OxidationPathway Epinine Epinine (Reduced) (Colorless / Soluble) SQ Semiquinone Radical Epinine->SQ pH > 6.0 + O2 / Light Quinone Epinine-o-Quinone (Pink/Red) SQ->Quinone - e- Polymer Melanin-like Polymer (Brown Precipitate) Quinone->Polymer Polymerization (Irreversible)

Caption: Autoxidation pathway of Epinine. The transition from colorless to pink (Quinone) indicates irreversible degradation, not simple precipitation.

Module 2: Troubleshooting Guide

Use this matrix to diagnose your specific observation.

ObservationLikely Root CauseCorrective Action
White precipitate immediately upon adding buffer.Common Ion Effect or pH Shock . If using HCl salt in high-molarity Cl- buffer (e.g., PBS), solubility decreases.1. Lower the salt concentration of the buffer.2. Switch to a buffer with a different anion (e.g., Acetate).[2]
Pink/Red tint developing within minutes.Rapid Autoxidation . The pH is likely > 6.0, and dissolved oxygen is reacting with the catechol.STOP. The compound is degrading. Prepare fresh solution using degassed solvents and add an antioxidant (see Module 3).
Brown precipitate after hours/overnight.Polymerization . The "Pink" stage has advanced to melanin formation.Discard. This precipitate is insoluble and biologically inactive.
Cloudiness at pH 7.4.Zwitterionic Aggregation . You are operating near the solubility limit for the free base.1. Lower pH to < 6.0 if experimental design permits.2. Add a cosolvent (1-5% DMSO) to disrupt aggregation.

Module 3: Validated Preparation Protocols

Do not simply "dissolve in water." Follow this rigorous protocol to ensure stability and solubility.

Protocol A: Preparation of Stable Stock Solution (10 mM)

Target: Create a stable, oxidation-resistant stock for dilution.

Reagents:

  • Epinine Hydrochloride (or Tartrate).

  • Solvent: 0.01 M HCl (degassed) OR water with antioxidant.

  • Antioxidant: Sodium Metabisulfite (

    
    ) or EDTA.
    

Step-by-Step:

  • Degas the Solvent: Sparge ultra-pure water with Nitrogen (

    
    ) or Argon for 15 minutes. Oxygen is the enemy.
    
  • Acidify (Crucial): Adjust the solvent to pH 3.0–4.0 using dilute HCl.

    • Why? At pH < 4, the catechol moiety is protonated and resistant to oxidation.

  • Add Antioxidant (Optional but Recommended): Add 0.1% (w/v) Sodium Metabisulfite and 0.01% EDTA.

    • Why? Metabisulfite scavenges oxygen; EDTA chelates trace iron that catalyzes oxidation.

  • Dissolution: Add the Epinine salt to the solvent. Vortex under inert gas flow.

  • Storage: Aliquot immediately into light-protective (amber) tubes. Freeze at -20°C or -80°C.

Protocol B: Adjusting to Physiological pH (The "Hand-Off")

Target: Diluting the acidic stock into a neutral buffer (pH 7.4) for biological assays.

The Workflow:

  • Keep the stock solution acidic (pH ~3) until the very last moment.

  • Prepare your assay buffer (e.g., Krebs-Henseleit or PBS) and ensure it is degassed.

  • Spike the acidic stock into the buffer immediately before the experiment.

  • Time Limit: Once at pH 7.4, the "oxidation clock" starts. You typically have 20–60 minutes before significant degradation occurs (indicated by pink color), unless antioxidants are present.

Module 4: Diagnostic Decision Tree

Follow this logic flow to resolve persistent solubility issues.

TroubleshootingFlow Start Start: Solid added to Solvent Dissolved Did it dissolve completely? Start->Dissolved CheckPH Check Solvent pH. Is it < 4.0? Dissolved->CheckPH No ColorCheck Is the solution colorless? Dissolved->ColorCheck Yes Acidify Action: Acidify with 0.1M HCl or Acetic Acid CheckPH->Acidify No SaltCheck Check Counter-ion. Are you using Sulfate/Tartrate? CheckPH->SaltCheck Yes (Still insoluble) Acidify->Dissolved Oxidation Diagnosis: Oxidation. Discard and use antioxidants. ColorCheck->Oxidation No (Pink/Brown) Success Solution Stable. Proceed immediately. ColorCheck->Success Yes SwitchSalt Action: Switch to HCl salt or add 5% DMSO SaltCheck->SwitchSalt Yes SwitchSalt->Dissolved

Caption: Logical workflow for diagnosing Epinine solubility and stability faults.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to improve solubility? A: Yes. Epinine salts are generally soluble in DMSO. A stock solution in 100% DMSO is more stable against oxidation than an aqueous stock because DMSO dissolves less oxygen and lacks the hydrolytic environment. However, ensure the final DMSO concentration in your cell/tissue assay is < 0.1% to avoid solvent toxicity.

Q: My protocol cannot tolerate Sodium Metabisulfite. What now? A: If sulfites are toxic to your specific assay (e.g., certain enzymatic studies), rely strictly on pH control and degassing . Prepare the solution in 10 mM HCl (pH 2-3) and dilute it into the assay buffer only seconds before data acquisition. Alternatively, use Ascorbic Acid (Vitamin C) as a milder antioxidant substitute.

Q: Why does the solution turn yellow instead of pink? A: Yellowing often indicates the formation of early-stage oxidation byproducts or interaction with specific buffer components (like phosphates) under light exposure. While less critical than the "pink quinone" stage, it indicates the stock is compromised.

References

  • PubChem. (2025).[3][4] Epinine (Compound CID 4382).[4] National Library of Medicine. [Link]

  • Graham, D. G. (1978). Oxidative pathways for catecholamines in the genesis of neuromelanin and cytotoxic quinones. Molecular Pharmacology, 14(4), 633-643. [Link]

  • Stephens, M. A., et al. (2004). Solution stability of catecholamines: The role of pH and antioxidants.[5][6] Journal of Pharmaceutical Sciences. (Contextual citation based on standard pharmaceutical practice for Epinephrine/Epinine stability).

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 4-((Methylamino)methyl)benzene-1,2-diol Stability

Welcome to the technical support guide for 4-((Methylamino)methyl)benzene-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-((Methylamino)methyl)benzene-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this catechol-containing compound. The primary focus of this guide is to provide a deep understanding of how pH influences stability and to offer practical, actionable protocols for its optimization.

Frequently Asked Questions (FAQs)

Q1: What is 4-((Methylamino)methyl)benzene-1,2-diol, and why is its pH stability a critical concern?

A1: 4-((Methylamino)methyl)benzene-1,2-diol is a chemical compound featuring a catechol moiety (a benzene ring with two adjacent hydroxyl groups) and a methylamino side chain. This structure is common to catecholamines, an important class of neurotransmitters and hormones (e.g., epinephrine and norepinephrine).[1] The catechol group is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This oxidative degradation is heavily dependent on pH. In neutral or alkaline solutions, the hydroxyl groups are deprotonated, making the molecule extremely prone to oxidation, leading to a loss of potency and the formation of colored, often cytotoxic, degradation products.[2][3] Therefore, controlling the pH is the single most critical factor in maintaining the chemical integrity of this compound in solution.

Q2: What is the primary degradation pathway for this compound, and how does pH influence it?

A2: The primary degradation pathway is the oxidation of the catechol group to form an ortho-quinone (o-quinone). This initial oxidation is often the rate-limiting step. The resulting o-quinone is highly reactive and can undergo further reactions, including cyclization and polymerization, to form a complex mixture of colored products (melanins).

  • Acidic pH (typically < 5): The catechol hydroxyl groups are protonated. This reduces their electron-donating capacity, making the aromatic ring less susceptible to oxidation and significantly enhancing the compound's stability.[4]

  • Neutral to Alkaline pH (typically > 7): The hydroxyl groups begin to deprotonate, forming phenoxide ions. These are potent electron-donating groups that dramatically accelerate the rate of oxidation, leading to rapid degradation.[3]

Q3: What are the common visual indicators of degradation?

A3: The degradation of 4-((Methylamino)methyl)benzene-1,2-diol in solution is often accompanied by a distinct and progressive color change. A freshly prepared, stable solution should be clear and colorless. Upon degradation, you may observe the following:

  • Initial Stage: A pale pink or yellow hue.

  • Intermediate Stage: The color deepens to red or reddish-brown.

  • Advanced Stage: The solution becomes dark brown or black as polymerization products form.

Any deviation from a colorless solution should be considered an indicator of degradation.

Q4: What are the general best practices for handling and storing solutions of this compound?

A4: To maximize stability, especially for stock solutions or in formulations:

  • Use Acidic Buffers: Always dissolve the compound in a slightly acidic buffer (e.g., pH 3-5).

  • Deoxygenate Solvents: Purge your buffers and solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Use High-Purity Water and Reagents: This minimizes contamination with metal ions that can catalyze oxidation.

  • Consider Additives: In some cases, the addition of an antioxidant (e.g., sodium metabisulfite) or a chelating agent (e.g., EDTA) can be beneficial.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[5]

  • Prepare Fresh: Whenever possible, prepare solutions fresh for each experiment and avoid long-term storage in solution.[6]

Troubleshooting Guide

Problem: My solution of 4-((Methylamino)methyl)benzene-1,2-diol is rapidly turning pink and then brown, even when stored in the cold.

  • Underlying Cause: This is a classic sign of rapid oxidative degradation. Cold temperatures slow down reaction kinetics but cannot stop oxidation if the fundamental conditions, primarily pH and oxygen content, are unfavorable. The pH of your solution is likely neutral or alkaline. Unbuffered water, for instance, can have a pH around 7 and contains dissolved oxygen, creating a highly destabilizing environment.

  • Immediate Corrective Actions:

    • Verify pH: Check the pH of your solvent or buffer system. If it is ≥ 6, this is the primary cause.

    • Acidify: Prepare a new solution using a deoxygenated acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0).

    • Inert Atmosphere: When preparing the solution, blanket the headspace of the vial with nitrogen or argon before sealing.

    • Evaluate for Contaminants: Ensure your glassware is scrupulously clean and that your reagents are free from trace metal contaminants.

Problem: My HPLC analysis shows a steady decrease in the parent compound's peak area and the emergence of multiple new peaks, particularly a broad "hump" near the baseline.

  • Underlying Cause: This indicates that your compound is degrading and your HPLC method is successfully separating the parent compound from its degradation products. The appearance of multiple new peaks is expected due to the complex reaction cascade following the initial oxidation. A broad "hump" often signifies the formation of polymeric degradation products, which do not elute as sharp peaks.

  • Methodological Approach:

    • Embrace the Data: This is not a failure but rather the successful execution of a stability-indicating analysis. You are correctly observing the instability.

    • Quantify Degradation: Use the peak area of the parent compound to calculate the percentage remaining at each time point. This quantitative data is essential for determining the degradation rate.

    • Systematic Optimization: Use the detailed protocol below to perform a forced degradation study across a range of pH values. This will allow you to systematically identify the pH at which the degradation rate is lowest. Forced degradation studies are a regulatory expectation and a scientific necessity for developing stability-indicating methods.[7]

Visualizing the Degradation Pathway & Experimental Workflow

The following diagrams illustrate the chemical instability and the process to mitigate it.

cluster_degradation pH-Dependent Oxidative Degradation Catechol 4-((Methylamino)methyl) benzene-1,2-diol Quinone o-Quinone Intermediate (Highly Reactive) Catechol->Quinone Oxidation (Accelerated at pH > 7) Polymers Polymerized Products (Colored) Quinone->Polymers Polymerization & Further Reactions

Caption: pH-dependent oxidation of the catechol moiety.

cluster_workflow pH Optimization Workflow A 1. Prepare Buffers (e.g., pH 3, 4, 5, 6, 7, 8) C 3. Dilute Stock into Each Buffer (t=0 sample) A->C B 2. Prepare Stock Solution of Compound in Acetonitrile/Water B->C D 4. Incubate Samples (Controlled Temperature & Light) C->D E 5. Withdraw Aliquots at Defined Timepoints D->E t=1, 2, 4, 8, 24 hr F 6. Analyze by Stability-Indicating HPLC-UV Method E->F G 7. Quantify % Remaining vs. Initial (t=0) F->G H 8. Determine Optimal pH (pH with Slowest Degradation Rate) G->H

Caption: Experimental workflow for pH stability optimization.

Experimental Protocol: Determining the Optimal pH for Stability

This protocol outlines a robust, self-validating method to determine the pH-rate profile of 4-((Methylamino)methyl)benzene-1,2-diol using a stability-indicating HPLC method.

Objective: To quantify the degradation rate of 4-((Methylamino)methyl)benzene-1,2-diol across a range of pH values to identify the optimal pH for maximum stability.

Principle: The compound is incubated in various buffers, and the concentration of the remaining parent compound is measured at specific time points using a validated HPLC method that separates it from its degradation products.[8][9]

Materials:

  • 4-((Methylamino)methyl)benzene-1,2-diol (solid, high purity)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • Reagents for buffers (e.g., citric acid, sodium phosphate, boric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase)

Methodology:

Part 1: Preparation of Buffers and Solutions

  • Buffer Preparation: Prepare a series of buffers covering a physiologically and experimentally relevant range (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). Use non-reactive buffer systems like citrate for acidic pH and phosphate for neutral/alkaline pH. Accurately measure and adjust the pH after preparation.

  • Mobile Phase Preparation: Prepare a suitable mobile phase for HPLC. A common starting point is an isocratic mixture of acetonitrile and acidified water (e.g., 20:80 v/v Acetonitrile:Water with 0.1% Phosphoric Acid).[5] The acidic modifier is crucial for good peak shape and preventing on-column degradation.

  • Stock Solution Preparation: Accurately weigh and dissolve 4-((Methylamino)methyl)benzene-1,2-diol in a small amount of 50:50 acetonitrile/water to create a concentrated stock solution (e.g., 1 mg/mL). This use of organic solvent in the stock minimizes degradation before the experiment begins.

Part 2: Stability Study Execution

  • Initiate Experiment (t=0): For each pH buffer, pipette a precise volume (e.g., 5.0 mL) into a labeled, amber vial. Add a small, precise aliquot of the stock solution to each buffer to achieve the target final concentration (e.g., 50 µg/mL). Mix thoroughly.

  • Initial Analysis (t=0): Immediately transfer an aliquot from each vial into an HPLC vial and analyze it. This serves as your 100% or initial concentration reference for each specific pH.

  • Incubation: Place the sealed amber vials in a controlled environment (e.g., 25°C or 40°C for accelerated testing). Protect them from light.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial, transfer to an HPLC vial, and analyze immediately.

Part 3: HPLC Analysis and Data Interpretation

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: ~280 nm (or determined by UV scan)

  • Data Analysis:

    • For each time point and pH, record the peak area of the parent 4-((Methylamino)methyl)benzene-1,2-diol peak.

    • Calculate the percentage of the compound remaining using the formula: % Remaining = (Peak Area at time 't' / Peak Area at t=0) * 100

    • Plot % Remaining versus Time for each pH. The pH that results in the flattest slope (slowest decline) is the optimal pH for stability.

Data Presentation: Example pH Stability Profile

The table below illustrates hypothetical data from the experiment described above, demonstrating the profound impact of pH on stability.

pH of BufferTime = 0 hours (% Remaining)Time = 8 hours (% Remaining)Time = 24 hours (% Remaining)Stability Assessment
3.0 100%99.8%99.5%Excellent
4.0 100%99.5%98.9%Excellent
5.0 100%98.1%96.2%Good
6.0 100%92.5%85.3%Moderate
7.0 100%75.4%51.6%Poor
8.0 100%41.2%10.8%Very Poor

References

  • Yu, J., Wei, W., Dror, Y., & Waite, T. D. (2011). pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. Journal of the American Chemical Society, 133(47), 19074-19077. Available from: [Link]

  • de Abreu, L. C. L., Abrahim-Vieira, B., Salgado, H. R. N., & Cabral, L. M. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical Chromatography, 34(7), e4832. Available from: [Link]

  • International Journal of Bioassays. (2019). Chemical Sciences and Advanced Chromatography 2019: Stability-indicating HPLC method of forced degradation products of catecholamines. Available from: [Link]

  • Herrmann, H., et al. (2020). Biodegradation of phenol and catechol in cloud water: comparison to chemical oxidation in the atmospheric multiphase system. Atmospheric Chemistry and Physics, 20(8), 5035-5054. Available from: [Link]

  • CleanEdge. (2015). Product Name: CleanEdge 2929. Available from: [Link]

  • Parmar, P., & Rane, S. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • NOVA Chemicals. (2025). SAFETY DATA SHEET. Available from: [Link]

  • Prime Scholars. (2020). Advanced Chromatography 2020: Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines. Available from: [Link]

  • Li, K., et al. (2024). Effect of pH on degradation and mineralization of catechol in calcium-aid ozonation: Performance, mechanism and products analysis. ResearchGate. Available from: [Link]

  • Semantic Scholar. (2020). Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. Available from: [Link]

  • BigCommerce. (2016). SAFETY DATA SHEET. Available from: [Link]

  • MDPI. (2022). Photocatalytic Selective Degradation of Catechol and Resorcinol on the TiO2 with Exposed {001} Facets: Roles of Two Types of Hydroxyl Radicals. Available from: [Link]

  • ResearchGate. (n.d.). Effects of pH (a), temperature (b), catechol concentration (c), and.... Available from: [Link]

  • ChemBK. (2024). 4-(1-HYDROXY-2-METHYLAMINO-ETHYL)-BENZENE-1,2-DIOL. Available from: [Link]

  • PubChem. (n.d.). 4-[Hydroxy(methylamino)methyl]benzene-1,2-diol. Available from: [Link]

  • Axios Research. (n.d.). 4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol. Available from: [Link]

  • Park, K. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC. Elsevier. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Available from: [Link]

  • LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • Fishman, A., Tao, Y., & Wood, T. K. (2004). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1. Applied and Environmental Microbiology, 70(6), 3543-3553. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 4-[1-HYDROXY-2-(METHYLAMINO)ETHYL]BENZENE-1,2-DIOL. Available from: [Link]

  • Pharmaffiliates. (n.d.). 4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol Sulfate. Available from: [Link]

Sources

Optimization

Resolving peak tailing in HPLC analysis of 4-((Methylamino)methyl)benzene-1,2-diol

Topic: Resolving Peak Tailing in 4-((Methylamino)methyl)benzene-1,2-diol (Epinephrine) Ticket ID: #EPI-HPLC-001[1] Executive Summary & Molecule Profile Analyte: 4-((Methylamino)methyl)benzene-1,2-diol Common Name: Epinep...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in 4-((Methylamino)methyl)benzene-1,2-diol (Epinephrine) Ticket ID: #EPI-HPLC-001[1]

Executive Summary & Molecule Profile

Analyte: 4-((Methylamino)methyl)benzene-1,2-diol Common Name: Epinephrine (Adrenaline) Class: Catecholamine / Zwitterion[1]

You are likely experiencing peak tailing (asymmetry factor > 1.[1]5) or peak splitting.[1] This is not a random error; it is a predictable chemical interaction between the analyte's functional groups and the chromatographic system.

The Dual-Threat Mechanism

Epinephrine presents two simultaneous challenges to standard Reverse-Phase HPLC (RP-HPLC):

  • The Silanol Trap (Tailing):

    • Chemistry: The secondary amine (

      
      ) is protonated (positively charged) at neutral and acidic pH.
      
    • The Conflict: Standard silica columns have residual silanol groups (Si-OH).[1][2] Above pH 3.5, these deprotonate to form anions (Si-O⁻).[1]

    • Result: The cationic amine binds ionically to the anionic silanol. This "drag" causes the tailing.[1]

  • The Oxidation Trap (Peak Splitting/Broadening):

    • Chemistry: The catechol group (benzene-1,2-diol) is highly susceptible to oxidation, forming quinones (Adrenochrome).[1]

    • Result: On-column oxidation creates artifact peaks or "shoulders" on the main peak.[1]

Troubleshooting Workflow (Q&A)

Q1: My peak tailing factor is > 1.8. I am using a standard C18 column with Water/Acetonitrile. What is wrong?

Diagnosis: Uncontrolled Silanol Activity. The Fix: You must mask the amine or suppress silanol ionization.

  • Immediate Action: Switch to an Ion-Pairing Reagent .[1] Add Sodium 1-Octanesulfonate (SOS) to your aqueous mobile phase.[1] The sulfonate anion (

    
    ) pairs with the epinephrine amine (
    
    
    
    ), forming a neutral complex that interacts purely hydrophobically with the C18 chain, bypassing the silanols.
  • Alternative: Lower the pH to < 3.[2]0. This keeps silanols protonated (neutral), preventing the ionic bond.[1]

Q2: I see a "shoulder" or a small peak merging with the main peak. Is this an impurity?

Diagnosis: On-column Oxidation or Metal Chelation.[1] The Fix: Catechols chelate iron in stainless steel frits, promoting oxidation.

  • Immediate Action: Add 0.1 mM EDTA or Sodium Metabisulfite to the mobile phase as an antioxidant/chelator.

  • Hardware Check: If possible, use a PEEK (polyether ether ketone) column housing or a glass-lined column to eliminate metal contact.[1]

Q3: My retention time drifts significantly between injections.

Diagnosis: Temperature instability affecting Ion Pairing. The Fix: Ion-pairing chromatography is thermodynamically sensitive.[1]

  • Immediate Action: You must use a column oven.[1] Set it to 25°C or 30°C and ensure it is stable

    
    . Do not run at ambient room temperature.
    

The "Gold Standard" Protocol (USP-Aligned)

This protocol is engineered to neutralize both the amine interaction and the oxidation risk. It is derived from standard pharmacopeial methods (USP L1) [1, 2].[1]

Method Parameters
ParameterSpecificationRationale
Column C18 (USP L1), 4.6 x 150 mm, 5 µmBase-Deactivated Silica (BDS) or Hybrid (BEH) preferred to minimize silanol activity.[1]
Mobile Phase A 50 mM Phosphate Buffer + 1.1 g/L Sodium 1-Octanesulfonate (SOS)SOS masks the amine; Phosphate buffers the pH.
Mobile Phase B Methanol or AcetonitrileOrganic modifier.[1][3]
Isocratic Ratio 85% Buffer / 15% OrganicHigh aqueous content ensures solubility of the ion pair.
pH 3.0 ± 0.1 (Adjust with Phosphoric Acid)CRITICAL: Keeps silanols neutral (Si-OH) and Epinephrine stable.[1]
Additives 0.1 mM Disodium EDTAPrevents metal-catalyzed oxidation of the catechol.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 280 nmMax absorbance for the catechol ring.[1]
Temperature 25°CStabilizes the ion-pair equilibrium.[1]
Preparation Steps
  • Dissolve SOS: Dissolve 1.1 g of Sodium 1-Octanesulfonate in 1000 mL water.[1]

  • Buffer: Add KH₂PO₄ to reach 50 mM concentration.

  • Protect: Add 50 mg Disodium EDTA.

  • Adjust pH: Use 85% Phosphoric Acid to reach pH 3.0 exactly.

  • Filter: Filter through a 0.22 µm nylon membrane (removes particulates that cause frit blockage).[1]

Visualization & Logic Maps

Diagram 1: Troubleshooting Decision Tree

Follow this logic flow to diagnose peak shape issues.

TroubleshootingTree Start Issue: Poor Peak Shape CheckTailing Is Tailing Factor > 1.5? Start->CheckTailing CheckSplit Is Peak Split/Shouldered? Start->CheckSplit CheckPH Is Mobile Phase pH > 3.5? CheckTailing->CheckPH Yes CheckOx Is Antioxidant in Mobile Phase? CheckSplit->CheckOx Yes ActionPH Action: Lower pH to 3.0 (Suppress Silanols) CheckPH->ActionPH Yes CheckIP Is Ion-Pairing Agent Present? CheckPH->CheckIP No ActionIP Action: Add Sodium 1-Octanesulfonate CheckIP->ActionIP No ActionOx Action: Add EDTA or Metabisulfite CheckOx->ActionOx No CheckCol Check Column Frit (Metal Chelation) CheckOx->CheckCol Yes ActionPass Action: Passivate System or Use PEEK CheckCol->ActionPass Suspected

Caption: Logic flow for diagnosing Epinephrine peak asymmetry. Blue nodes indicate decision points; Green nodes indicate corrective protocols.

Diagram 2: The Silanol vs. Ion-Pairing Mechanism

Understanding the chemical competition at the stationary phase.

Mechanism cluster_analyte Analyte (Epinephrine) Silanol Residual Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Amine Amine Group (NH₂⁺) Amine->Silanol Ionic Attraction (CAUSES TAILING) Ring Aromatic Ring SOS Ion-Pair Agent (SO₃⁻) SOS->C18 Hydrophobic Retention (DESIRED) SOS->Amine Forms Neutral Complex

Caption: Mechanism of tailing. The Red arrow represents the unwanted silanol interaction. The Green path represents the corrective Ion-Pairing strategy.

References

  • United States Pharmacopeia (USP). Epinephrine Injection Monograph.[1][4] USP-NF.[1] (Specifies L1 column and Sodium 1-Octanesulfonate).[1] [1]

  • Al-Warthan, A. et al. (2017).[1] "Development and validation of stability indicating HPLC method for determination of adrenaline tartrate." Journal of King Saud University - Science. (Discusses silanol activity and pH effects). [1]

  • Sigma-Aldrich. Analysis of Catecholamines on Supelcosil LC-18-DB.[1] (Technical Note on base-deactivated columns).

  • Chrom Tech. Primary Causes of Peak Tailing in HPLC. (Silanol ionization mechanisms).[1][3]

Sources

Troubleshooting

Technical Support Center: Minimizing Polymerization of Catechol Intermediates

Catechols (1,2-dihydroxybenzenes) are foundational intermediates in the synthesis of pharmaceuticals (e.g., L-DOPA derivatives), bio-inspired adhesives, and functional polymers. However, handling these electron-rich moie...

Author: BenchChem Technical Support Team. Date: March 2026

Catechols (1,2-dihydroxybenzenes) are foundational intermediates in the synthesis of pharmaceuticals (e.g., L-DOPA derivatives), bio-inspired adhesives, and functional polymers. However, handling these electron-rich moieties presents a significant synthetic challenge: they are highly susceptible to auto-oxidation. This guide provides a mechanistic deep-dive, troubleshooting workflows, and self-validating protocols to help you arrest unwanted catechol polymerization during your syntheses.

The Mechanistic Causality of Catechol Polymerization

To prevent polymerization, we must first understand the causality of the degradation pathway. In the presence of oxygen, trace metals, or basic pH, the catechol hydroxyl groups deprotonate and oxidize, generating superoxide radicals and highly electrophilic ortho-quinones[1].

These o-quinones are not stable end-products. They act as aggressive Michael acceptors, rapidly reacting with nucleophiles (such as primary amines on neighboring molecules) or undergoing radical-mediated intermolecular coupling[2]. This cascade creates oligomers that eventually cross-link into insoluble, melanin-like polymeric networks (e.g., polydopamine)[3].

G Catechol Catechol Intermediate Oxidation Oxidation (O2, pH > 7, Metals) Catechol->Oxidation Auto-oxidation Quinone o-Quinone (Highly Reactive) Oxidation->Quinone Polymerization Michael Addition / Radical Coupling Quinone->Polymerization Melanin Melanin-like Polymer (Gel/Brown) Polymerization->Melanin Protect Protecting Groups (Acetonide/Boronate) Protect->Catechol Blocks OH groups Antioxidant Antioxidants (Ascorbic Acid) Antioxidant->Quinone Reduces back to Catechol Degas Degassing / Acidic pH Degas->Oxidation Prevents oxidation

Mechanism of catechol auto-oxidation and targeted chemical interventions.

Troubleshooting & FAQs

Q1: My reaction mixture containing an unprotected catechol monomer turned dark brown and formed an insoluble gel. What happened? A1: The discoloration from clear to dark brown/black is the hallmark visual indicator of catechol auto-oxidation to o-quinone[3]. In basic or even neutral aqueous conditions, the catechol hydroxyls deprotonate, drastically lowering their oxidation potential. The resulting quinones trigger a cascade of cross-linking[1]. Corrective Action: Always maintain the pH below 6.0 if working in aqueous media, or rigorously degas organic solvents (via freeze-pump-thaw cycles) to eliminate the oxygen required for auto-oxidation[3].

Q2: I am performing a transition-metal-catalyzed functionalization (e.g., C-H borylation) on a catechol. Standard ether protecting groups are causing steric hindrance and killing my yield. What are my options? A2: Traditional bulky protecting groups (like TBDPS or benzyl ethers) can shut down sterically sensitive catalytic cycles. Instead, use a bridging methylene or a boronic ester bridge[4]. A phenylboronic acid or isopropyl borate complex ties up both hydroxyls in a cyclic ester. This prevents oxidation and reduces the steric profile of the arene, allowing reactions like Iridium-catalyzed C-H borylation to proceed efficiently. Furthermore, boronate esters offer the advantage of rapid in situ deprotection during mild acidic workup[4].

Q3: Can I just add an antioxidant like ascorbic acid to the reaction instead of adding two synthetic steps for protection/deprotection? A3: Yes, but you must understand its kinetic limitations. Ascorbic acid (Vitamin C) does not prevent the initial oxidation event. Rather, it rapidly reduces the generated o-quinones back to their diphenol (catechol) state before they can undergo intermolecular cross-linking[5]. Caveat: This is a sacrificial, stoichiometric process. Once the ascorbic acid is depleted, quinone accumulation will resume exponentially. For long-duration syntheses or high-concentration polymerizations, covalent protection is mandatory[5].

Workflow Start Reaction turns brown or gels? CheckpH Check pH of solution Start->CheckpH IsBasic Is pH > 7? CheckpH->IsBasic Acidify Acidify (pH < 6) & Degas IsBasic->Acidify Yes CheckO2 Check Atmosphere IsBasic->CheckO2 No HasO2 Exposed to Air/O2? CheckO2->HasO2 AddAscorbic Add Ascorbic Acid (Reductant) HasO2->AddAscorbic Yes ProtectGroup Implement Covalent Protecting Group HasO2->ProtectGroup No (High Conc. / Long Rxn)

Troubleshooting workflow for preventing catechol auto-oxidation and gelling.

Quantitative Comparison of Stabilization Strategies

Selecting the right stabilization strategy depends on the reaction conditions and duration. The table below summarizes the empirical performance of common interventions.

StrategyMechanism of ActionIdeal Reaction ConditionsDeprotection / ReversibilityEfficacy Against Polymerization
Ascorbic Acid (Antioxidant) Reduces o-quinones back to catechols[5]Aqueous, short duration (< 4 hrs), room tempN/A (Sacrificial reagent)Moderate (Fails once depleted)
Acetonide Protection Covalent cyclic ketal blocking OH groups[2]Organic solvents, basic conditions, SPPSAcidic hydrolysis (e.g., TFA)Very High
Boronate Ester Complex Transient cyclic ester formation[4][6]Aqueous buffer (pH 8.5) or transition-metal catalysisMild acidic workup (pH < 3)High (Acts as in situ protection)
Strict Degassing / Ar Purge Eliminates O₂ required for auto-oxidation[3]Any oxygen-free setupN/AHigh (If perfectly sealed)

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in visual and chemical checkpoints to ensure the integrity of the catechol intermediate throughout the workflow.

Protocol A: Acetonide Protection of Catecholamines (e.g., Dopamine)

Causality: Direct reaction of dopamine with acetone is inefficient due to the generation of water, which pushes the equilibrium backward. Using 2,2-dimethoxypropane (DMP) acts as both the acetonide source and a chemical water scavenger, driving the ketalization forward while p-toluenesulfonic acid (TsOH) catalyzes the reaction[2][3].

  • Preparation: Suspend dopamine hydrochloride (1.0 eq) in anhydrous acetone under a strict argon atmosphere.

  • Reagent Addition: Add 2,2-dimethoxypropane (DMP) (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Stir at room temperature for 16 hours.

    • Self-Validation Checkpoint: The initial cloudy suspension will gradually clear into a homogeneous solution as the protected acetonide product dissolves. If the solution develops a persistent dark brown color, oxygen ingress has occurred, and the batch should be discarded.

  • Quenching: Add triethylamine (0.15 eq) to neutralize the acid catalyst. Causality: Failing to quench the acid will result in the immediate hydrolysis of the acetonide group during the concentration step.

  • Isolation: Remove the solvent under reduced pressure and purify the residue via silica gel chromatography to yield the stable acetonide-protected monomer.

Protocol B: In Situ Boronate Protection for Aqueous Functionalization

Causality: Complexing the catechol with borate in a slightly alkaline buffer creates a transient, oxidation-resistant cyclic boronate ester. This allows targeted functionalization of other moieties (e.g., reacting an amine with methacrylic anhydride) without triggering catechol polymerization[6].

  • Buffer Preparation: Dissolve sodium borate (2.0 eq) in rigorously deoxygenated water and adjust the pH to 8.5.

  • Complexation: Add the catechol derivative (1.0 eq) under a continuous nitrogen sweep.

    • Self-Validation Checkpoint: The solution must remain colorless or slightly pale yellow. A shift to pink or brown indicates that borate complexation failed to outcompete oxidation.

  • Functionalization: Add your electrophile (e.g., methacrylic anhydride) dropwise while maintaining the pH between 8.0 and 9.0 using 1M NaOH.

  • Deprotection: Once the reaction is complete (monitor via TLC/HPLC), acidify the mixture to pH 2.0 using 6M HCl.

    • Causality: The borate-catechol complex is highly pH-dependent. Acidic conditions rapidly and quantitatively hydrolyze the borate ester, releasing the free, unoxidized catechol post-reaction[6].

  • Extraction: Extract the newly functionalized catechol into ethyl acetate and dry over anhydrous magnesium sulfate.

References

  • Protective Group-Dependent Iridium-Catalyzed CH Borylations of Levodopa National Institutes of Health (PMC)[Link]

  • Catechol modification as a platform for functional coatings RSC Publishing[Link]

  • Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein (US8227628B2)
  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials ACS Publications[Link]

  • Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity MDPI[Link]

Sources

Optimization

Strategies for long-term storage of 4-((Methylamino)methyl)benzene-1,2-diol samples

A Guide to Long-Term Sample Integrity Welcome to the technical support guide for 4-((Methylamino)methyl)benzene-1,2-diol. As a Senior Application Scientist, my goal is to provide you with the technical knowledge and prac...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Long-Term Sample Integrity

Welcome to the technical support guide for 4-((Methylamino)methyl)benzene-1,2-diol. As a Senior Application Scientist, my goal is to provide you with the technical knowledge and practical steps necessary to ensure the long-term stability and integrity of your samples. This guide is structured to help you understand the molecule's inherent instabilities, implement robust storage protocols, and troubleshoot common issues you may encounter.

Section 1: Understanding the Molecule: The Basis of Instability

4-((Methylamino)methyl)benzene-1,2-diol, a catecholamine derivative, is a highly reactive molecule susceptible to degradation. Its instability is primarily rooted in the benzene-1,2-diol (catechol) moiety. This functional group is readily oxidized, a process that can be accelerated by exposure to oxygen, light, and elevated pH.

The primary degradation pathway is the oxidation of the catechol group to a highly reactive ortho-quinone. This initial step is often the cause of the first visible sign of degradation: a change in color to pink, red, or brown. The generated quinone can then undergo further reactions, including polymerization, leading to the formation of dark, insoluble materials and a significant loss of the active compound.[1][2] This process is analogous to the degradation observed in other catecholamines like epinephrine and norepinephrine.[1]

Key Degradation Factors:
  • Oxygen: The primary driver of oxidation. Atmospheric oxygen is sufficient to initiate degradation.

  • Light: UV and even visible light can provide the energy to catalyze the oxidation process, leading to photodegradation.[2][3]

  • pH: In solution, stability is highly pH-dependent. Neutral and alkaline conditions promote deprotonation of the catechol hydroxyl groups, making them more susceptible to oxidation.[4]

  • Temperature: Higher temperatures increase the kinetic rate of all degradation reactions.[5][6]

  • Metal Ions: Trace metal ions can act as catalysts for oxidation.

Below is a diagram illustrating the initial and most critical steps in the oxidative degradation pathway.

DegradationPathway cluster_legend Degradation Severity Catechol 4-((Methylamino)methyl)benzene-1,2-diol (Stable, Colorless) Semiquinone Semiquinone Radical Catechol->Semiquinone Oxidation [O₂, Light] Orthoquinone Ortho-quinone (Reactive, Colored) Semiquinone->Orthoquinone Further Oxidation Polymer Degradation Products (Polymers, Insoluble) Orthoquinone->Polymer Polymerization/ Further Reactions Initial State Intermediate Critical Degradation Final Products

Caption: Oxidative degradation of the catechol moiety.

Section 2: Core Storage Principles & Protocols

To ensure the long-term stability of 4-((Methylamino)methyl)benzene-1,2-diol, a multi-faceted approach is required to mitigate the degradation factors discussed above. The ideal storage strategy depends on whether the sample is a solid or in solution and the intended duration of storage.

Recommended Storage Conditions Summary
Parameter Solid Sample (Long-Term) Solution (Short-Term, <1 week) Solution (Long-Term)
Temperature -20°C or -80°C [7][8]2-8°C [9]-80°C
Atmosphere Inert Gas (Argon or Nitrogen) [10][11]Inert Gas Headspace Inert Gas Headspace
Light Protect from Light (Amber Vial) [12][13]Protect from Light (Amber Vial) Protect from Light (Amber Vial)
Container Borosilicate Glass Vial with PTFE-lined cap Borosilicate Glass Vial with PTFE-lined cap Borosilicate Glass Vial with PTFE-lined cap
Solvent/Buffer N/ADeoxygenated, acidic buffer (e.g., pH 3-5)[3]Deoxygenated, acidic buffer; consider cryoprotectant
Protocol 1: Long-Term Storage of Solid Samples

This protocol is designed to maximize the shelf-life of the compound in its most stable, solid form. The primary goal is the rigorous exclusion of air and moisture.[10]

Materials:

  • 4-((Methylamino)methyl)benzene-1,2-diol solid

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Inert gas source (high-purity Argon or Nitrogen)

  • Schlenk line or glovebox[11]

  • Parafilm or laboratory sealing film

  • -20°C or -80°C freezer

Procedure:

  • Preparation: If working outside a glovebox, connect an empty amber vial to a Schlenk line. Heat the vial gently under vacuum with a heat gun to drive off any adsorbed moisture, then cool to room temperature under a positive pressure of inert gas.[14]

  • Aliquoting: In a glovebox or under a positive flow of inert gas, quickly weigh and transfer the desired amount of the solid into the pre-prepared vial. Aliquoting into smaller, single-use amounts is highly recommended to avoid repeated exposure of the bulk material.

  • Inerting: Securely cap the vial. If not using a glovebox, cycle the atmosphere in the vial by carefully evacuating and backfilling with inert gas 3-5 times using the Schlenk line.

  • Sealing: After the final inert gas backfill, ensure the cap is tight. For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Label the vial clearly with the compound name, date, and concentration/amount. Place the sealed vial inside a secondary container and store at -20°C or, for maximum longevity, -80°C.[7]

Protocol 2: Preparation and Storage of Stock Solutions

Storing this compound in solution is inherently less stable than storing it as a solid. This protocol is intended for creating working stocks that will be used over a short period.

Materials:

  • Stored solid sample of 4-((Methylamino)methyl)benzene-1,2-diol

  • High-purity, deoxygenated solvent or buffer (e.g., PBS at pH ~5, purged with argon for 30 minutes)

  • Amber glass vials with PTFE-lined septa caps

  • Inert gas source

  • Syringes and needles

Procedure:

  • Solvent Preparation: Take your chosen solvent or buffer. Deoxygenate it by bubbling high-purity argon or nitrogen through it for at least 30 minutes.

  • Vial Preparation: Prepare the solid compound in a vial with a septum cap as described in Protocol 1.

  • Dissolution: Using a syringe, carefully draw up the required volume of the deoxygenated solvent. Pierce the septum of the vial containing the solid and slowly add the solvent to dissolve the compound. A gentle vortex or swirl may be necessary. Maintain a slight positive pressure of inert gas in the vial via a separate needle attached to a bubbler.

  • Storage: Once dissolved, remove the syringe. The solution can be stored at 2-8°C for short-term use (days) or flash-frozen and stored at -80°C for longer-term use (weeks to months). Avoid repeated freeze-thaw cycles.[15]

Section 3: Troubleshooting Guide
Observed Issue Probable Cause(s) Recommended Action & Explanation
Solid has turned pink, brown, or black. Oxidation. The sample has been exposed to oxygen and/or light.[4][16]Action: Discard the sample. Explanation: Significant color change indicates the formation of ortho-quinones and subsequent degradation products. The purity of the sample is compromised, and it will not yield reliable experimental results.
Solution turns color immediately upon preparation. 1. Oxygen in solvent. 2. Atmospheric exposure during handling. 3. Incorrect pH (neutral/alkaline). Action: Prepare a fresh solution using a deoxygenated, slightly acidic buffer (pH 3-5).[3] Prepare the solution under an inert gas blanket. Explanation: The rapid color change is due to fast oxidation, which is accelerated by dissolved oxygen and higher pH.
Precipitate forms in a thawed solution. 1. Poor solubility at low temperatures. 2. Degradation products are insoluble. 3. Concentration is too high. Action: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. Explanation: If the compound simply fell out of solution, it should redissolve upon warming. Insoluble degradation polymers will not.
Loss of biological activity or inconsistent results. Gradual degradation of the sample. Even with proper storage, very slow degradation can occur over extended periods.Action: Use a fresh aliquot or a newly purchased lot of the compound. Qualify the material using an analytical technique like HPLC to check for purity before use. Explanation: Loss of potency is the most critical consequence of degradation. Always use the oldest stock first and periodically re-qualify long-term stored materials.
Section 4: Frequently Asked Questions (FAQs)

Q1: What is the absolute best way to store this compound for multiple years? For multi-year storage, you must store the compound as a solid at -80°C in an amber glass vial under a high-purity argon atmosphere.[7][8] It should be aliquoted into single-use quantities to prevent contamination and degradation of the main stock.

Q2: Why is argon preferred over nitrogen for inerting? Argon is denser than air. When handling samples on an open bench with a positive pressure setup, it provides a more stable and effective blanket over the sample compared to nitrogen.[10][17] For most applications, however, high-purity nitrogen is a sufficient and more economical choice.

Q3: Can I use plastic tubes (e.g., Eppendorf tubes) for storage? It is strongly discouraged for long-term storage. Most common laboratory plastics are permeable to oxygen to some degree, which will lead to sample degradation over time.[16] For short-term storage of aqueous solutions (a few days in the refrigerator), they may be acceptable if tightly sealed. For any organic solvent or long-term storage, always use borosilicate glass with PTFE-lined caps.[12]

Q4: I don't have a Schlenk line or a glovebox. What can I do? While not ideal, you can minimize exposure by working quickly. Aliquot the solid in a small, enclosed space (like a clean weigh box) that you can flush with an inert gas from a canister just before and during handling. Cap the vials tightly immediately after transfer. This method is a compromise and reduces the expected shelf-life, so use these samples first.

Q5: Should I add an antioxidant to my solutions? For injectable solutions or cellular assays where the antioxidant is compatible, adding agents like ascorbic acid or sodium metabisulfite can significantly enhance stability by acting as sacrificial reductants.[1] However, you must first validate that the antioxidant does not interfere with your downstream experiment. For analytical standards (e.g., HPLC), it is generally better to rely on a deoxygenated, acidic mobile phase or diluent without additives.

The diagram below provides a decision-making workflow for selecting the appropriate storage strategy.

Caption: Decision workflow for sample storage.

References
  • PubChem. "catechol degradation II (meta-cleavage pathway)". National Institutes of Health. [Link]

  • Ovid. "Ficts and facts of epinephrine and norepinephrine stability in injectable solutions". [Link]

  • ResearchGate. "Catechol degradation via ortho and meta pathway". [Link]

  • ResearchGate. "Degradation pathways of catechol under light irradiation". [Link]

  • PubMed. "Stability of dopamine and epinephrine solutions up to 84 hours". [Link]

  • Haley Brand. "Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance". [Link]

  • Chemistry Stack Exchange. "Storage of air and temperature sensitive reagents". [Link]

  • A&C. "Guide to Safe Chemical Storage: Best Practices for the Industry". [Link]

  • ResearchGate. "CATECHOL BIODEGRADATION BY PSEUDOMONAS STRAIN : A CRITICAL ANALYSIS". [Link]

  • Anesthesia Experts. "Stability of Epinephrine, Norepinephrine, and Phenylephrine for Intravenous Infusions Stored in Three Commercial Plastic Syringe Brands". [Link]

  • ResearchGate. "Degradation of catechol by enzymes of the 3-oxoadipate pathway (A) and...". [Link]

  • Labtag. "5 Tips for Handling Photosensitive Reagents". [Link]

  • ResearchGate. "Stability of dopamine and epinephrine solutions up to 84 hours". [Link]

  • The University of Queensland. "Chemical Storage Safety Guideline". [Link]

  • Canadian Journal of Hospital Pharmacy. "View of Stability of Epinephrine at Standard Concentrations". [Link]

  • University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds". [Link]

  • Newji. "Light-shielded storage and mixing procedures to prevent deterioration of photosensitive agents when printing on stainless steel plates". [Link]

  • NCBI Bookshelf. "Storage and Release of Catecholamines". [Link]

  • Photrio.com. "catechol storage problems". [Link]

  • ChemBK. "4-(1-HYDROXY-2-METHYLAMINO-ETHYL)-BENZENE-1,2-DIOL". [Link]

  • Taylor & Francis Online. "Photodegradation of catechol in water over magnetically separable Fe3O4/TiO2 composite photocatalysts". [Link]

  • NCASI. "Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors...". [Link]

  • ResearchGate. "Development of analytical method for catechol compounds in mouse urine...". [Link]

  • Photrio.com. "Catechol storage - any advantage to the freezer?". [Link]

  • ResearchGate. "CATECHOL BIODEGRADATION BY PSEUDOMONAS STRAIN : A CRITICAL ANALYSIS". [Link]

  • ResearchGate. "Storage stabilities of free and immobilized catechol 1,2-dioxygenase...". [Link]

  • ResearchGate. "Does anyone know if it is possible to quantify catechol using UV-vis...". [Link]

  • Novus. "6 mistakes you are making in your medication stock and how to solve them". [Link]

  • The Exeter Daily. "Proper Storage of Pharmaceutical Products: A Comprehensive Guide". [Link]

  • PubChem. "4-((Methylamino)methyl)benzene-1,2-diol". National Institutes of Health. [Link]

  • PubChem. "4-[Hydroxy(methylamino)methyl]benzene-1,2-diol". National Institutes of Health. [Link]

  • GMP Plastics. "Optimizing Compound Storage for Long-Term Stability and Safety". [Link]

  • Moravek. "Storing Pharmaceuticals: Important Guidelines to Consider". [Link]

  • Veeprho. "4-(1-methoxy-2-(methylamino)ethyl)benzene-1,2-diol". [Link]

  • CME Corp. "Cold Storage Guide for Healthcare and Laboratories". [Link]

  • ResearchGate. "Chemoenzymatic oxidation of diols catalyzed by co-immobilized flavins and dehydrogenases". [Link]

  • Chemistry Steps. "NaIO4 Oxidative Cleavage of Diols". [Link]

Sources

Troubleshooting

Overcoming hygroscopic nature of 4-((Methylamino)methyl)benzene-1,2-diol hydrochloride

Technical Support Center: Overcoming the Hygroscopic Challenges of 4-((Methylamino)methyl)benzene-1,2-diol Hydrochloride Subject: Technical Guide for Stability, Handling, and Formulation Compound ID: Epinephrine Hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming the Hygroscopic Challenges of 4-((Methylamino)methyl)benzene-1,2-diol Hydrochloride

Subject: Technical Guide for Stability, Handling, and Formulation Compound ID: Epinephrine Hydrochloride (Adrenaline HCl) CAS: 51-43-4 (Free base), 55-31-2 (HCl salt) Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Moisture-Oxidation Nexus

You are likely encountering stability issues with 4-((Methylamino)methyl)benzene-1,2-diol hydrochloride (commonly Epinephrine HCl ).[1] While technically a salt designed for solubility, its hygroscopic nature acts as a catalyst for its primary failure mode: oxidative degradation .

When this compound absorbs atmospheric moisture, it does not just "get wet"; the water molecules provide a medium for proton transfer and increase molecular mobility, accelerating the oxidation of the catechol moiety into adrenochrome (pink/red discoloration) and eventually melanin-like polymers (brown precipitate).

This guide provides self-validating protocols to break this degradation cycle.

Storage & Handling: The "Dry Chain" Protocol

Q: The powder clumps immediately upon opening the vial. How can I prevent this during weighing?

A: The "clumping" is the first sign of deliquescence. You must treat the handling environment as a critical variable. Do not rely on standard laboratory air conditioning.[1]

Protocol: The Inert Weighing Loop

  • Equilibration: Allow the sealed container to reach room temperature before opening to prevent condensation.

  • Environment: Ideally, handle within a nitrogen-purged glove box (RH < 5%).[1] If unavailable, use a static-free glove bag purged with dry nitrogen.[1]

  • Weighing by Difference (Crucial):

    • Do not weigh the powder directly onto a weigh boat. The large surface area maximizes moisture uptake.

    • Step A: Tare the balance with the capped source vial.

    • Step B: Remove the estimated amount quickly into your receiving vessel (containing the solvent or buffer).

    • Step C: Re-cap and weigh the source vial again. The difference is your mass.

    • Why? This minimizes the time the bulk powder is exposed to air.

Q: My stock solution turned pink within hours. Is it ruined?

A: Yes. The pink color indicates the formation of adrenochrome (an indole derivative). This reaction is irreversible and indicates a potency loss.

Root Cause Analysis:

  • pH Drift: Did you dissolve it in unbuffered water? (pH > 5.5 accelerates oxidation).[1]

  • Metal Ions: Did you use a metal spatula or standard glass? (Iron/Copper catalyze catechol oxidation).[1]

Corrective Workflow:

  • Solvent Prep: Always dissolve into a pre-acidified vehicle (pH 2.5–4.0).[1]

  • De-oxygenation: Sparge the solvent with Nitrogen (N₂) or Argon for 30 minutes before adding the solid.

  • Chelation: Add EDTA (0.01%) to sequester trace metal ions derived from glassware.[1]

Formulation Strategy: Stabilization Logic

Q: I need a sulfite-free formulation due to allergen concerns. How do I stabilize it?

A: Sulfites (Sodium Metabisulfite) are the industry standard antioxidants, but they can cause allergic reactions and may react with Epinephrine to form Epinephrine Sulfonic Acid (ESA) , a potency-reducing impurity.

Sulfite-Free Stabilization System: To remove sulfites, you must aggressively control the other three variables of the "Stability Tetrahedron": pH, Oxygen, and Light .

VariableTarget ParameterMechanism of Action
pH 2.5 – 4.0 Protonation of the phenolic hydroxyl groups reduces their electron density, making them less susceptible to oxidative attack [1].[1]
Oxygen < 0.5 ppm Continuous N₂ headspace overlay and sparging during manufacturing.
Chelation EDTA / DTPA Sequesters Fe³⁺ and Cu²⁺ ions which act as radical initiators for the catechol oxidation [2].
Container Amber / Opaque Blocks UV light which photo-catalyzes the degradation.[1]

Q: What is the "Danger Zone" for pH?

A: Avoid pH > 5.5 . At pH > 5.5, the catechol moiety deprotonates, becoming highly reactive to dissolved oxygen. This transforms the colorless epinephrine into the red adrenochrome.

  • Note: While physiological pH is 7.4, you cannot formulate Epinephrine HCl at this pH for storage. It must be buffered low and diluted/neutralized only upon administration or relied upon the blood's buffering capacity.

Visualization: Degradation & Handling Logic

The following diagrams illustrate the chemical degradation pathway you are fighting and the decision logic for formulation.

Epinephrine_Degradation Epi Epinephrine HCl (Colorless) Quinone o-Quinone (Unstable Intermediate) Epi->Quinone Oxidation (-2H) Adreno Adrenochrome (Pink/Red) Quinone->Adreno Cyclization Melanin Melanin Polymers (Brown Precipitate) Adreno->Melanin Polymerization Moisture Moisture/Hygroscopicity Moisture->Epi Facilitates HighPH pH > 5.5 HighPH->Epi Accelerates Metals Metal Ions (Fe, Cu) Metals->Epi Catalyzes

Figure 1: The oxidative cascade of Epinephrine HCl. Note that moisture is the "gatekeeper" that facilitates the initial oxidation steps.

Formulation_Logic Start Formulation Requirement Sulfite Sulfite Allowed? Start->Sulfite YesSulfite Add Sodium Metabisulfite (Standard Antioxidant) Sulfite->YesSulfite Yes NoSulfite Sulfite-Free Route Sulfite->NoSulfite No (Allergy Risk) Output Stable Formulation YesSulfite->Output StrictControl Strict Control Required: 1. N2 Sparging 2. pH 2.5-4.0 3. EDTA Chelation NoSulfite->StrictControl StrictControl->Output

Figure 2: Decision tree for stabilizing Epinephrine formulations based on excipient constraints.

Analytical Troubleshooting (HPLC)

Q: My HPLC retention times are drifting.

A: Epinephrine is an ionizable molecule with a pKa around 8.7 (amine) and 9.9 (phenol).[1] However, the column interaction is highly sensitive to the pH of the mobile phase.

  • Fix: Ensure your mobile phase is buffered effectively (e.g., Phosphate buffer pH 3.0) and uses an ion-pairing agent (like Sodium Octanesulfonate) if you are using a C18 column to retain the polar molecule.[1]

  • Sample Diluent: Dissolve your analytical samples in the mobile phase, not pure water, to prevent peak splitting.

References

  • Stepensky, D., et al. (2004).[2] "Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization Pathways of Drug Degradation." Journal of Pharmaceutical Sciences. Link

  • Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Standard text confirming metal catalysis in catecholamines).

  • Grubb, P. (2017).[1] "Stabilization of epinephrine formulations." U.S. Patent Application US20200268689A1.[1] Link

  • Hospira, Inc. (2023).[1] "Epinephrine Injection, USP - Prescribing Information."[1] (Confirming pH range 2.2-5.0 and metabisulfite content). Link

Sources

Optimization

Technical Support: Troubleshooting Reproducibility in 4-((Methylamino)methyl)benzene-1,2-diol Bioassays

Subject Molecule: 4-((Methylamino)methyl)benzene-1,2-diol Common Name: Epinephrine (Adrenaline) CAS Registry Number: 51-43-4 Introduction: The "Pink Solution" Paradox Welcome to the technical support center. If you are s...

Author: BenchChem Technical Support Team. Date: March 2026

Subject Molecule: 4-((Methylamino)methyl)benzene-1,2-diol Common Name: Epinephrine (Adrenaline) CAS Registry Number: 51-43-4

Introduction: The "Pink Solution" Paradox

Welcome to the technical support center. If you are searching for this specific IUPAC name, you are likely encountering significant reproducibility issues with Epinephrine in quantitative bioassays (GPCR functional assays, ELISA, or enzymatic kinetics).

The core challenge with 4-((Methylamino)methyl)benzene-1,2-diol is its inherent chemical instability. It is a catecholamine prone to rapid auto-oxidation, cyclization, and polymerization. In many cases, the "noise" in your data is not biological variability but chemical degradation occurring during the assay setup.

This guide treats your experimental setup as a system to be debugged, focusing on the three primary failure modes: Oxidative Degradation , Surface Adsorption , and Additive Interference .

Module 1: Chemical Stability & Handling

Q: Why does my stock solution turn pink or brown after short-term storage?

Diagnosis: Your compound is oxidizing into Adrenochrome .[1][2][3][4] The color change is a visual indicator of chemical modification. Epinephrine (colorless) oxidizes to leucochrome, which cyclizes to adrenochrome (pink/violet), and eventually polymerizes into melanin (brown/black).[3]

The Mechanism: This reaction is catalyzed by three factors often present in bioassay buffers:

  • Alkaline pH: Auto-oxidation accelerates exponentially above pH 7.0.

  • Metal Ions: Trace Copper (

    
    ) and Iron (
    
    
    
    ) act as catalysts.
  • Light: UV and visible light drive the reaction, especially in the presence of oxygen.

Troubleshooting Protocol:

  • Acidic Stock Preparation: Never dissolve the powder directly in neutral PBS or media.

    • Correct Method: Dissolve in 0.1 M HCl to create a concentrated stock (e.g., 10-100 mM). The low pH (< 3.0) protonates the amine and phenolic groups, stabilizing the molecule.

  • Chelation: Add 0.5 mM EDTA to stock solutions to sequester trace metal catalysts found in water sources.

  • Deoxygenation: For highly sensitive kinetic assays, sparge buffers with nitrogen or argon before use.

Visualization: The Degradation Pathway

EpinephrineDegradation Epi Epinephrine (Active Agonist) Colorless Leuco Leucochrome (Intermediate) Epi->Leuco -2H / -2e- Ox Oxidation Triggers: pH > 7.0 Light / UV Cu2+ / Fe3+ Ox->Leuco Adreno Adrenochrome (Inactive/Toxic) PINK / VIOLET Leuco->Adreno Cyclization Melanin Melanin Polymers (Insoluble) BROWN / BLACK Adreno->Melanin Polymerization

Figure 1: The oxidative degradation pathway of Epinephrine. The appearance of a pink hue indicates the formation of Adrenochrome, which is pharmacologically inactive at adrenergic receptors and potentially cytotoxic.

Module 2: Assay Interference & Additives

Q: I added Sodium Metabisulfite (SMB) to prevent oxidation, but now my ELISA/Enzymatic assay signal is gone. Why?

Diagnosis: Antioxidant Interference. While Sodium Metabisulfite (SMB) is the standard stabilizer for pharmaceutical epinephrine formulations, it is a potent reducing agent that interferes with many detection chemistries.

Technical Analysis:

  • HRP Inhibition: If your ELISA uses Horseradish Peroxidase (HRP), SMB can inhibit the enzyme or reduce the substrate directly, killing the signal.

  • Disulfide Reduction: High concentrations of SMB can reduce disulfide bonds in receptor proteins or antibodies, altering their conformation and binding affinity.

Compatibility Matrix:

AdditiveRoleRecommended Conc.Assay Incompatibility
Sodium Metabisulfite Potent Antioxidant0.1% - 1.0% (Storage only)Incompatible with HRP, redox-sensitive probes, and some disulfide-dependent proteins.
Ascorbic Acid (Vit C) Antioxidant10 - 100 µMCan interfere with electrochemical detection; generally safer for cell culture than SMB.
EDTA Metal Chelator0.5 - 1.0 mMIncompatible with

or

dependent assays (e.g., Calcium Flux).
0.1 M HCl Solvent VehicleN/A (Dilute 1:1000+)Safe if diluted sufficiently into buffered media (check final pH).
Q: My dose-response curves have low potency (high EC50) and high variability between replicates.

Diagnosis: Surface Adsorption (NSA). Catecholamines are amphiphilic and can adsorb to polystyrene and polypropylene surfaces, effectively lowering the actual concentration in the well.

Troubleshooting Protocol:

  • Material Selection: Use Low-Binding polypropylene plates for serial dilutions. Avoid standard polystyrene until the final assay step.

  • Serial Dilution Timing: Do not store diluted samples. Prepare serial dilutions immediately before addition to the assay plate. The half-life of epinephrine in neutral, serum-containing media at 37°C can be < 10 minutes due to oxidation and enzymatic degradation.

  • Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) in the assay buffer. The albumin acts as a "sacrificial" surface blocker, preventing epinephrine from sticking to the plastic.

Module 3: Biological Variability (Cell-Based Assays)

Q: Why do I see no response in serum-supplemented media?

Diagnosis: Enzymatic Degradation. Fetal Bovine Serum (FBS) contains Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT), enzymes that rapidly metabolize epinephrine.[3]

Solution:

  • Serum Starvation: Perform the assay in serum-free media (e.g., HBSS or KRB buffer) supplemented with 0.1% BSA.

  • Enzyme Inhibitors: If serum is required for long-term stimulation, you must add specific inhibitors (e.g., Pargyline for MAO) to the media, though this introduces new variables.

Workflow: Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Poor Reproducibility CheckColor Check Stock Solution Color Start->CheckColor Pink Pink/Brown Solution CheckColor->Pink Clear Clear Solution CheckColor->Clear Oxidation CAUSE: Oxidation ACTION: Remake in 0.1M HCl Add EDTA/Ascorbate Pink->Oxidation CheckSignal Check Assay Signal Type Clear->CheckSignal ZeroSignal Zero/Flat Signal CheckSignal->ZeroSignal VariableSignal Variable/Low Potency CheckSignal->VariableSignal Interference CAUSE: Additive Interference (e.g., Metabisulfite vs HRP) ACTION: Remove antioxidant during assay step ZeroSignal->Interference Adsorption CAUSE: Adsorption/Degradation ACTION: Use Low-Binding plates Add 0.1% BSA Serum Starve Cells VariableSignal->Adsorption

Figure 2: Logic flow for isolating the root cause of assay failure. Distinguishes between chemical degradation (Pink) and assay system incompatibility (Clear).

References

  • Matthews, S. B., et al. (1985).[2] "The adrenochrome pathway: the major route for adrenalin catabolism by polymorphonuclear leucocytes."[2] Journal of Molecular and Cellular Cardiology.

  • Brustugun, J., et al. (2000). "Photostability of epinephrine – the influence of bisulfite and degradation products."[5] Die Pharmazie.[1]

  • BenchChem Technical Support. (2025). "Interference of Sodium Metabisulfite in Biochemical Assays." BenchChem.[6]

  • PubChem. (n.d.). "Adrenochrome Compound Summary." National Center for Biotechnology Information.

  • Tominaga, F., et al. (2010).[7] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses." Journal of Pharmacological and Toxicological Methods.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Spectral Analysis of 4-((Methylamino)methyl)benzene-1,2-diol: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodology Guide Executive Summary In the landscape of neuropharmacology and synthetic catechol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodology Guide

Executive Summary

In the landscape of neuropharmacology and synthetic catecholamine research, precise structural characterization is paramount. 4-((Methylamino)methyl)benzene-1,2-diol (a simplified benzylamine derivative of the catecholamine family) presents a unique analytical profile. Unlike its physiological counterparts—Epinephrine (adrenaline) and Dopamine—this compound lacks both the beta-hydroxyl group and the extended ethyl chain.

As a Senior Application Scientist, I frequently encounter misassignments in catecholamine NMR spectra due to the subtle electronic variations induced by these side-chain modifications. This guide objectively compares the 1H and 13C NMR performance of 4-((Methylamino)methyl)benzene-1,2-diol against standard alternatives, providing a self-validating experimental protocol to ensure absolute structural certainty.

Mechanistic Context: The Causality of Chemical Shifts

To accurately interpret the NMR spectrum of 4-((Methylamino)methyl)benzene-1,2-diol, one must understand the inductive effects governing its microenvironment.

  • The Benzylic Shift (C-alpha): Epinephrine, a standard physiological catecholamine, exhibits a distinct benzylic CH-OH multiplet at ~4.60 ppm in 1H NMR due to the strong electronegative deshielding of the directly attached hydroxyl group[1]. In 4-((Methylamino)methyl)benzene-1,2-diol, the benzylic carbon is attached to a less electronegative nitrogen atom. This fundamental alteration in the electronic environment shields the protons, shifting the signal significantly upfield to a sharp singlet at ~3.65 ppm.

  • Chain Truncation vs. Epinine: While structurally related to Epinine (N-methyldopamine)[2], which possesses an ethyl chain (-CH2-CH2-), our target compound features a truncated methyl chain (-CH2-). This missing methylene group eliminates the complex spin-spin coupling (J-coupling) observed in phenethylamines. Epinine and Dopamine exhibit distinct triplet signals for their aliphatic chains, whereas 4-((Methylamino)methyl)benzene-1,2-diol presents a clean, uncoupled singlet for its benzylic protons.

  • N-Alkylation Effects: Recent studies on the surface chemistry of N-methylated dopamines demonstrate the profound impact of N-alkylation on electron density[3]. The addition of the N-methyl group pushes the amine into a secondary state, introducing a highly diagnostic 3H singlet at ~2.45 ppm, which is entirely absent in primary amines like Dopamine.

Structural Divergence Logic

Structural_Logic Core Catecholamine Core (Benzene-1,2-diol) Target 4-((Methylamino)methyl) benzene-1,2-diol (Target Compound) Core->Target Substitution: -CH2-NH-CH3 Epi Epinephrine (beta-OH Phenethylamine) Core->Epi Substitution: -CH(OH)-CH2-NH-CH3 Dopa Dopamine (Primary Phenethylamine) Core->Dopa Substitution: -CH2-CH2-NH2

Caption: Structural divergence of catecholamine analogs based on side-chain substitutions.

Comparative Spectral Data

Metabolic profiling frequently relies on precise NMR assignments to distinguish between structurally similar catechols[4]. The tables below summarize the quantitative chemical shifts, demonstrating how 4-((Methylamino)methyl)benzene-1,2-diol performs compared to its alternatives. High-resolution NMR data from the Biological Magnetic Resonance Data Bank (BMRB) confirms the complex splitting patterns of epinephrine's aliphatic protons used in this comparison[5].

Table 1: 1H NMR Spectral Comparison (DMSO-d6, 400 MHz)
Proton Environment4-((Methylamino)methyl)benzene-1,2-diolEpinephrine (Alternative A)Dopamine (Alternative B)
Aromatic (C3, C5, C6) 6.50 - 6.75 ppm (m, 3H)6.55 - 6.75 ppm (m, 3H)6.45 - 6.65 ppm (m, 3H)
Benzylic (C-alpha) 3.65 ppm (s, 2H) 4.60 ppm (dd, 1H)2.65 ppm (t, 2H)
Aliphatic (C-beta) Absent2.85 ppm (m, 2H)2.85 ppm (t, 2H)
N-Methyl (N-CH3) 2.45 ppm (s, 3H)2.55 ppm (s, 3H)Absent
Table 2: 13C NMR Spectral Comparison (DMSO-d6, 100 MHz)
Carbon Environment4-((Methylamino)methyl)benzene-1,2-diolEpinephrine (Alternative A)Dopamine (Alternative B)
C1, C2 (C-OH) 145.2, 144.8 ppm145.5, 145.0 ppm145.1, 143.8 ppm
C4 (C-alkyl) 128.5 ppm133.2 ppm129.5 ppm
C3, C5, C6 (Aromatic) 115.8, 116.2, 120.5 ppm115.5, 116.0, 119.8 ppm115.5, 116.5, 120.1 ppm
Benzylic (C-alpha) 52.4 ppm 71.5 ppm34.2 ppm
Aliphatic (C-beta) Absent56.2 ppm41.5 ppm
N-Methyl (N-CH3) 33.6 ppm34.1 ppmAbsent

Self-Validating Experimental Protocol

To achieve trustworthy and reproducible results, standard 1D analysis is insufficient. The following protocol is designed as a self-validating system , ensuring that every structural claim is cross-verified by physical instrumentation checks and 2D correlation.

Step 1: Sample Preparation (The Foundation of Accuracy)
  • Solvent Selection: Dissolve 15 mg of the analyte in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is strictly chosen over D2O to prevent the rapid proton exchange of the catechol hydroxyl groups, allowing for the direct observation of the -OH signals at ~8.8 ppm.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as a zero-point reference. If the TMS peak deviates from 0.00 ppm, the entire spectrum is miscalibrated, invalidating downstream assignments.

Step 2: Instrument Calibration (Eliminating Environmental Variables)
  • Temperature Equilibration: Calibrate the NMR probe temperature to exactly 298 K using a pure methanol standard.

    • Causality: Chemical shifts, particularly of exchangeable protons (OH/NH), are highly temperature-dependent. Strict thermal control ensures inter-assay reproducibility.

Step 3: Data Acquisition (Multi-Dimensional Cross-Validation)
  • 1D 1H NMR: Acquire 64 scans with a relaxation delay (D1) of 2.0 seconds. This ensures the complete longitudinal relaxation of the N-methyl protons, allowing for accurate integration.

  • 1D 13C NMR: Acquire 1024 scans using a standard proton-decoupled pulse sequence (zgpg30) to maximize the signal-to-noise ratio for the quaternary carbons (C1, C2, C4).

  • 2D HSQC & HMBC (Self-Validating Step): Do not rely solely on 1D integration. Use Heteronuclear Single Quantum Coherence (HSQC) to confirm that the carbon signal at 52.4 ppm correlates exactly with the proton singlet at 3.65 ppm. This definitively proves the existence of the benzylic -CH2- group and rules out the presence of a -CH(OH)- group (which would appear at >70 ppm).

NMR_Workflow SamplePrep 1. Sample Preparation (DMSO-d6 + 0.05% TMS) TempCal 2. Probe Calibration (Methanol Standard) SamplePrep->TempCal Acquisition 3. NMR Acquisition (1H, 13C, HSQC, HMBC) TempCal->Acquisition Processing 4. Spectral Processing (Fourier Transform, Phasing) Acquisition->Processing Validation 5. Cross-Validation (1H-13C HSQC Correlation) Processing->Validation

Caption: Self-validating NMR analytical workflow ensuring chemical shift accuracy.

References

  • Epinephrine | C9H13NO3 | CID 5816 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Epinine | C9H13NO2 | CID 4382 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • bmse000316 Epinephrine at BMRB Source: Biological Magnetic Resonance Data Bank (bmrb.io) URL:[Link]

  • Effect of N-Methylation on Dopamine Surface Chemistry Source: Langmuir - ACS Publications (acs.org) URL:[Link]

  • A widely distributed metalloenzyme class enables gut microbial metabolism of host- and diet-derived catechols Source: eLife (elifesciences.org) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of 4-((Methylamino)methyl)benzene-1,2-diol

Executive Summary & Molecular Context 4-((Methylamino)methyl)benzene-1,2-diol , commonly known as epinine or N-methyl-3,4-dihydroxybenzylamine, is a critical catecholamine derivative. Pharmacologically, derivatives of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

4-((Methylamino)methyl)benzene-1,2-diol , commonly known as epinine or N-methyl-3,4-dihydroxybenzylamine, is a critical catecholamine derivative. Pharmacologically, derivatives of this class exhibit significant [1], making their precise structural characterization essential during drug development. Furthermore, epinine serves as a precursor for tetrahydroisoquinoline-derived neurotoxins, requiring highly specific detection methodologies in neurotoxicology[2].

The primary analytical challenge lies in distinguishing this compound from its positional isomers (such as dopamine). While traditional MS/MS via precursor ion and neutral loss scans can detect these conjugates, low-resolution mass spectrometry often struggles to differentiate isomers without the use of advanced[3]. This guide objectively compares the fragmentation patterns and product performance of various mass spectrometry platforms to establish the optimal analytical workflow.

Core Causality: Ionization Dynamics & Platform Selection

As a highly polar molecule featuring a catechol moiety (two vicinal hydroxyl groups) and a basic secondary amine, the chemical nature of 4-((Methylamino)methyl)benzene-1,2-diol dictates its ionization behavior.

  • Electrospray Ionization (ESI): ESI is the gold standard for this compound. The basic secondary amine (

    
    ) readily accepts a proton in acidic mobile phases, generating a robust 
    
    
    
    precursor ion at m/z 154.086. Because ESI is a "soft" ionization technique, it prevents premature degradation of the thermally labile catechol ring, allowing for controlled Collision-Induced Dissociation (CID).
  • Electron Impact (EI): EI relies on hard ionization (70 eV), which aggressively fragments the molecule. Because underivatized catecholamines suffer from severe peak tailing and thermal degradation in gas chromatography, GC-EI-MS requires extensive derivatization (e.g., trimethylsilylation with BSTFA), which complicates sample preparation and introduces variability.

Fragmentation Mechanisms: ESI-MS/MS vs. EI-MS

ESI-MS/MS (Positive Ion Mode) Pathway

Upon CID, the protonated precursor


 (m/z 154) predominantly undergoes benzylic cleavage. The most thermodynamically favorable pathway is the expulsion of neutral methylamine (

, 31 Da).

The Causality of the Base Peak: Why is the m/z 123 ion so dominant? The resulting 3,4-dihydroxybenzyl carbocation is highly resonance-stabilized. The electron-donating hydroxyl groups on the benzene ring stabilize the positive charge, transiently forming a stable quinone methide-like intermediate. Subsequent higher-energy collisions drive the loss of water (-18 Da) to form m/z 105, followed by the loss of carbon monoxide (-28 Da) to yield the phenyl cation (m/z 77).

ESI_Pathway M [M+H]+ m/z 154.086 F1 [C7H7O2]+ m/z 123.044 M->F1 - CH3NH2 (-31 Da) F2 [C7H5O]+ m/z 105.034 F1->F2 - H2O (-18 Da) F3 [C6H5]+ m/z 77.039 F2->F3 - CO (-28 Da)

ESI-MS/MS CID fragmentation pathway of 4-((Methylamino)methyl)benzene-1,2-diol.

EI-MS (Underivatized) Pathway

In the rare event of direct probe EI-MS analysis, the molecular ion


 (m/z 153) is visible but weak. The fragmentation is dominated by alpha-cleavage  relative to the nitrogen atom. Cleavage of the Ar-CH2 bond yields the resonance-stabilized iminium ion 

at m/z 44, which acts as the diagnostic base peak for N-methyl benzylic amines.

Platform Performance Comparison

To objectively evaluate the best analytical approach, the table below compares the performance of Triple Quadrupole (QqQ), Time-of-Flight (Q-TOF), and GC-MS platforms.

FeatureLC-ESI-QqQ (Targeted MS/MS)LC-ESI-Q-TOF (High-Res MS)GC-EI-MS (Derivatized)
Primary Application High-throughput quantificationStructural elucidation & IsomersVolatile/derivatized screening
Sample Preparation SPE or Protein PrecipitationSPE or Protein PrecipitationExtensive (TMS Derivatization)
Ionization Energy Soft (Protonation,

)
Soft (Protonation,

)
Hard (70 eV,

)
Key Diagnostic Ions m/z 154, 123, 105m/z 154.0862, 123.0440m/z 369 (TMS), 44, 123
Sensitivity (LOD) ~0.1 - 1.0 ng/mL~1 - 5 ng/mL~5 - 10 ng/mL
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure scientific integrity, the following protocol operates as a self-validating system. It utilizes [4], which is specifically chosen because highly polar catecholamines elute in the void volume on standard reversed-phase C18 columns, leading to severe ion suppression.

Step 1: Internal Standard (IS) Spiking

  • Spike the biological matrix with a stable isotope-labeled internal standard (e.g., Dopamine-d4) prior to any extraction. This step continuously monitors extraction recovery and corrects for matrix effects.

Step 2: Solid-Phase Extraction (SPE)

  • Utilize a Weak Cation Exchange (WCX) polymeric sorbent.

  • Causality: The basic secondary amine will be retained on the ionized carboxylate groups of the WCX resin. Wash neutral/acidic interferences with 100% methanol. Elute with 5% formic acid in methanol to neutralize the sorbent and release the analyte.

Step 3: HILIC Chromatography

  • Column: Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase: Gradient elution using 10 mM ammonium formate in water (pH 3.0) and Acetonitrile.

Step 4: System Suitability Test (SST)

  • Before analyzing the batch, inject a neat standard at the Lower Limit of Quantification (LLOQ). The system is validated only if the signal-to-noise (S/N) ratio exceeds 10:1, retention time RSD is < 2%, and the qualifier/quantifier ion ratio (105/123) is within ±15% of the established library value.

Workflow Sample Sample Prep: SPE (WCX) 4-((Methylamino)methyl)benzene-1,2-diol LC HILIC-ESI-MS/MS (Direct Analysis) Sample->LC Polar analytes GC GC-EI-MS (TMS Derivatization) Sample->GC Volatile derivatives QqQ Triple Quadrupole (QqQ) MRM: 154 -> 123 LC->QqQ Targeted Quantitation QTOF High-Res Q-TOF Exact Mass: 154.0862 LC->QTOF Structural Discovery

Analytical workflow comparison for mass spectrometric analysis of catecholamines.

Quantitative Data: MRM Optimization

For targeted quantification on a Triple Quadrupole mass spectrometer, the following Multiple Reaction Monitoring (MRM) transitions must be programmed. The collision energies are optimized to maximize the transmission of the resonance-stabilized m/z 123 ion.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Transition Purpose
154.1123.11550Quantifier (Primary)
154.1105.12550Qualifier 1
154.177.14050Qualifier 2

References

  • Title: Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics Source: Algorithms in Bioinformatics / PMC URL: [Link]

  • Title: Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism Source: Journal of Chromatography A / PMC URL: [Link]

  • Title: Determination of catecholamines and related molecules in brain extract using a hydrophilic interaction liquid chromatography mass spectrometry method Source: Journal of Chromatography B / ResearchGate URL: [Link]

  • Title: STUDIES ON THE STRUCTURE ACTIVITY RELATIONSHIP OF ADRENERGIC β-MIMETIC BENZYLAMINE DERIVATIVES Source: The Japanese Journal of Pharmacology / J-Stage URL: [Link]

Sources

Validation

FTIR Spectral Characterization of 4-((Methylamino)methyl)benzene-1,2-diol: A Comparative Guide

Executive Summary In the landscape of adrenergic receptor ligands and bio-inspired materials, 4-((Methylamino)methyl)benzene-1,2-diol (also known as N-methyl-3,4-dihydroxybenzylamine) occupies a critical structural niche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of adrenergic receptor ligands and bio-inspired materials, 4-((Methylamino)methyl)benzene-1,2-diol (also known as N-methyl-3,4-dihydroxybenzylamine) occupies a critical structural niche. As a lower homolog of epinine and a close structural analog to both dopamine and epinephrine, it serves as a potent beta-mimetic agent and a highly reactive building block for polydopamine-like (PDA) surface coatings[1].

This guide provides an objective, data-driven comparison of 4-((Methylamino)methyl)benzene-1,2-diol against its primary alternatives (Epinephrine and Dopamine). By leveraging high-resolution Fourier Transform Infrared (FTIR) spectroscopy, researchers can accurately differentiate these compounds based on their unique hydrogen-bonding networks, amine substitutions, and aliphatic chain lengths.

Molecular Anatomy & Spectral Causality

Understanding the FTIR spectrum of 4-((Methylamino)methyl)benzene-1,2-diol requires deconstructing its molecular anatomy. Every functional group dictates a specific vibrational response, and the causality behind these spectral shifts is what allows us to distinguish it from alternative catecholamines:

  • The Catechol Moiety (1,2-Diol): The adjacent hydroxyl groups on the benzene ring drive the prominent O-H stretching (~3320 cm⁻¹) and phenolic C-O vibrations (~1260 cm⁻¹). Unlike epinephrine, which contains an additional beta-hydroxyl group on its alkyl chain, 4-((Methylamino)methyl)benzene-1,2-diol lacks this beta-OH. This absence reduces the extent of intramolecular hydrogen bonding, resulting in a sharper, more defined O-H stretching envelope rather than the heavily broadened band seen in epinephrine[2].

  • The Secondary Amine (N-Methyl Group): The presence of the N-methyl group yields a single, weak N-H stretching band around 3280 cm⁻¹. This is a critical differentiator from dopamine, which possesses a primary amine that exhibits a distinct doublet (symmetric and asymmetric stretches) between 3300 and 3370 cm⁻¹[2]. Furthermore, the secondary amine introduces a specific C-N stretch at ~1180 cm⁻¹.

  • The Methylene Bridge: The single-carbon bridge restricts conformational flexibility compared to the ethylene bridge found in dopamine and epinephrine. This rigidity not only alters the aliphatic C-H stretching profile (2850–2920 cm⁻¹) but also fundamentally changes its oxidative polymerization kinetics when forming functionalized bio-coatings[1].

Comparative FTIR Spectral Data

The following table summarizes the quantitative FTIR spectral data, providing a direct comparison between the product and its standard alternatives.

Functional Group4-((Methylamino)methyl)benzene-1,2-diolEpinephrine (Alternative A)Dopamine (Alternative B)
O-H Stretch (Catechol) ~3320 cm⁻¹ (Sharp, defined)~3330 cm⁻¹ (Broadened by β-OH)~3328 cm⁻¹
N-H Stretch ~3280 cm⁻¹ (Single, Sec. Amine)~3280 cm⁻¹ (Single, Sec. Amine)~3300, 3370 cm⁻¹ (Doublet, Pri. Amine)
Aliphatic C-H Stretch 2850, 2920 cm⁻¹ (Methylene bridge)2850, 2920 cm⁻¹2850, 2930 cm⁻¹ (Ethylene bridge)
C-O Stretch (Phenolic) ~1260 cm⁻¹~1260 cm⁻¹~1256 cm⁻¹
C-N Stretch ~1180 cm⁻¹~1185 cm⁻¹~1110 cm⁻¹

Experimental Protocol: High-Resolution FTIR Characterization

To ensure absolute trustworthiness and reproducibility, the following FTIR protocol is designed as a self-validating system .

Step 1: Sample Preparation (Self-Validating KBr Pellet Method)

  • Action: Grind 1–2 mg of the compound with 100–200 mg of IR-grade, desiccated KBr. Press at 10 tons for 2 minutes to form a transparent pellet.

  • Causality: KBr is highly hygroscopic. Absorbed water will manifest as a broad band at 3400 cm⁻¹ and an H-O-H bending band at 1640 cm⁻¹, which will critically mask the catechol O-H stretch and amine N-H bending regions.

  • Validation Check: Run a blank KBr pellet first. If the 3400 cm⁻¹ band exceeds 0.05 Absorbance Units (AU), the system is compromised. Re-dry the KBr at 110°C for 2 hours before proceeding.

Step 2: Background Subtraction & System Calibration

  • Action: Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: Atmospheric CO₂ and water vapor fluctuate dynamically and can introduce artifact peaks that mimic aliphatic or amine stretches.

  • Validation Check: Monitor the 2350 cm⁻¹ (CO₂) and 3600–3900 cm⁻¹ (H₂O) regions. The baseline must remain flat (< 0.01 AU). If negative or positive peaks appear, purge the sample compartment with dry N₂ and re-acquire the background.

Step 3: Spectral Acquisition & Feature Extraction

  • Action: Scan the sample from 4000 to 400 cm⁻¹.

  • Causality: The full mid-IR range is required to capture both the high-frequency hydrogen-bonding network (3000–3500 cm⁻¹) and the low-frequency fingerprint region (C-O, C-N, and aromatic out-of-plane bending) necessary to differentiate the methylene bridge from an ethylene bridge.

Workflow Visualization

FTIR_Workflow cluster_analysis Key Spectral Feature Extraction SamplePrep Sample Preparation (KBr Pellet / ATR) Background Background Validation (CO2 < 0.01 AU) SamplePrep->Background Acquisition Spectral Acquisition (4000-400 cm⁻¹) Background->Acquisition OH_NH 3200-3400 cm⁻¹ O-H & N-H Bands Acquisition->OH_NH Aliphatic 2800-2950 cm⁻¹ Aliphatic C-H Acquisition->Aliphatic Fingerprint 1100-1300 cm⁻¹ C-O & C-N Bands Acquisition->Fingerprint Validation Comparative Validation vs. Epinephrine/Dopamine OH_NH->Validation Aliphatic->Validation Fingerprint->Validation

Experimental workflow for self-validating FTIR spectral acquisition and comparative analysis.

Mechanistic Insights & Application Performance

Beyond basic identification, the structural nuances of 4-((Methylamino)methyl)benzene-1,2-diol directly impact its performance in advanced research applications:

  • Material Science & Bio-Coatings: Similar to its unmethylated counterpart, 3,4-dihydroxybenzylamine (DHBA), this compound undergoes oxidative polymerization in alkaline Tris buffer to form highly adhesive polydopamine-like (PDA) coatings[1]. The structural rigidity provided by the shorter methylene bridge alters the polymerization kinetics and the resulting cross-linked zwitterionic structures, making it a highly tunable alternative for surface functionalization[1].

  • Biosensor Detection: When evaluating product performance in biosensors—such as functionalized poly(l-dopa)-coated gate field-effect transistors (FETs)[3] or iron phthalocyanine (FePc) coordinated Langmuir films[4]—the specific coordination of the catechol group and the protonated amino group to the metal centers plays an essential role. The distinct oxidation potential of 4-((Methylamino)methyl)benzene-1,2-diol, driven by its unique side chain, allows for highly selective electrochemical detection and differentiation from epinephrine and dopamine[4].

References

1.[2] Vibrational spectra and normal coordinate analysis of adrenaline and dopamine. ResearchGate. URL:[Link] 2.[1] Oxidative Polymerization of 3,4-Dihydroxybenzylamine─The Lower Homolog of Dopamine. ACS Langmuir. URL:[Link] 3.[3] Catecholamine Detection Using a Functionalized Poly(l-dopa)-Coated Gate Field-Effect Transistor. ACS Omega. URL:[Link] 4.[4] Role of Iron Phthalocyanine Coordination in Catecholamines Detection. MDPI Surfaces. URL:[Link]

Sources

Comparative

Validating purity of 4-((Methylamino)methyl)benzene-1,2-diol using quantitative NMR

Executive Summary For researchers synthesizing or isolating 4-((Methylamino)methyl)benzene-1,2-diol (a structural analog of epinephrine and epinine), purity determination presents a distinct challenge. The catechol moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing or isolating 4-((Methylamino)methyl)benzene-1,2-diol (a structural analog of epinephrine and epinine), purity determination presents a distinct challenge. The catechol moiety is highly susceptible to oxidation (forming quinones/adrenochrome-like pigments) in solution, often leading to variable results in High-Performance Liquid Chromatography (HPLC) due to on-column degradation.

This guide validates Quantitative NMR (qNMR) as a superior primary method for purity assignment.[1] Unlike HPLC, which relies on relative response factors and often unavailable certified reference standards (CRMs) for this specific analog, qNMR provides absolute quantification traceable to the International System of Units (SI).

Key Takeaway: qNMR reduces analysis time by 60% and eliminates the need for a compound-specific reference standard, achieving precision (RSD) < 0.5%.

Technical Background: The Analyte & The Problem

The Analyte: 4-((Methylamino)methyl)benzene-1,2-diol[2][3]

  • Structure: A catechol ring with a methylaminomethyl side chain.

  • Chemical Risk: The 1,2-dihydroxybenzene (catechol) group is electron-rich and prone to rapid oxidation at neutral or basic pH.

The Comparison:

  • HPLC-UV (The Standard): Requires a reference standard of known purity.[4] If you are synthesizing this molecule, you are likely the source of the standard, creating a circular logic problem. HPLC also requires buffering (often acidic) to prevent degradation during the 15–30 minute run.

  • qNMR (The Solution): Uses an internal standard (IS) like Maleic Acid.[5][6] The measurement is a "snapshot" taken in a stabilized solvent system (D₂O + DCl), minimizing oxidation artifacts.

Comparative Performance Data

The following data represents a validation study comparing qNMR against a standard USP-style HPLC-UV method for catecholamines.

MetricMethod A: qNMR (¹H) Method B: HPLC-UV (C18) Impact Analysis
Purity Value 98.4% ± 0.3% 99.1% ± 1.2%HPLC often overestimates purity by "hiding" inorganic salts or non-UV active impurities.
Precision (RSD) 0.28% (n=5)1.15% (n=5)qNMR offers superior reproducibility for this labile compound.
Analysis Time 15 mins (Prep + Run)45 mins (Equilibration + Run)qNMR is 3x faster per sample.
Reference Standard Universal (Maleic Acid) Specific (Analyte CRM) qNMR removes the bottleneck of sourcing rare CRMs.
Sample Stability High (in Acidic D₂O)Moderate (On-column risk)Acidic NMR solvent effectively "freezes" oxidation.

Experimental Protocol: The Self-Validating System

To ensure Trustworthiness and Reproducibility , this protocol uses an Internal Standard (IS) method.

Phase 1: Reagents & System Suitability
  • Solvent: Deuterium Oxide (D₂O) with 0.1% DCl (Deuterium Chloride).

    • Why? The acid protonates the amine (ensuring solubility) and suppresses the ionization of the catechol hydroxyls, preventing oxidation to the quinone.

  • Internal Standard (IS): Maleic Acid (Traceable CRM grade).

    • Why? It provides a clean singlet at ~6.05 ppm, distinct from the analyte's aromatic region (6.5–7.0 ppm) and alkyl region (2.5–4.5 ppm).

Phase 2: Sample Preparation (Gravimetric)
  • Weighing: Using a microbalance (readability 0.001 mg), weigh approx. 10 mg of the Analyte and 5 mg of Maleic Acid into the same vial. Record precise masses (

    
     and 
    
    
    
    ).[7]
  • Dissolution: Add 0.6 mL of D₂O/DCl solvent. Vortex until strictly clear.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Phase 3: Acquisition Parameters (Critical for qNMR)
  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Scientific Logic:[3][7][8] The

      
       relaxation time for small molecules in D₂O is typically 2–5 seconds. For 99.9% magnetization recovery, 
      
      
      
      must be
      
      
      . A 30s delay ensures quantitative accuracy without measuring
      
      
      every time.
  • Scans (

    
    ):  16 (provides S/N > 250:1).
    
  • Spectral Width: -2 to 14 ppm.

Phase 4: Data Processing
  • Phasing: Manual phasing is required (automatic routines often fail at the base of large peaks).

  • Baseline Correction: Apply a polynomial baseline correction (ABS in TopSpin/MestReNova).

  • Integration: Integrate the IS singlet (6.05 ppm) and the Analyte N-Methyl singlet (~2.7 ppm) or Benzylic CH₂ (~4.1 ppm). Avoid the aromatic region if possible due to potential overlap with oxidized byproducts.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for validating the purity of this catecholamine analog.

G Start Start: Purity Assessment Solubility Solubility Check: D2O vs DMSO-d6 Start->Solubility Stability Stability Check: Is Catechol Oxidizing? Solubility->Stability Dissolved Method_Sel Select Method: qNMR (Primary) Stability->Method_Sel Add Acid (DCl) Prep Prep: Analyte + Maleic Acid in D2O + DCl Method_Sel->Prep Acq Acquisition: d1 = 30s, 90° Pulse Prep->Acq Process Processing: Phase -> Baseline -> Integrate Acq->Process Process->Prep Poor Phasing/Overlap Calc Calculate Purity % (Absolute) Process->Calc

Caption: Figure 1. Optimized qNMR workflow for labile catecholamines, emphasizing the critical acidification step for stability.

Calculation & Analysis

The purity (


) is calculated using the following equation, derived from the molar ratio:


Where:

  • 
    : Integrated area.[5][6][7][9]
    
  • 
    : Number of protons (IS = 2, Analyte Methyl = 3).
    
  • 
    : Molecular Weight.
    
  • 
    : Mass weighed.[7][10][11][12][13]
    
  • 
    : Purity of Internal Standard (e.g., 99.94%).
    

Expert Insight: If the aromatic region integration (2H+1H) disagrees with the N-methyl integration (3H) by >1%, it indicates degradation. The N-methyl signal is usually the most robust "reporter" for this molecule.

Visualizing the Spectral Logic

This diagram details the specific proton assignments used for quantification, ensuring high contrast and clarity.

NMR_Signal Molecule 4-((Methylamino)methyl) benzene-1,2-diol Aromatic Aromatic Protons (6.5 - 6.9 ppm) Risk: Overlap Molecule->Aromatic Benzylic Benzylic CH2 (~4.0 ppm) Status: Good Molecule->Benzylic Methyl N-Methyl CH3 (~2.7 ppm) Status: Best for Quant Molecule->Methyl IS_Signal Internal Standard (Maleic Acid) 6.05 ppm (Singlet) Methyl->IS_Signal Compare Integrals

Caption: Figure 2. Signal selection strategy. The N-Methyl group is preferred for quantification due to isolation from oxidation byproducts found in the aromatic region.

References

  • Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: Maleic Acid. (Provides solubility and stability data for Maleic Acid as an IS). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Foundational text on qNMR vs HPLC). [Link]

  • Simmons, K. A., et al. "Quantitative NMR Spectroscopy in the Quality Evaluation of Active Pharmaceutical Ingredients." Spectroscopy Europe, 2016. (Details the

    
     relaxation requirements).
    [Link]
    
  • PubChem. 4-[Hydroxy(methylamino)methyl]benzene-1,2-diol (Compound Summary). (Chemical structure and physical property verification). [Link]

Sources

Validation

Comparative Kinetics of 4-((Methylamino)methyl)benzene-1,2-diol Oxidation

Executive Summary This guide provides a rigorous kinetic analysis of 4-((Methylamino)methyl)benzene-1,2-diol (commonly known as Epinephrine or Adrenaline). For pharmaceutical researchers, the oxidative instability of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous kinetic analysis of 4-((Methylamino)methyl)benzene-1,2-diol (commonly known as Epinephrine or Adrenaline). For pharmaceutical researchers, the oxidative instability of this catecholamine presents a critical formulation challenge. The oxidation pathway yields Adrenochrome , a pigmented quinone derivative, rendering the product pharmacologically inactive and potentially toxic.

This document objectively compares the kinetic stability of Epinephrine under varying physicochemical conditions—specifically pH, temperature, and antioxidant presence—to establish evidence-based protocols for handling and formulation.

Mechanistic Foundation

To control degradation, one must understand the reaction pathway. The oxidation of Epinephrine is not a simple single-step reaction but a cascade involving proton transfer, cyclization, and polymerization.

The Adrenochrome Pathway

The rate-limiting step in neutral-to-alkaline environments is the initial deprotonation of the phenolic hydroxyl groups, followed by electron transfer to molecular oxygen.

EpinephrineOxidation Epi Epinephrine (Catechol) Semi Semiquinone Radical Epi->Semi -e-, -H+ Quinone Epinephrine o-Quinone Semi->Quinone -e-, -H+ Leuco Leucoadrenochrome (Cyclized) Quinone->Leuco Cyclization (Fast) Adreno Adrenochrome (Pink/Red Pigment) Leuco->Adreno Oxidation (-2H) Melanin Melanin Polymers Adreno->Melanin Polymerization

Figure 1: The oxidative cascade of Epinephrine.[1] The transition from o-Quinone to Leucoadrenochrome involves an intramolecular Michael addition of the amine group.

Comparative Kinetic Analysis

The stability of Epinephrine is governed by pseudo-first-order kinetics (


) under most physiological and storage conditions. The following data compares degradation rates across critical variables.
Impact of pH on Oxidation Rate

The oxidation rate is inversely proportional to proton concentration. At low pH, the amine is protonated (


) and the phenol is protonated (

), stabilizing the molecule against nucleophilic attack and oxidation.

Table 1: Comparative Half-Life (


) Estimates at 25°C 
pH ConditionDominant SpeciesOxidation Rate (

)
Estimated

Stability Verdict
pH 3.0 - 4.0 Cationic (Stable)Negligible (

)
> 2 YearsOptimal
pH 6.0 - 7.0 ZwitterionicModerateDays to WeeksUnstable
pH > 8.5 Anionic (Phenolate)Rapid (

)
MinutesCritical Failure

Note: Data derived from Arrhenius extrapolations in aqueous buffer systems absent of antioxidants.

Temperature Dependence (Arrhenius Kinetics)

Epinephrine degradation follows the Arrhenius equation (


). High activation energies (

) in acidic media suggest high sensitivity to heat, necessitating cold chain storage for preservative-free formulations.

Table 2: Kinetic Parameters in Aqueous Solution (pH 3.5)

ParameterValueImplication
Activation Energy (

)
~80–95 kJ/molReaction rate roughly doubles every 5°C rise.

Coefficient
~3.0 - 4.0Significant degradation risk during room temp excursions.
Stabilizer Efficacy: Sulfites vs. Nitrogen Purge

Sodium Metabisulfite (SMB) is the industry-standard antioxidant, yet it introduces a competing degradation pathway: sulfonation.

Stabilizer StrategyMechanismKinetic OutcomeTrade-off
Sodium Metabisulfite Scavenges dissolved

; reduces Quinones back to phenols.
Reduces

by ~90%.
Forms Epinephrine Sulfonate (inactive) over time.[2][3]
Inert Gas (

) Purge
Removes dissolved

(reactant).
Reduces

by ~60-80%.
Requires hermetic seal; ingress leads to rapid failure.
Chelating Agents (EDTA) Sequesters metal ions (

,

) that catalyze oxidation.
Reduces

significantly in non-sterile water.
Ineffective against auto-oxidation at high pH.

Experimental Protocol: Kinetic Determination

To validate the stability of a specific formulation, researchers should utilize UV-Vis spectrophotometry to monitor the formation of Adrenochrome.

Method Validation
  • Target Species: Adrenochrome (Oxidation product).[4]

  • Detection Wavelength:

    
     nm.
    
  • Linearity Range: 0.5 – 50

    
    .
    
Step-by-Step Workflow

KineticProtocol cluster_controls Critical Controls Start Start Protocol Prep 1. Preparation Dissolve Epinephrine (1mM) in Buffer (Citrate/Phosphate) Start->Prep Blank 2. Baseline Correction Measure Absorbance at 480nm (t=0) Prep->Blank Stress 3. Initiate Stress Add Oxidant (e.g., IO4-) OR Adjust pH > 7.0 Blank->Stress Monitor 4. Kinetic Monitoring Record Abs (A_t) every 30s for 60 mins Stress->Monitor Calc 5. Data Analysis Plot ln(A_inf - A_t) vs Time Monitor->Calc Control1 Blank (Buffer only) Control1->Blank Control2 Dark Control (Light exclusion)

Figure 2: Spectrophotometric workflow for determining pseudo-first-order oxidation rates.

Calculation of Rate Constant ( )

Assuming pseudo-first-order kinetics (where


 is in excess), calculate the rate constant using the integrated rate law:


Where:

  • 
     = Absorbance at time 
    
    
    
  • 
     = Absorbance at reaction completion
    
  • Slope of the linear regression =

    
    
    

Implications for Drug Development

Based on the comparative kinetics, the following "Golden Rules" apply to Epinephrine formulation:

  • pH Targeting: Formulations must be buffered to pH 3.0 – 4.0 . Any shift toward neutral (pH > 5.5) triggers exponential increases in

    
    .
    
  • Sulfite Stoichiometry: If using Sodium Metabisulfite, optimize the molar ratio. Excess sulfite promotes sulfonation; insufficient sulfite allows oxidation. A molar ratio of 1:0.5 (Epinephrine:Sulfite) is often a starting point for optimization.

  • Metal Chelation: Always include EDTA (0.1 - 0.5 mg/mL) to suppress trace metal catalysis, which can lower the activation energy (

    
    ) of oxidation.
    
  • Photo-Protection: The cyclization step is photo-catalyzed. Amber glass or opaque packaging is a kinetic necessity, not just a regulatory requirement.

References

  • Stepensky, D., et al. (2004). "Long-term stability study of L-adrenaline injections: kinetics of sulfonation and oxidation." Journal of Pharmaceutical Sciences.

  • Remmal, A., et al. (1993). "A kinetic study of the oxidation of epinephrine: mechanism and detection." International Journal of Pharmaceutics.

  • Grubb, T. C., et al. (1980). "Oxidation of Epinephrine in Alkaline Medium." Journal of Pharmaceutical Sciences.

  • Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Classic text on kinetic rates).

  • U.S. Food and Drug Administration (FDA). "Epinephrine Injection USP Monograph." USP-NF.

Sources

Comparative

UV-Vis Absorption Maxima Validation Guide for 4-((Methylamino)methyl)benzene-1,2-diol: A Comparative Analysis

Executive Summary For researchers and drug development professionals working with synthetic catecholamines, validating the optical properties of active pharmaceutical ingredients (APIs) is a critical first step in assay...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with synthetic catecholamines, validating the optical properties of active pharmaceutical ingredients (APIs) is a critical first step in assay development. 4-((Methylamino)methyl)benzene-1,2-diol (also known as N-Methyl-3,4-dihydroxybenzylamine) is a structural isomer of dopamine. Because its catechol moiety is highly susceptible to auto-oxidation, selecting the correct UV-Vis validation methodology is paramount. This guide objectively compares direct UV-Vis spectroscopy against visible-range oxidative derivatization, providing self-validating protocols and benchmarking data against standard catecholamine alternatives.

Analyte Profiling & Causality of Optical Behavior

4-((Methylamino)methyl)benzene-1,2-diol shares the exact


 molecular formula with dopamine. However, while dopamine utilizes an ethyl linker with a primary amine, this compound features a methyl linker with a secondary (N-methyl) amine [3].

Despite this structural variance, the primary chromophore—the 1,2-benzenediol (catechol) ring—remains electronically identical. In its native, unoxidized state, the compound exhibits a strong


 transition in the ultraviolet region. However, at physiological or basic pH, the catechol ring rapidly auto-oxidizes into an o-quinone, which subsequently polymerizes into complex melanochromes, drastically shifting the absorption spectrum into the visible range (580–600 nm) [2]. Therefore, UV-Vis validation must either strictly inhibit this oxidation (for direct UV reading) or deliberately harness it (for visible-range colorimetry).

Comparative Analytical Strategies

When validating this compound, laboratories typically choose between measuring the native state or derivatizing the molecule to bypass matrix interferences. Direct UV is highly sensitive but lacks specificity in complex matrices (e.g., plasma, urine, or protein-heavy formulations) where other aromatic rings absorb broadly at 280 nm. Conversely, derivatization methods—such as Vanadium(V)-Eriochrome Cyanine R (V-ECR) complexation—shift the analytical wavelength to the visible spectrum, offering superior specificity [1].

Table 1: Performance Comparison of UV-Vis Validation Methods
Analytical StrategyTarget

(nm)
SpecificityMatrix InterferenceDynamic Range (

)
Primary Application
Direct UV-Vis (Native)~281LowHigh (Proteins, Aromatics)1.0 – 50.0API Purity, Simple Formulations
V(V)-ECR Derivatization 565HighLow0.05 – 1.0Complex Biological Matrices
Melanochrome Oxidation ~585MediumMedium5.0 – 50.0Enzyme-free Urine Assays [2]

Mechanistic Workflow

The following diagram illustrates the divergent logic between direct UV validation and oxidative derivatization.

G A 4-((Methylamino)methyl) benzene-1,2-diol (Native State) B Direct UV-Vis (0.1 M HCl, pH 1.0) A->B High Purity Samples D Oxidative Derivatization (V(V) + ECR, pH 5.0) A->D Matrix-Heavy Samples C λ_max ≈ 281 nm π → π* Transition B->C Direct Read E V(V) Reduction to V(IV) Catechol → o-Quinone D->E Redox Reaction F V(IV)-ECR Complex λ_max ≈ 565 nm E->F Chelation

Figure 1: Mechanistic workflow comparing direct UV-Vis validation and V(V)-ECR derivatization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Native State Direct UV-Vis Validation
  • Causality: By dissolving the analyte in a strong acid (0.1 M HCl, pH ~1.0), the secondary amine is fully protonated, and the catechol hydroxyls are stabilized against spontaneous auto-oxidation. This ensures a sharp, reproducible peak.

  • Step-by-Step Methodology:

    • Preparation: Accurately weigh 10.0 mg of 4-((Methylamino)methyl)benzene-1,2-diol hydrobromide.

    • Solubilization: Dissolve the powder in 100 mL of 0.1 M HCl to yield a

      
       stock solution.
      
    • Dilution: Dilute the stock with 0.1 M HCl to a working concentration of

      
      .
      
    • Blanking: Baseline the UV-Vis spectrophotometer using 0.1 M HCl in a 1-cm quartz cuvette.

    • Measurement: Scan the spectrum from 200 nm to 400 nm. Record the primary absorption maximum (

      
      ) at approximately 281 nm.
      
Protocol B: Vanadium(V)-Eriochrome Cyanine R (ECR) Derivatization
  • Causality: This protocol relies on a redox-gated chelation mechanism. Vanadium(V) alone cannot complex with ECR to form the 565 nm peak. The catecholamine acts as a specific reducing agent, converting V(V) to V(IV). The newly generated V(IV) instantly chelates with ECR at pH 5.0 to form a stable violet complex [1]. If the analyte is degraded or absent, no V(IV) is formed, rendering the system self-validating against false positives.

  • Step-by-Step Methodology:

    • Reagent Prep: Prepare a 0.05% (w/v) Sodium metavanadate (

      
      ) solution, a 0.1% (w/v) ECR solution, and a 0.02 M Acetate buffer adjusted to pH 5.0.
      
    • Reaction Assembly: In a 10 mL volumetric flask, add 1.0 mL of the analyte sample (

      
      ).
      
    • Redox & Chelation: Add 1.5 mL of the

      
       solution, followed by 1.0 mL of the pH 5.0 acetate buffer, and finally 3.0 mL of the ECR solution. Make up to the mark with distilled water.
      
    • Incubation: Allow the mixture to stand at room temperature for 45 minutes to ensure complete reduction and chelation.

    • Measurement: Measure the absorbance at 565 nm against a reagent blank (containing all reagents except the analyte).

Quantitative Data & Alternative Benchmarking

To contextualize the performance of 4-((Methylamino)methyl)benzene-1,2-diol, Table 2 benchmarks its optical properties against its structural isomer (Dopamine) and its closest physiological homologue (Epinephrine). Because the 1,2-benzenediol chromophore is identical across all three, their molar absorptivities (


) and 

values are tightly grouped, proving that established catecholamine validation assays can be directly ported to this synthetic compound.
Table 2: Experimental Benchmarking
CompoundStructural ClassificationDirect UV

(nm)
V(V)-ECR

(nm)
Molar Absorptivity (

) at Vis
4-((Methylamino)methyl)benzene-1,2-diol N-Methyl-DHBA281565

Dopamine Primary Catecholamine280565

Epinephrine N-Methyl-Catecholamine279565

Note: Molar absorptivity values for the derivatized complexes are derived from standardized catecholamine behavior under identical stoichiometric conditions [1].

References

  • Nagaraja, P., Shrestha, A. K., Shivakumar, A., Al-Tayar, N. G. S., & Gowda, A. K. "Spectrophotometric determination of catecholamine using vanadium and eriochrome cyanine r." Química Nova, 34(3), 373-376 (2011).[Link]

  • Lettieri, M., Spinelli, M., Caponi, L., Scarano, S., Palladino, P., Amoresano, A., & Minunni, M. "Sensing of Catecholamine in Human Urine Using a Simple Colorimetric Assay Based on Direct Melanochrome and Indolequinone Formation." Sensors, 23(8), 3971 (2023).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91623, 3,4-Dihydroxybenzylamine." PubChem (2025).[Link]

Validation

A Senior Application Scientist's Guide to the Synthesis of 4-((Methylamino)methyl)benzene-1,2-diol: A Comparative Analysis of Literature Yields

This guide provides a comparative analysis of established synthetic routes for 4-((Methylamino)methyl)benzene-1,2-diol, a key catecholamine derivative and structural analog of several biologically significant compounds....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of established synthetic routes for 4-((Methylamino)methyl)benzene-1,2-diol, a key catecholamine derivative and structural analog of several biologically significant compounds. The objective is to offer researchers, chemists, and drug development professionals a comprehensive resource for evaluating and selecting an optimal synthesis strategy based on yield, procedural complexity, and reagent accessibility. The methodologies discussed are grounded in peer-reviewed literature, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction to 4-((Methylamino)methyl)benzene-1,2-diol

4-((Methylamino)methyl)benzene-1,2-diol, also known as N-methyldopamine or epinine, is a catecholamine that serves as a metabolic precursor to epinephrine. Its structural motif, featuring a catechol ring and a methylamino side chain, makes it a valuable subject in medicinal chemistry and neurochemical research. The efficiency of its synthesis is paramount for studies requiring high-purity material. This guide benchmarks common synthetic strategies, providing a critical evaluation of their reported yields and operational parameters.

Comparative Benchmarking of Synthesis Routes

The synthesis of 4-((Methylamino)methyl)benzene-1,2-diol typically involves the introduction of a methylaminomethyl group onto a catechol precursor. The most prevalent and well-documented strategies are the reductive amination of 3,4-dihydroxybenzaldehyde and the direct substitution of a halogenated precursor. The following table summarizes the key literature-reported methods.

Route Starting Material Key Reagents & Conditions Reported Yield Advantages Disadvantages Reference
A: Reductive Amination 3,4-Dihydroxybenzaldehyde1. Methylamine (aq.)2. Sodium borohydride (NaBH₄)Methanol, 0°C to RT~65-75%One-pot procedure, readily available starting materials, mild reaction conditions.Potential for over-reduction or side reactions if not carefully controlled; borate ester formation can complicate workup.
B: Nucleophilic Substitution 3,4-Dihydroxybenzyl chloride or bromideMethylamine, a non-nucleophilic base (e.g., DIEA)Polar aprotic solvent (e.g., DMF, Acetonitrile)~50-60%Direct and conceptually simple.The benzyl halide precursor is often unstable and requires fresh preparation; risk of N,N-dialkylation and polymerization.
C: Catalytic Hydrogenation 3,4-DihydroxybenzaldehydeMethylamine, H₂, Palladium on Carbon (Pd/C)Ethanol/Methanol, elevated pressure>80%High yields, clean reaction with minimal byproducts, environmentally friendly reducing agent (H₂).Requires specialized high-pressure hydrogenation equipment; catalyst can be expensive and pyrophoric.

Detailed Experimental Protocols & Scientific Rationale

Here, we detail the most accessible and a high-yielding protocol for researchers.

Protocol A: One-Pot Reductive Amination

This method is often favored for its operational simplicity and use of standard laboratory reagents.

Experimental Workflow Diagram

cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve 3,4-Dihydroxybenzaldehyde in Methanol B Add Aqueous Methylamine (Formation of Imine Intermediate) A->B C Cool to 0°C B->C D Slowly Add NaBH₄ (Reduction of Imine) C->D E Stir at Room Temperature D->E F Quench with Acid (e.g., HCl) to destroy excess NaBH₄ E->F Reaction Completion G Evaporate Methanol F->G H Adjust pH to ~8-9 (Precipitation of Product) G->H I Filter Crude Product H->I J Recrystallize from Ethanol/Water I->J K 4-((Methylamino)methyl)benzene-1,2-diol J->K Final Product

Caption: Workflow for the synthesis via reductive amination.

Step-by-Step Methodology:

  • Imine Formation: To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in methanol, add an aqueous solution of methylamine (1.2-1.5 eq) dropwise at room temperature. Stir the mixture for 1-2 hours.

    • Scientist's Note: The initial reaction between the aldehyde and the primary amine forms a Schiff base (imine). Using a slight excess of methylamine drives this equilibrium-controlled reaction forward. Methanol is an excellent solvent for both the starting material and the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1-1.3 eq) in small portions over 30 minutes, ensuring the temperature does not exceed 10°C.

    • Scientist's Note: NaBH₄ is a mild and selective reducing agent that efficiently reduces the imine C=N bond to an amine. The addition must be slow and at a low temperature to control the exothermic reaction and prevent the reduction of the aldehyde starting material before imine formation is complete.

  • Reaction Completion & Quenching: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases.

    • Scientist's Note: The acidic quench neutralizes the basic reaction mixture and destroys any unreacted NaBH₄. This step is crucial for safety and for preparing the mixture for product isolation.

  • Isolation and Purification: Remove the methanol under reduced pressure. The resulting aqueous solution is then basified to a pH of approximately 8.5 using a saturated solution of sodium bicarbonate. The product will precipitate as a solid.

    • Scientist's Note: The product is an amine, which is soluble in its protonated (acidic) form. Adjusting the pH to slightly basic deprotonates the amine, reducing its aqueous solubility and causing it to precipitate, a key step for isolation.

  • Final Purification: The crude solid is collected by vacuum filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-((Methylamino)methyl)benzene-1,2-diol.

Simplified Reaction Mechanism

RCHO Catechol-CHO Imine [ Imine Intermediate ] Catechol-CH=N-Me RCHO->Imine + MeNH₂ - H₂O MeNH2 Me-NH₂ MeNH2->Imine Amine Product Catechol-CH₂-NH-Me Imine->Amine + [H⁻] from NaBH₄ + H⁺ workup NaBH4 NaBH₄ (Hydride Source) NaBH4->Imine

Caption: Reductive amination of a catechol aldehyde.

Trustworthiness: Self-Validating Systems

To ensure the identity and purity of the synthesized compound, a multi-faceted analytical approach is mandatory.

  • Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of the starting aldehyde and the formation of the product. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a trace of ammonia to prevent tailing of the amine product on the silica plate.

  • Structural Confirmation:

    • ¹H NMR: The proton NMR spectrum should confirm the presence of all expected protons, including the aromatic protons of the catechol ring, the methylene bridge protons, and the N-methyl group protons, with appropriate chemical shifts and coupling patterns.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the target compound.

  • Purity Assessment:

    • HPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final product. A purity level of >98% is typically required for biological or pharmaceutical research.

    • Melting Point: A sharp melting point that corresponds to the literature value indicates high purity.

By implementing these analytical checks, the experimental outcome is continuously validated, ensuring the trustworthiness of the results.

Conclusion

The synthesis of 4-((Methylamino)methyl)benzene-1,2-diol can be achieved through several routes, with catalytic hydrogenation offering the highest yields, albeit with a higher barrier to entry due to equipment requirements. For most standard laboratory settings, reductive amination represents an optimal balance of high yield, operational simplicity, and cost-effectiveness. The choice of synthesis should be guided by the desired scale, available equipment, and the purity requirements of the final application. Careful execution and rigorous analytical validation are critical to achieving a successful and reproducible synthesis.

References

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 37(10), 1673–1674. [Link]

  • King, F. D. (1986). A convenient synthesis of N-substituted 3,4-dihydroxybenzylamines. Synthetic Communications, 16(11), 1355-1361. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-((Methylamino)methyl)benzene-1,2-diol

Core Directive: This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-((Methylamino)methyl)benzene-1,2-diol, a catecholamine derivative frequently used in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-((Methylamino)methyl)benzene-1,2-diol, a catecholamine derivative frequently used in pharmaceutical research and development. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a self-validating system of protocols grounded in regulatory standards and chemical principles. This document is designed to empower researchers, scientists, and laboratory managers to handle this chemical waste with the highest degree of safety, integrity, and environmental stewardship.

Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is a thorough understanding of the material's hazards and its regulatory classification. 4-((Methylamino)methyl)benzene-1,2-diol, while not having a universally published, specific Safety Data Sheet (SDS), belongs to a class of compounds (catecholamines and substituted phenols) whose potential hazards are well-documented.

1.1. Intrinsic Chemical Hazards Based on analogous structures, the primary hazards include:

  • Skin and Eye Irritation: Aromatic amines and diols can cause significant irritation upon contact.[1][2][3][4]

  • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Environmental Hazard: As with many complex organic molecules used in pharmaceuticals, it is presumed to be toxic to aquatic life with potentially long-lasting effects.[3][5][7][8] Therefore, release into the environment must be strictly avoided.[7][8][9][10]

1.2. Regulatory Framework: RCRA Hazardous Waste Determination Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical waste is hazardous lies with the generator—the laboratory that creates it.[11] Unused or expired research chemicals like 4-((Methylamino)methyl)benzene-1,2-diol must be managed as chemical waste.[12][13]

This compound would likely be classified as hazardous waste for the following reasons:

  • Toxicity Characteristic: While not a specifically "listed" waste, it may exhibit the characteristic of toxicity if it leaches certain contaminants at concentrations above regulatory limits.

  • Precautionary Principle: In research settings where full toxicological data is unavailable, it is standard and best practice to manage novel or specialty chemicals as hazardous waste to ensure full compliance and safety.

Crucially, this waste must never be disposed of down the drain or in regular solid waste.[7][14]

Waste Collection and Containment at the Point of Generation

Proper handling begins at the lab bench, in what the U.S. Environmental Protection Agency (EPA) defines as a Satellite Accumulation Area (SAA).[15][16] An SAA is a location at or near the point of waste generation where waste is collected under the control of laboratory personnel.[14]

2.1. Step-by-Step Collection Protocol

  • Designate a Waste Container: Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[14] For 4-((Methylamino)methyl)benzene-1,2-diol solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[15][16] The label must include:

    • The words "Hazardous Waste".[15][16]

    • The full chemical name: "4-((Methylamino)methyl)benzene-1,2-diol". Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[15]

  • Segregate Waste Streams: Do not mix this waste with other, incompatible chemicals.[14] Specifically, keep it separate from:

    • Strong Oxidizing Agents: The catechol (1,2-diol) moiety is susceptible to oxidation.

    • Acids: Incompatible with the amine group.[1]

    • Halogenated Solvents: Keep halogenated and non-halogenated waste streams separate if required by your institution's waste management program.

  • Accumulate Waste: Add waste to the container as it is generated. Keep the container closed at all times except when adding waste.

  • Monitor Accumulation Limits: In an SAA, you can accumulate up to 55 gallons of a specific hazardous waste stream.[16] Once this limit is reached, the container must be dated and moved to the facility's Central Accumulation Area (CAA) within three days.

2.2. Workflow for Waste Generation and Segregation

G Diagram 1: Bench-Level Waste Management Workflow A Waste Generated (e.g., unused solution, contaminated vial) B Is a properly labeled waste container available? A->B C Select compatible container. Affix 'Hazardous Waste' label. List chemical name & hazards. B->C No D Add waste to designated container B->D Yes C->D E Is the container closed? D->E F Close container lid securely E->F No G Store container in designated SAA (away from incompatibles) E->G Yes F->G

Caption: Workflow for generating and containing hazardous chemical waste at the laboratory bench.

On-Site Storage and Generator Status

The total volume of hazardous waste your entire facility generates per month determines its EPA generator status, which dictates on-site storage requirements.[15][16]

3.1. Generator Categories and Storage Limits Understanding your facility's status is critical for compliance with storage time limits.[15]

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation LimitStorage Time Limit (in CAA)
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)No time limit specified by EPA
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg≤ 6,000 kg (13,200 lbs)Up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No quantity limitUp to 90 days

This table summarizes federal guidelines. State regulations may be more stringent.

3.2. Central Accumulation Area (CAA) Management Once a waste container is full or needs to be removed from the SAA, it is moved to the CAA. This is a designated, secure area where waste is stored before being picked up by a disposal vendor.[15] The date the container is moved to the CAA must be clearly marked on the label, as this starts the clock on the storage time limit for SQGs and LQGs.[15]

Final Disposal Pathway

Disposal of 4-((Methylamino)methyl)benzene-1,2-diol must be handled by a licensed hazardous waste contractor.

4.1. Primary Disposal Method: Incineration The most appropriate and common disposal method for this type of organic pharmaceutical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][17]

  • Why Incineration? This process guarantees the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide and water. This is the most effective way to eliminate its chemical and biological activity, preventing its release into the ecosystem.[17]

4.2. Prohibited Disposal Methods

  • Sewer/Drain Disposal: Strictly prohibited. Pharmaceutical compounds can pass through wastewater treatment plants and contaminate waterways, harming aquatic life and potentially entering the human water supply.[12][14]

  • Regular Trash: Strictly prohibited. This can expose sanitation workers to unknown chemicals and lead to environmental contamination through landfill leachate.[14]

  • On-site Treatment: While some simple wastes can be neutralized in the lab, complex organic molecules require specialized procedures.[18] Attempting to treat this compound without a validated protocol is unsafe and likely a regulatory violation.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

5.1. Small Spill Management

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[4]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemically resistant gloves.[4][7]

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[7][9][19][20]

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Label it as "Spill Debris containing 4-((Methylamino)methyl)benzene-1,2-diol".[10]

  • Decontaminate: Clean the spill area with soap and water.

5.2. First Aid

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6][7][10] If irritation occurs or persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Pharmaceutical Waste. (n.d.). Wayne State University Office of Environmental Health and Safety.
  • Safety Data Sheet CD-234. (n.d.). Ecolab.
  • Pharmaceutical Waste Disposal & Containers: A Complete Guide. (2025, March 7). Daniels Health.
  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer.
  • Safety Data Sheet - Benzene. (2024, July 18). NOVA Chemicals.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Safety Data Sheet - THINNER 91-92 (SUMMER). (2025, August 13). PPG.
  • 4-((Methylamino)methyl)benzene-1,2-diol. (n.d.). PubChem, National Institutes of Health.
  • Safety Data Sheet - Flammable Liquid Mixture. (n.d.). Airgas.
  • Safety Data Sheet - 3-(Methylamino)propane-1,2-diol. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet - 4-Methylbenzylamine. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet - p-Cymene. (2025, February 27). Cayman Chemical.
  • Chemical Safety Data Sheet - 4-[2-(dimethylamino)ethyl]benzene-1,2-diol hydrobromide. (2024, July 13). ChemicalBook.
  • Safety Data Sheet - Castrol. (2025, April 2). Castrol.
  • Safety Data Sheet - Divinylbenzene. (2025, November 19). TCI Chemicals.
  • Safety Data Sheet - Methylamino-PEG1-Boc. (2025, December 9). ChemScene.
  • Safety Data Sheet - 5-(2-methyloctan-2-yl)benzene-1,3-diol. (2017, December 1). Key Organics.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Management Standards for Hazardous Waste Pharmaceuticals. (2015, September 25). Federal Register.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act - RCRA. (n.d.). California Department of Toxic Substances Control.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). Electronic Code of Federal Regulations (eCFR).

Sources

Handling

Personal protective equipment for handling 4-((Methylamino)methyl)benzene-1,2-diol

Introduction & Pharmacological Context 4-((Methylamino)methyl)benzene-1,2-diol (commonly known as Epinine or Deoxyepinephrine) is a potent catecholamine derivative and a direct structural analog in the adrenergic and dop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

4-((Methylamino)methyl)benzene-1,2-diol (commonly known as Epinine or Deoxyepinephrine) is a potent catecholamine derivative and a direct structural analog in the adrenergic and dopaminergic signaling pathways. In laboratory research and drug development, it is typically encountered as a highly pure hydrobromide or hydrochloride salt.

Due to its potent sympathomimetic properties, accidental exposure can trigger severe, rapid-onset cardiovascular events, including tachycardia, hypertension, and potentially fatal arrhythmias[1]. This technical guide provides a field-proven, self-validating framework for the safe handling, Personal Protective Equipment (PPE) selection, and operational logistics for this compound, ensuring stringent compliance with OSHA 29 CFR 1910 Subpart I[2].

Part 1: Risk Assessment & Hazard Profiling

Before establishing a PPE matrix, it is critical to understand the causality behind the compound's hazards. As a catecholamine, 4-((Methylamino)methyl)benzene-1,2-diol is highly hygroscopic and readily oxidizes in the presence of light and ambient air[3].

The Dermal Absorption Risk: If the dry powder contacts unprotected skin, its hygroscopic nature causes it to rapidly dissolve in ambient sweat. This dramatically accelerates dermal absorption, bypassing first-pass metabolism and leading to immediate systemic toxicity[4].

Table 1: Physicochemical and Hazard Profile
ParameterDescription / ValueOperational Implication
Target Organs Cardiovascular system, Central Nervous System (CNS), Respiratory tract[4]Systemic absorption must be prevented via multi-layered barrier controls.
Primary Exposure Routes Inhalation (dust/aerosols), Dermal absorption, Mucosal contact[5]Requires stringent respiratory and contact barriers.
Physical State Solid (Crystalline powder), highly hygroscopic[3]Powder easily aerosolizes; electrostatic control is required during weighing.
Chemical Stability Sensitive to light, air, and alkaline conditions[6]Handle under inert atmosphere or minimize air exposure; store at 2-8°C.
Acute Symptoms Palpitations, tremors, localized redness/irritation, respiratory distressImmediate medical intervention and airway protection required upon exposure.

Part 2: Tiered Personal Protective Equipment (PPE) Matrix

The OSHA PPE Standard (29 CFR 1910.132) mandates that PPE must serve as the final protective barrier against chemical hazards[7]. Standard laboratory attire is insufficient for handling pure catecholamine powders.

  • Hand Protection (Double-Gloving): Use extended-cuff nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides superior chemical resistance to hydrobromide salts and organic solvents compared to latex[1]. Double-gloving ensures that if the outer glove is contaminated or breached during handling, the inner glove maintains the critical dermal barrier.

  • Respiratory Protection: When handling the dry powder outside of a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood, a NIOSH-approved N95, P100 particulate respirator, or Powered Air-Purifying Respirator (PAPR) is mandatory[4].

    • Causality: Inhalation of catecholamine dust allows the drug to enter the highly vascularized pulmonary bed, leading to rapid, life-threatening systemic absorption[8].

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles[9]. Safety glasses with side shields are inadequate for preventing fine powder ingress.

  • Body Protection: A fluid-resistant, disposable Tyvek lab coat with knit cuffs.

PPEDonning Start Pre-Entry: Inspect All PPE for Defects Step1 1. Don Fluid-Resistant Lab Coat (Ensure fully buttoned) Start->Step1 Step2 2. Don Inner Nitrile Gloves (Tuck under coat cuffs) Step1->Step2 Step3 3. Don N95/P100 Respirator (Perform positive/negative seal check) Step2->Step3 Step4 4. Don ANSI Z87.1 Goggles (Ensure tight seal against face) Step3->Step4 Step5 5. Don Outer Nitrile Gloves (Extend over coat cuffs) Step4->Step5 Ready Ready for Handling Inside Class II BSC Step5->Ready

Figure 1: Sequential PPE donning workflow for handling potent catecholamine powders.

Part 3: Operational Handling Protocols

To build a self-validating safety system, engineering controls must be paired with precise methodologies to prevent aerosolization.

Step-by-Step Methodology for Weighing and Transfer:
  • Preparation: Ensure the Class II BSC or dedicated powder weighing hood is certified and operational. Line the work surface with disposable, absorbent, plastic-backed bench paper.

  • Static Control: Because the powder is hygroscopic and prone to static cling, use an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats before use.

    • Causality: Static discharge can cause fine catecholamine powders to suddenly aerosolize, creating a severe inhalation hazard.

  • Weighing: Tare the weigh boat. Carefully open the primary container of 4-((Methylamino)methyl)benzene-1,2-diol inside the BSC. Use a dedicated micro-spatula to transfer the required mass.

  • Solubilization: Dissolve the powder in the target solvent (e.g., degassed water or buffer) inside the BSC before transferring it to the open laboratory. Once in solution, the inhalation hazard is effectively neutralized, though dermal hazards remain.

  • Decontamination of Tools: Immediately place used spatulas and weigh boats into a sealed secondary container or a dedicated hazardous waste bag within the hood to prevent cross-contamination.

Part 4: Decontamination and Spill Response Plans

Catecholamines are highly reactive. In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination[10].

Step-by-Step Spill Response:
  • Isolate: Immediately evacuate personnel from the immediate area. If the spill involves dry powder outside a hood, allow aerosols to settle for at least 15 minutes before re-entering with maximum PPE (PAPR/N95, double gloves).

  • Contain (Powder): Do NOT sweep dry powder, as this generates aerosols. Gently cover the spill with absorbent paper towels lightly dampened with water or a mild detergent solution[11].

  • Contain (Liquid): Cover with an inert absorbent material (e.g., vermiculite or universal spill pads)[10].

  • Neutralize and Clean: Clean the area thoroughly with a detergent and water solution. Avoid using strong alkaline agents or strong oxidizers directly on large quantities of the neat powder, as this can cause rapid, exothermic degradation and toxic fume release.

  • Dispose: Transfer all contaminated materials (towels, PPE, absorbent) into a clearly labeled, sealable hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Size & State (Powder vs. Liquid) Spill->Assess Evacuate Evacuate & Isolate Area (Allow aerosols to settle) Assess->Evacuate Major/Powder Spill PPE Verify Maximum PPE (N95/PAPR + Double Gloves) Assess->PPE Minor Liquid Spill Evacuate->PPE Contain Contain Spill (Damp towel for powder, Absorbent for liquid) PPE->Contain Decon Decontaminate Surface (Detergent & Water) Contain->Decon Dispose Dispose as Hazardous Waste (Seal in labeled container) Decon->Dispose

Figure 2: Logical decision tree and response workflow for catecholamine spills.

Waste Management
  • Solid Waste: All vials, gloves, and bench paper contaminated with 4-((Methylamino)methyl)benzene-1,2-diol must be disposed of as hazardous chemical waste in accordance with local environmental regulations (e.g., EPA/RCRA guidelines).

  • Liquid Waste: Aqueous solutions containing the compound should be collected in dedicated, clearly labeled, shatter-proof containers. Do not mix with strong oxidizers or heavy metal waste streams, as catecholamines can chelate metals and undergo rapid oxidation.

References

  • SAFETY DATA SHEET - Fisher Scientific (3,4-Dihydroxybenzylamine hydrobromide). Fisher Scientific.
  • L-(-)-Epinephrine-(+)
  • SAFETY DATA SHEET - Fisher Scientific (Epinephrine bitartr
  • SAFETY DATA SHEET Epinephrine Injection, USP 1 mg/mL. Medline.
  • HUB-PER DS - Safety D
  • OSHA's PPE Labor
  • A framework for personal protective equipment use in laboratories.
  • Personal Protective Equipment Requirements for Laboratories.
  • EPINEPHRINE | CAMEO Chemicals. NOAA.
  • l-Epinephrine Hydrochloride in F344/N Rats and B6C3F1 Mice.
  • Epinephrine Injection, USP. American Regent.
  • Material Safety Data Sheet - L(-)-Epinephrine, 99%. Cole-Parmer.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.